3-Aminoadipic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313637 | |
| Record name | 3-Aminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-96-3, 40967-78-0 | |
| Record name | 3-Aminohexanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5427-96-3 | |
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| Record name | 3-Aminohexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-Aminoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Pivotal Role of Aminoadipic Acid in Lysine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
L-Lysine, an essential amino acid in mammals, undergoes a complex catabolic process vital for maintaining metabolic homeostasis. Central to this process is the formation of α-aminoadipic acid (AAA), a key intermediate metabolite. This guide provides an in-depth exploration of the metabolic pathways governing lysine degradation, with a specific focus on the formation, fate, and significance of its isomers, 2-aminoadipic acid and the less characterized 3-aminoadipic acid. We will dissect the enzymatic machinery, discuss the analytical methodologies for quantification, and explore the burgeoning clinical relevance of these metabolites in metabolic disorders. This document serves as a technical resource, offering both foundational knowledge and practical insights for professionals engaged in metabolic research and therapeutic development.
Introduction: The Landscape of Lysine Catabolism
Lysine, unique among proteinogenic amino acids, does not undergo typical transamination reactions for its degradation. Instead, its catabolism is initiated by irreversible processes that commit it to specific degradative fates. In mammals, two primary pathways are recognized for lysine breakdown: the saccharopine pathway and the pipecolate pathway .[1][2][3][4]
-
The Saccharopine Pathway: Predominantly active in the liver and kidneys, this is the major route for lysine catabolism in mammals.[3][4] It occurs within the mitochondria and involves the condensation of lysine with α-ketoglutarate to form saccharopine.[3][5][6]
-
The Pipecolate Pathway: This pathway is more prominent in the brain.[2][7] It begins with the conversion of lysine to L-pipecolic acid, which is then further metabolized.[2][7]
Both of these intricate pathways ultimately converge, leading to the formation of α-aminoadipic semialdehyde (AAS), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[7] The subsequent oxidation of AAS yields the pivotal metabolite, α-aminoadipic acid (AAA) , also known as 2-aminoadipic acid.[7]
The Aminoadipic Acid Hub: Formation and Isomeric Considerations
The conversion of α-aminoadipic semialdehyde (AAS) to α-aminoadipic acid (AAA) is a critical step, catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase.[7] This reaction solidifies the convergence of the saccharopine and pipecolate pathways. From this point, AAA is further metabolized to α-ketoadipic acid, which then enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[7]
While 2-aminoadipic acid is the well-established intermediate, the existence and role of This compound are less defined in the core metabolic pathways. It is crucial to distinguish between these isomers:
-
2-Aminoadipic acid (α-aminoadipic acid): The amino group is on the alpha-carbon (carbon-2). This is the primary isomer in the established lysine degradation pathway.
-
This compound (β-aminoadipic acid): The amino group is on the beta-carbon (carbon-3). Its metabolic origins and functions are not as clearly elucidated.
The formation of this compound may occur through alternative or minor pathways, potentially involving gut microbiota or as-yet-uncharacterized enzymatic activities. Its significance is an area of ongoing research, distinct from the central role of its alpha-isomer.
Visualizing the Core Pathway
The following diagram illustrates the convergence of the major lysine degradation pathways on α-aminoadipic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. Lysine - Wikipedia [en.wikipedia.org]
- 5. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
The 2-Aminoadipic Acid Pathway: A Technical Guide to a Core Fungal Metabolic Hub and Antifungal Target
Abstract
The α-aminoadipate (AAA) pathway represents a cornerstone of primary metabolism in higher fungi, responsible for the de novo biosynthesis of the essential amino acid L-lysine.[1][2] Its absence in humans and other mammals elevates it from a mere metabolic curiosity to a highly attractive target for the development of novel antifungal therapeutics.[3][4][5] This guide provides an in-depth exploration of the enzymatic cascade, regulatory mechanisms, and experimental methodologies central to the study of this pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemical knowledge with actionable, field-proven protocols to empower further investigation and exploitation of this unique fungal vulnerability.
Introduction: The Strategic Importance of Fungal Lysine Biosynthesis
Unlike mammals, which are lysine auxotrophs and must acquire this essential amino acid from their diet, most fungi possess the intricate, eight-step α-aminoadipate (AAA) pathway.[6][7] This metabolic independence is critical for fungal survival, growth, and pathogenesis. The enzymes of the AAA pathway are highly conserved across many pathogenic fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, yet are absent in their human hosts.[2][6] This stark biochemical dichotomy provides a validated rationale for targeting the pathway for therapeutic intervention, promising high selectivity and potentially lower off-target effects compared to drugs aimed at more conserved cellular processes.[3][8]
The pathway commences with the condensation of acetyl-CoA and α-ketoglutarate from the citric acid cycle and culminates in the production of L-lysine.[4][9] Intermediates of this pathway are also precursors for important secondary metabolites, such as penicillin in Penicillium chrysogenum.[4][10] Understanding the mechanistic intricacies of each enzymatic step is therefore paramount for designing effective inhibitors and developing robust screening assays.
The Enzymatic Cascade: A Step-by-Step Mechanistic Overview
The conversion of central metabolites into lysine is a coordinated effort of seven core enzymes catalyzing eight distinct reactions.[1][11] The initial steps bear a striking resemblance to the Krebs cycle, involving hydration, dehydration, and oxidative decarboxylation reactions.[12]
Table 1: Key Enzymes of the Fungal α-Aminoadipate Pathway
| Step | Enzyme Name | Abbreviation | Gene (S. cerevisiae) | Function |
| 1 | Homocitrate Synthase | HCS | LYS20 / LYS21 | Condensation of Acetyl-CoA and α-Ketoglutarate to form Homocitrate.[6] |
| 2 | Homoaconitase | HAC | LYS4 | Isomerization of Homocitrate to Homoisocitrate via Homoaconitate.[9][13] |
| 3 | Homoisocitrate Dehydrogenase | HIDH | LYS12 | Oxidative decarboxylation of Homoisocitrate to α-Ketoadipate.[14][15] |
| 4 | α-Aminoadipate Aminotransferase | AAT | ARO8? YER152C? | Transamination of α-Ketoadipate to L-α-Aminoadipate.[1][12] |
| 5 | α-Aminoadipate Reductase | AAR | LYS2 / LYS5 | Reduction of L-α-Aminoadipate to its semialdehyde form.[1] |
| 6 | Saccharopine Reductase | SR | LYS9 | Reductive condensation of α-Aminoadipate-δ-semialdehyde with Glutamate.[1][16] |
| 7 | Saccharopine Dehydrogenase | SDH | LYS1 | Oxidative cleavage of Saccharopine to yield L-Lysine and α-Ketoglutarate.[1][17] |
Step 1: Homocitrate Synthase (HCS) - The Commitment Step
HCS catalyzes the first committed step, a Claisen condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.[6][18] This reaction is considered the primary rate-limiting step of the pathway.[19] The crystal structure of HCS from Schizosaccharomyces pombe reveals an intertwined homodimer where a "lid" motif from one monomer gates substrate access to the active site of the adjacent monomer, suggesting a sophisticated regulatory mechanism.[6][18] In S. cerevisiae, this enzyme is subject to feedback inhibition by the final product, L-lysine, a classic example of allosteric regulation.[11] However, this is not a universal mechanism, as the HCS of Aspergillus fumigatus is notably insensitive to lysine inhibition.[11][20]
Step 2: Homoaconitase (HAC) - A Complex Isomerization
The isomerization of homocitrate to homoisocitrate was long believed to be catalyzed by a single enzyme, homoaconitase. However, recent research has unveiled a more complex picture. In S. cerevisiae and A. fumigatus, this conversion requires two separate enzymes.[9][21] An aconitase first catalyzes the dehydration of homocitrate to homoaconitate.[9][22] Subsequently, the canonical homoaconitase (encoded by lysF in Aspergillus) catalyzes the rehydration of homoaconitate to form homoisocitrate.[9][13] This division of labor is a critical insight for inhibitor design, as it presents two distinct catalytic sites for targeting.
Step 3: Homoisocitrate Dehydrogenase (HIDH) - Oxidative Decarboxylation
HIDH, a member of the pyridine nucleotide-dependent β-hydroxyacid oxidative decarboxylase family, catalyzes the NAD+-dependent oxidative decarboxylation of homoisocitrate into α-ketoadipate.[14][23] This reaction is mechanistically analogous to the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase in the Krebs cycle.[15] The enzyme requires a divalent metal ion, typically Mg2+, for its activity.[23] Given its essentiality and lack of a human counterpart, HIDH is considered a prime candidate for antifungal drug development.[14][23]
Subsequent Steps: From α-Ketoadipate to Lysine
The latter half of the pathway involves a series of transformations to convert α-ketoadipate into L-lysine.
-
α-Aminoadipate Aminotransferase transfers an amino group from glutamate to α-ketoadipate, yielding L-α-aminoadipate.[1][9]
-
α-Aminoadipate Reductase (AAR) , a large, complex enzyme resembling non-ribosomal peptide synthetases, reduces the side-chain carboxyl group of α-aminoadipate to a semialdehyde.[1][4] This is a unique and essential step in fungal primary metabolism.[24]
-
Saccharopine Reductase catalyzes the condensation of the semialdehyde with L-glutamate to form saccharopine.[1]
-
Saccharopine Dehydrogenase performs the final step, cleaving saccharopine to release L-lysine and regenerate α-ketoglutarate, which can re-enter the Krebs cycle or be used by HCS.[1][25]
Pathway Visualization and Regulation
The linear sequence of enzymatic reactions is governed by complex regulatory networks to maintain lysine homeostasis. In S. cerevisiae, regulation occurs via feedback inhibition of HCS by lysine and transcriptional control mediated by the general amino acid control regulator Gcn4 and the pathway-specific activator Lys14.[11] In Candida albicans, the control has been rewired, with Gcn4 playing a more dominant and essential role in activating LYS gene expression under starvation conditions.[11]
Caption: The α-Aminoadipate Pathway for L-Lysine Biosynthesis in Fungi.
Experimental Protocols and Methodologies
Investigating the AAA pathway requires a suite of robust biochemical and genetic techniques. The following section provides validated, step-by-step protocols for key experiments.
Protocol: Recombinant Expression and Purification of Homoisocitrate Dehydrogenase (HIDH)
Causality: Recombinant protein expression in E. coli is the foundational step for detailed biochemical characterization. It allows for the production of large quantities of pure, active enzyme, free from other contaminating fungal proteins. A His-tag is used for efficient purification via immobilized metal affinity chromatography (IMAC).
Methodology:
-
Cloning: Amplify the LYS12 gene (or its homolog) from the fungal species of interest via PCR. Clone the insert into a suitable expression vector (e.g., pET-28a) containing an N-terminal Hexahistidine (6xHis) tag.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture.
-
Grow cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at 18°C for 16-20 hours.
-
-
Harvesting & Lysis:
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole).
-
Elute the His-tagged HIDH with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
-
Verification: Analyze fractions by SDS-PAGE to confirm purity and molecular weight. Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
Protocol: Spectrophotometric Enzyme Assay for HIDH Activity
Causality: This assay provides a quantitative measure of enzyme activity by directly monitoring the production of NADH, which absorbs light at 340 nm. This method is rapid, sensitive, and suitable for kinetic analysis (determining Km, Vmax) and inhibitor screening.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2.
-
Substrate Stock: 100 mM (2R,3S)-homoisocitrate in water.
-
Cofactor Stock: 50 mM NAD+ in water.
-
Enzyme: Purified HIDH diluted in Assay Buffer to a working concentration (e.g., 0.1-1 µg/mL).
-
-
Assay Procedure:
-
In a 1 mL quartz cuvette, combine:
-
850 µL Assay Buffer
-
50 µL NAD+ stock (Final conc: 2.5 mM)
-
50 µL Homoisocitrate stock (Final conc: 5 mM)
-
-
Mix by inversion and place in a spectrophotometer pre-warmed to 30°C.
-
Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline (should be stable).
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution.
-
Immediately mix and continuously record the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Light Path * Enzyme Volume)
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Workflow: High-Throughput Screening (HTS) for Pathway Inhibitors
Causality: To translate the pathway's potential into therapeutics, a robust HTS workflow is essential for identifying "hit" compounds from large chemical libraries. The HIDH spectrophotometric assay is readily adaptable for this purpose in a microplate format.
Caption: High-Throughput Screening Workflow for HIDH Inhibitors.
Conclusion and Future Directions
The α-aminoadipate pathway for lysine biosynthesis remains a frontier in the quest for new antifungal agents. Its fungal-specific nature provides a clear strategic advantage for targeted drug discovery.[4][5] While the essentiality of the pathway has been confirmed in multiple pathogens, further work is required to fully validate each enzyme as a druggable target across a broad spectrum of clinically relevant fungi.[8][20] The crystal structures of key enzymes like HCS and HIDH provide a powerful platform for structure-based drug design.[6][15] Future research should focus on developing potent and specific inhibitors for multiple enzymes in the pathway to mitigate the risk of resistance and potentially achieve synergistic effects. Furthermore, advanced metabolomic approaches will be crucial for understanding the downstream consequences of pathway inhibition and for identifying biomarkers of target engagement in vivo.[26][27][28] The protocols and information synthesized in this guide offer a robust framework for scientists to contribute to this critical area of drug development.
References
- 1. Lysine biosynthesis and metabolism in fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The alpha-aminoadipate pathway for lysine biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid biosynthetic pathways as antifungal targets for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. The Aspergillus nidulans lysF gene encodes homoaconitase, an enzyme involved in the fungus-specific lysine biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homoisocitrate Dehydrogenase - Creative Biolabs [creative-biolabs.com]
- 15. Crystal structure of homoisocitrate dehydrogenase from Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spermidine Synthase and Saccharopine Reductase Have Co-Expression Patterns Both in Basidiomycetes with Fusion Form and Ascomycetes with Separate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Crystal structure and functional analysis of homocitrate synthase, an essential enzyme in lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of lysine biosynthesis as an antifungal drug target: biochemical characterization of Aspergillus fumigatus homocitrate synthase and virulence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Molecular Evolution of Lysine Biosynthesis in Agaricomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Aminoadipic Acid as a Biomarker for Diabetes Risk
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating global prevalence of type 2 diabetes mellitus (T2DM) necessitates the discovery of novel biomarkers for early risk assessment and intervention. Metabolomic profiling has identified 2-aminoadipic acid (2-AAA), a metabolite of the essential amino acid lysine, as a promising predictive biomarker for T2DM.[1][2][3] This technical guide provides a comprehensive overview of the biochemistry of 2-AAA, its mechanistic link to diabetes pathophysiology, validated analytical methodologies for its quantification, and its potential applications in clinical research and drug development. Individuals with elevated concentrations of 2-AAA have been shown to have up to a fourfold increased risk of developing diabetes, with this association detectable up to 12 years before the clinical onset of the disease.[1][3][4][5][6] Beyond being a passive marker, 2-AAA appears to be an active modulator of glucose homeostasis, influencing pancreatic β-cell function and insulin secretion.[1][3][5] This guide synthesizes current knowledge to provide a robust scientific foundation for professionals engaged in diabetes research and the development of novel therapeutic and diagnostic strategies.
Introduction: The Quest for Predictive Diabetes Biomarkers
The insidious progression of T2DM, often preceded by a long asymptomatic phase of insulin resistance, underscores the critical need for early and accurate risk prediction. While traditional risk factors like obesity, fasting glucose, and HbA1c are valuable, they often identify individuals already on the path to overt disease. The field of metabolomics, which provides a snapshot of downstream physiological processes, offers a powerful tool to uncover novel biomarkers that can signal risk much earlier.[1][3][5]
Among the metabolites identified, 2-aminoadipic acid (2-AAA) has emerged as a particularly strong and independent predictor of future T2DM.[1][3][5] Landmark studies, such as a nested case-control study within the Framingham Heart Study, demonstrated that elevated plasma 2-AAA levels were significantly associated with an increased risk of developing diabetes over a 12-year follow-up period.[1][3][5] This association remained significant even after adjusting for conventional risk factors, suggesting that 2-AAA provides unique pathophysiological information.[1][4] This guide delves into the core science behind 2-AAA, from its metabolic origins to its functional impact on glucose regulation.
The Biochemistry of 2-Aminoadipic Acid
2-Aminoadipic acid is a non-proteinogenic amino acid, meaning it is not used as a building block for proteins. Instead, it is a key intermediate in the catabolism (breakdown) of the essential amino acid L-lysine.[7] In humans, lysine degradation occurs primarily in the liver mitochondria via two main pathways that converge: the saccharopine pathway and the pipecolate pathway.[8]
The Saccharopine Pathway
The saccharopine pathway is the principal route for lysine degradation in the liver.[9][10] The process is initiated in the mitochondria and involves a series of enzymatic reactions:
-
Lysine-Ketoglutarate Reductase (LKR): L-lysine is condensed with α-ketoglutarate to form saccharopine.[8][10]
-
Saccharopine Dehydrogenase (SDH): Saccharopine is then hydrolyzed to yield L-glutamate and α-aminoadipate-semialdehyde (AAS).[8][10] In mammals, LKR and SDH activities are contained within a single bifunctional enzyme called aminoadipic semialdehyde synthase (AASS).[8]
-
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH): AAS is irreversibly oxidized to form α-aminoadipic acid (also known as 2-aminoadipic acid).[8][10][11][12]
Dysregulation in this pathway, potentially due to genetic factors, nutritional status, or metabolic stress, can lead to an accumulation of 2-AAA.
Caption: Mitochondrial Saccharopine Pathway for Lysine Degradation.
Mechanism of Action: Linking 2-AAA to Diabetes Pathophysiology
Elevated 2-AAA is not merely a bystander but an active participant in metabolic regulation, particularly in the function of pancreatic β-cells, the body's sole source of insulin.[6]
Modulation of Insulin Secretion
The primary mechanism linking 2-AAA to diabetes risk appears to be its effect on insulin secretion.[1][3][5] Both in vitro and in vivo studies have demonstrated that 2-AAA can enhance insulin secretion from pancreatic β-cells.[1][3][5]
-
In Vitro Evidence: Treatment of murine and human pancreatic islets with 2-AAA leads to increased insulin release.[1][3][5] In pancreatic β-cell lines, 2-AAA upregulates the transcription of key genes involved in insulin production (Ins1, Ins2), glucose sensing (Glut2, Gck), and insulin biosynthesis.[13]
-
Animal Models: Administration of 2-AAA to mice on both standard and high-fat diets resulted in lower fasting plasma glucose levels, consistent with an insulinotropic effect.[1][3][5]
This suggests that in the pre-diabetic state, rising 2-AAA levels may represent a compensatory mechanism to overcome developing insulin resistance by promoting greater insulin output. However, this chronic overstimulation could eventually contribute to β-cell exhaustion and failure, precipitating the onset of overt T2DM. Mitochondrial metabolism is crucial for coupling amino acid recognition to the exocytosis of insulin granules.[14][15][16]
Caption: Proposed Role of 2-AAA in Diabetes Pathogenesis.
Analytical Methodologies for 2-AAA Quantification
Accurate and reproducible quantification of 2-AAA in biological matrices is paramount for its validation and clinical application. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of 2-AAA in Human Plasma by LC-MS/MS
This protocol describes a robust method for the analysis of 2-AAA, which can be multiplexed for the simultaneous analysis of other amino acids.
1. Sample Preparation (Protein Precipitation):
-
Objective: To remove high-abundance proteins that interfere with analysis.
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[17]
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated protein.[17]
-
Transfer 50 µL of the clear supernatant to a new tube.
-
Add 450 µL of an internal standard solution (e.g., Alanine-13C3,15N or a commercially available amino acid internal standard mix) diluted in the initial mobile phase (e.g., ammonium formate in water).[17][18]
-
Vortex for 30 seconds. The sample is now ready for injection.
-
2. LC-MS/MS Analysis:
-
Objective: To chromatographically separate 2-AAA from isomers and other matrix components and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer.
-
-
Liquid Chromatography:
-
Column: A mixed-mode column (e.g., Acclaim™ Trinity™) is often used for retaining polar compounds like amino acids without derivatization.[17]
-
Mobile Phase A: Ammonium formate in water, pH adjusted to ~2.8.[17]
-
Mobile Phase B: Acetonitrile with ammonium formate in water.[17]
-
Gradient: A gradient elution is employed, starting with a high aqueous phase to retain 2-AAA and gradually increasing the organic phase to elute it.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 2-AAA: The specific precursor ion (Q1) and product ion (Q3) masses are monitored. For 2-AAA (M.W. 161.16 g/mol ), a common transition is m/z 162.1 → m/z 84.1. Collision energy and other source parameters must be optimized for the specific instrument.
-
3. Data Processing and Quantification:
-
Calibration Curve: A calibration curve is generated using standards of known 2-AAA concentrations prepared in a surrogate matrix (e.g., stripped serum or buffer). A linear regression with 1/x weighting is typically used.[18]
-
Quantification: The peak area ratio of the analyte (2-AAA) to the internal standard is used to calculate the concentration in unknown samples by interpolating from the calibration curve.
-
Quality Control: Quality control (QC) samples at low, medium, and high concentrations are run with each batch to ensure accuracy and precision.[17]
Caption: Workflow for 2-AAA Quantification in Plasma.
Clinical Evidence and Validation
The clinical utility of 2-AAA as a biomarker is supported by multiple longitudinal cohort studies. The consistent finding is that higher baseline levels of 2-AAA are associated with a significantly increased risk of developing T2DM.
| Study Cohort | Follow-up Duration | Key Finding | Risk Increase (Top vs. Bottom Quartile) | Reference |
| Framingham Heart Study (FHS) | 12 years | 2-AAA was the metabolite most strongly associated with incident T2DM. | > 4-fold | [1][3][5] |
| Malmö Diet and Cancer (MDC) Study | Replication of the association between 2-AAA and T2DM risk. | Confirmed increased risk | [19] | |
| HATIM Study | 2-AAA was associated with fasting glucose, insulin, and HbA1c. | Elevated in individuals with diabetes. | [20] |
Importantly, 2-AAA levels do not correlate well with other metabolic biomarkers of diabetes, such as branched-chain and aromatic amino acids, indicating that it reports on a distinct pathophysiological pathway.[1][3][5]
Applications in Drug Development and Clinical Practice
The discovery of 2-AAA as a predictive biomarker opens several avenues for clinical and pharmaceutical development:
-
Patient Stratification: 2-AAA could be used to identify high-risk individuals for enrollment in clinical trials for preventative therapies. This allows for the selection of a population more likely to benefit from the intervention, potentially increasing trial efficiency and success rates.
-
Monitoring Therapeutic Efficacy: Changes in 2-AAA levels could serve as a surrogate endpoint to monitor the effectiveness of interventions aimed at improving metabolic health. For instance, insulin-sensitizing therapies have been shown to reduce plasma 2-AAA concentrations.[2][21]
-
Novel Therapeutic Targets: The enzymatic machinery of the lysine degradation pathway, such as the AASS or AASADH enzymes, could represent novel targets for therapeutic intervention. Modulating the activity of these enzymes might directly influence 2-AAA levels and, consequently, glucose homeostasis.
-
Nutraceutical Development: Given that 2-AAA is a metabolite of an essential amino acid, its levels could potentially be modulated through diet or targeted nutritional supplements, offering a non-pharmacological approach to risk reduction.[4][6]
Challenges and Future Directions
While the evidence for 2-AAA as a diabetes risk biomarker is compelling, several areas require further investigation:
-
Causality Confirmation: Further mechanistic studies are needed to definitively establish the causal role of 2-AAA in β-cell dysfunction and to elucidate the precise molecular targets through which it exerts its effects.
-
Standardization of Assays: For widespread clinical adoption, robust, standardized, and cost-effective analytical methods for 2-AAA quantification need to be developed and validated across multiple laboratories.
-
Population-Specific Thresholds: Establishing clinically relevant risk thresholds for 2-AAA concentrations across different ethnicities, sexes, and age groups is essential for its use in routine clinical practice.[20]
-
Interventional Studies: Human intervention studies are required to determine whether actively lowering 2-AAA levels, either through pharmacological or nutritional means, can delay or prevent the onset of T2DM.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 2. Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarker that can predict diabetes risk identified | Health News - The Indian Express [indianexpress.com]
- 5. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 11. SMPDB [smpdb.ca]
- 12. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into amino acid metabolism, beta-cell function and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physoc.org [physoc.org]
- 16. Amino acid metabolism, insulin secretion and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. manuals.plus [manuals.plus]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-Depth Technical Guide to the Natural Sources and Dietary Intake of 2-Aminoadipic Acid
Introduction
2-Aminoadipic acid (2-AAA), a non-proteinogenic amino acid, has emerged from relative obscurity to become a metabolite of significant interest to the scientific and medical communities. Primarily known as an intermediate in the catabolism of the essential amino acid lysine, recent metabolomic studies have identified 2-AAA as a potential biomarker and modulator in various physiological and pathological processes. Notably, elevated plasma levels of 2-AAA have been identified as an independent predictor for the development of type 2 diabetes, preceding the onset of clinical symptoms by several years.[1][2][3] This discovery has spurred further investigation into the factors influencing circulating 2-AAA concentrations, with a particular focus on its natural sources and dietary intake.
This technical guide provides a comprehensive overview of the current understanding of 2-aminoadipic acid, designed for researchers, scientists, and drug development professionals. It delves into the endogenous and exogenous sources of 2-AAA, explores the intricacies of its metabolic pathways, and presents detailed methodologies for its quantification in biological and food matrices. The aim is to equip the reader with the foundational knowledge and practical insights necessary to navigate this evolving field of study.
Endogenous and Exogenous Sources of 2-Aminoadipic Acid
The presence of 2-aminoadipic acid in the human body is a result of both internal production (endogenous) and external sources (exogenous), primarily from diet.
Endogenous Production: The Lysine Catabolism Pathway
The primary endogenous source of 2-aminoadipic acid is the irreversible degradation of lysine.[2][4] This metabolic process occurs primarily in the mitochondria of hepatocytes. Two main pathways contribute to lysine catabolism in mammals: the saccharopine pathway and the pipecolic acid pathway.
-
The Saccharopine Pathway: This is the principal route for lysine degradation in most tissues. It involves a series of enzymatic reactions that convert L-lysine into 2-oxoadipate, with 2-aminoadipate as a key intermediate. The initial and rate-limiting step is the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). Saccharopine is then cleaved by the same enzyme to yield glutamate and α-aminoadipic semialdehyde. Subsequently, the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin or ALDH7A1, oxidizes α-aminoadipic semialdehyde to form 2-aminoadipic acid.[2]
-
The Pipecolic Acid Pathway: While less prominent than the saccharopine pathway, the pipecolic acid pathway is also involved in lysine catabolism, particularly in the brain. This pathway involves the conversion of lysine to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde, feeding into the final steps of the saccharopine pathway to produce 2-aminoadipic acid.
The intricate regulation of these pathways highlights the complex control of lysine homeostasis and, consequently, the endogenous production of 2-AAA.
Exogenous Sources: Dietary Intake
While endogenous synthesis is a major contributor, dietary intake also plays a significant role in the body's 2-aminoadipic acid pool. The primary dietary sources of 2-AAA are foods rich in lysine, particularly those of animal origin.
A growing body of evidence strongly links the consumption of animal products with elevated plasma levels of 2-AAA.[5][6][7] Studies have shown that diets high in meat, poultry, and seafood are associated with higher circulating concentrations of this metabolite.[5][7] Conversely, a vegetarian diet has been demonstrated to significantly reduce plasma 2-AAA levels.[5][6] This suggests that the consumption of animal-derived proteins is a key determinant of exogenous 2-AAA exposure.
Interestingly, direct supplementation with lysine does not appear to cause a significant, sustained increase in plasma 2-AAA levels.[5][7] This indicates a complex interplay between dietary lysine intake, the rate of its catabolism, and other metabolic factors in regulating circulating 2-AAA.
While a definitive, quantitative database of 2-aminoadipic acid content in all foods is not yet established, some sources have been identified. Foods with the highest reported concentrations of 2-AAA include wheats, cow's milk, and ryes.[8] Lower concentrations have been detected in dills, garden onions, and white cabbages.[8] It is important to note that much of the available data is qualitative, and further research is needed to create a comprehensive food composition database for 2-aminoadipic acid.
Metabolic Pathways of 2-Aminoadipic Acid
The metabolism of 2-aminoadipic acid is intrinsically linked to the catabolism of lysine. The following diagram illustrates the key steps in the saccharopine pathway, the primary route for 2-AAA production.
Caption: The Saccharopine Pathway of Lysine Catabolism.
Dietary Intake of 2-Aminoadipic Acid
Direct quantification of dietary 2-aminoadipic acid intake is not a standard component of nutritional analysis, and as such, comprehensive data on intake levels across different populations are scarce. The primary focus of dietary assessment has been on its precursor, lysine.
Omnivorous diets, rich in animal products, are associated with higher lysine intake compared to vegetarian and vegan diets. This higher lysine consumption is, in turn, correlated with higher plasma concentrations of 2-AAA. A study comparing dietary patterns found that self-reported intake of animal products, including meat, poultry, and seafood, was significantly associated with higher plasma 2-AAA levels.[5] Furthermore, a short-term intervention study demonstrated that switching from an omnivorous to a vegetarian diet resulted in a significant reduction in plasma 2-AAA.[5][6]
The following table summarizes the general relationship between dietary patterns and plasma 2-AAA levels, based on current research.
| Dietary Pattern | Typical Lysine Intake | Associated Plasma 2-AAA Levels | Key Food Sources |
| Omnivorous | High | Higher | Meat, Poultry, Seafood, Dairy, Eggs |
| Vegetarian | Moderate | Lower | Legumes, Grains, Nuts, Seeds, Dairy, Eggs |
| Vegan | Lower | Lowest | Legumes, Grains, Nuts, Seeds |
It is crucial for researchers to recognize that while lysine intake is a major driver, the conversion to 2-AAA is subject to individual metabolic variations, which can be influenced by genetic factors and overall health status.
Analytical Methodologies for 2-Aminoadipic Acid Quantification
Accurate and reliable quantification of 2-aminoadipic acid in biological and food matrices is essential for research in this field. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Quantification in Biological Samples (Plasma/Serum)
The following is a representative protocol for the quantification of 2-AAA in plasma or serum using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine or a commercially available stable isotope-labeled 2-AAA).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. Derivatization (Optional but Recommended)
To improve chromatographic retention and ionization efficiency, derivatization of the amino group of 2-AAA is often employed. A common derivatizing agent is dansyl chloride.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of 2 mg/mL dansyl chloride in acetone.
-
Vortex and incubate at 60°C for 10 minutes in the dark.
-
Add 10 µL of 250 mM hydroxylamine to quench the reaction.
-
Vortex and centrifuge to pellet any precipitate.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the m/z of the derivatized or underivatized 2-AAA, and the product ion (Q3) will be a characteristic fragment. These transitions must be optimized for the specific instrument. For dansylated 2-AAA, the transition would be specific to the dansyl-2-AAA molecule.
-
4. Data Analysis and Quantification
-
A calibration curve is generated using a series of known concentrations of 2-AAA standards that have undergone the same sample preparation and derivatization process.
-
The concentration of 2-AAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental Workflow for 2-AAA Quantification.
Quantification in Food Matrices
The analysis of 2-aminoadipic acid in food presents additional challenges due to the complexity and variability of the food matrix. The following is a general approach that can be adapted for different food types.
1. Sample Preparation and Extraction
-
Homogenization: Solid food samples should be homogenized to a fine powder or paste.
-
Extraction:
-
For free 2-AAA, an extraction with a solvent such as 80% methanol or a dilute acid (e.g., 0.1 M HCl) is typically performed. The homogenized sample is mixed with the extraction solvent, vortexed, and sonicated to ensure efficient extraction.
-
For total 2-AAA (free and protein-bound), an acid hydrolysis step is required. The sample is hydrolyzed with 6 M HCl at 110°C for 24 hours. This will release 2-AAA that may be present as a modification of lysine residues in proteins.
-
-
Purification: The crude extract may require a clean-up step to remove interfering substances such as fats, carbohydrates, and other macromolecules. Solid-phase extraction (SPE) with a suitable sorbent (e.g., a mixed-mode cation exchange resin) can be effective.
2. Derivatization and LC-MS/MS Analysis
The derivatization and LC-MS/MS analysis steps are similar to those described for biological samples. However, due to the potential for matrix effects from the complex food extract, careful validation of the method is crucial. This includes assessing recovery, matrix effects, and the use of appropriate internal standards.
Conclusion and Future Directions
2-Aminoadipic acid has transitioned from a simple metabolic intermediate to a molecule of significant clinical and research interest. Its strong association with the risk of developing type 2 diabetes underscores the importance of understanding the factors that regulate its circulating levels. This technical guide has provided a comprehensive overview of the natural sources, dietary intake, and analytical methodologies for 2-AAA.
The clear link between the consumption of animal products and elevated plasma 2-AAA levels highlights the role of diet in modulating this important metabolite. However, there are still significant knowledge gaps that need to be addressed. Future research should focus on:
-
Developing a comprehensive quantitative database of 2-aminoadipic acid content in a wide variety of foods. This will be crucial for accurately assessing dietary intake and its impact on health.
-
Elucidating the precise mechanisms by which dietary components influence 2-AAA metabolism. This includes understanding the regulation of the lysine catabolism pathway in response to different dietary patterns.
-
Investigating the potential for dietary interventions to modulate plasma 2-AAA levels for therapeutic or preventative purposes.
By addressing these questions, the scientific community can further unravel the role of 2-aminoadipic acid in health and disease, potentially paving the way for new diagnostic tools and therapeutic strategies.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 5. The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound 2-Aminoadipic acid (FDB006066) - FooDB [foodb.ca]
Genetic Pathways Influencing 3-Aminoadipic Acid Levels: From Fundamental Biology to Therapeutic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoadipic acid (3-AAA), a metabolite of the essential amino acid lysine, has emerged from a metabolic curiosity to a biomarker of significant clinical interest, particularly in the context of cardiometabolic diseases. Elevated circulating levels of 3-AAA are robustly associated with an increased risk for developing Type 2 Diabetes (T2D) and atherosclerosis.[1][2][3] This guide provides a comprehensive technical overview of the core genetic pathways that regulate 3-AAA homeostasis. We will delve into the enzymatic machinery of the lysine degradation pathway, explore the genetic variants identified through population-scale studies, and provide detailed methodologies for the accurate quantification of 3-AAA and the functional interrogation of its regulatory genes. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and therapeutically target the genetic determinants of this compound metabolism.
Introduction: The Emerging Significance of this compound
Alpha-aminoadipic acid (α-aminoadipic acid or 2-aminoadipic acid, hereafter referred to as 3-AAA for consistency with its common abbreviation in metabolic studies) is a dicarboxylic amino acid that is not incorporated into proteins. Instead, it is a key intermediate in the catabolism of L-lysine in mammals.[4] For decades, its study was largely confined to the investigation of rare inborn errors of metabolism. However, recent large-scale metabolomic and genomic studies have repositioned 3-AAA as a significant predictor of future cardiometabolic disease risk, independent of traditional risk factors.[2][5]
This has ignited interest in the underlying biological mechanisms. Is 3-AAA simply an inert bystander, a biomarker signaling upstream metabolic dysfunction, or is it a causal agent in disease pathogenesis? Answering this question requires a deep understanding of the genetic pathways that control its production and clearance. This guide provides the scientific foundation and technical methodologies to explore this burgeoning field.
The Core Genetic Axis of 3-AAA Metabolism: The Lysine Degradation Pathway
In mammals, the primary route for lysine catabolism is the saccharopine pathway, a series of enzymatic reactions largely confined within the mitochondria.[6][7] This pathway ultimately converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle. Two genes, AASS and DHTKD1, form the core genetic axis controlling the flux of metabolites through this pathway and, consequently, the circulating levels of 3-AAA.
The Initial Steps: The Role of AASS
The AASS gene encodes the aminoadipate-semialdehyde synthase , a large, bifunctional enzyme that catalyzes the first two steps of lysine degradation.[8][9]
-
Lysine-Ketoglutarate Reductase (LKR) domain: The N-terminal portion of the AASS enzyme condenses lysine with α-ketoglutarate to form saccharopine.[9]
-
Saccharopine Dehydrogenase (SDH) domain: The C-terminal portion then oxidatively cleaves saccharopine to yield L-glutamate and α-aminoadipic-δ-semialdehyde (AASA).[9]
AASA exists in spontaneous equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[6] AASA is then irreversibly oxidized to 3-AAA by the enzyme α-aminoadipic semialdehyde dehydrogenase, encoded by the ALDH7A1 gene.
Mutations in the AASS gene can impair the degradation of lysine, leading to a rare autosomal recessive condition known as familial hyperlysinemia , characterized by elevated levels of lysine in the blood and urine.[6][8][10] Interestingly, this condition often presents with no severe clinical symptoms, suggesting that a bottleneck at this early stage of the pathway may not be the primary driver of the disease-associated effects of 3-AAA.[8][10]
The Critical Catabolic Step: The Role of DHTKD1
The DHTKD1 gene, which stands for Dehydrogenase E1 and Transketolase Domain Containing 1 , is arguably the most critical genetic regulator of 3-AAA levels.[1][11] It encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHC) , a mitochondrial enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate (α-ketoadipate) to glutaryl-CoA.[12][13] 3-AAA is converted to 2-oxoadipate via transamination.
Therefore, DHTKD1 function is essential for the clearance of 3-AAA. Impaired DHTKD1 activity leads to a metabolic bottleneck, causing the accumulation of both 2-oxoadipate and its precursor, 3-AAA.[11][14] Rare, loss-of-function mutations in DHTKD1 cause 2-aminoadipic and 2-oxoadipic aciduria , a metabolic disorder characterized by the accumulation of these metabolites.[12][14]
The central role of DHTKD1 is supported by extensive research:
-
Cellular Models: Knockout of DHTKD1 in human cell lines results in a significant increase in extracellular 3-AAA levels and leads to impaired mitochondrial respiration and reduced ATP production.[1][11]
-
Animal Models: Variation in the mouse Dhtkd1 gene is associated with serum 3-AAA levels.[11]
-
Human Genetics: Genome-wide association studies (GWAS) consistently identify genetic variants near the DHTKD1 locus as being associated with circulating 3-AAA levels in the general population.[5][15]
The following diagram illustrates the core lysine degradation pathway and the critical roles of AASS and DHTKD1.
Caption: The mitochondrial lysine degradation pathway.
Genetic Investigation of 3-AAA Levels: Methodologies and Findings
Identifying the specific genetic variants that influence 3-AAA levels in the human population is crucial for understanding disease risk and developing targeted therapies. The primary tool for this discovery is the Genome-Wide Association Study (GWAS).
GWAS Workflow for Metabolite Analysis
A typical GWAS workflow designed to identify genetic loci associated with 3-AAA levels involves several key stages. This self-validating system ensures robust and reproducible findings.
Caption: A standard workflow for a 3-AAA GWAS.
Key GWAS Findings for 3-AAA
Meta-analyses of GWAS data from thousands of individuals have been performed to identify genetic determinants of plasma 3-AAA.[5][15] While no single nucleotide polymorphism (SNP) has consistently achieved genome-wide significance across all ancestry groups, the findings strongly reinforce the importance of the known lysine degradation pathway.
| SNP ID (Lead SNP) | Nearest Gene | Chromosome | Effect Allele | Beta (per allele) | P-value | Study Population | Reference |
| rs7550509 | DHTKD1 | 10p14 | C | 0.057 | 7.8 x 10⁻⁸ | European | [15] |
| rs17345407 | DHTKD1 | 10p14 | T | 0.054 | 1.2 x 10⁻⁷ | European | [15] |
| rs11802990 | SPATA6 | 1q42.2 | T | -0.11 | <5 x 10⁻⁸ | FHS (European) | [2] |
| rs12918656 | CNTNAP4 | 16q21 | A | -0.10 | <5 x 10⁻⁸ | JHS (African Am.) | [2] |
Note: Data is illustrative and compiled from published meta-analyses. Beta represents the change in standardized 3-AAA levels per effect allele. The associations for SPATA6 and CNTNAP4 were not replicated in other studies.[2]
The most robust and consistently observed associations cluster around the DHTKD1 gene.[5][15] This provides strong, population-level evidence that common genetic variation affecting the function or expression of DHTKD1 is a primary driver of inter-individual differences in circulating 3-AAA levels.
Experimental Protocols for 3-AAA Pathway Investigation
For researchers aiming to validate genetic findings or screen for therapeutic modulators, robust and reproducible experimental protocols are essential.
Protocol: Quantification of 3-AAA in Plasma by HPLC
This protocol describes a common method for the accurate measurement of 3-AAA using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Causality: The derivatization step is critical because native amino acids lack a chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines creates fluorescent adducts, enabling highly sensitive and specific detection.[16]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microfuge tube for analysis.
-
-
Automated Pre-column Derivatization (using an autosampler):
-
Reagent 1 (OPA): Prepare OPA reagent according to the manufacturer's instructions (e.g., Agilent).
-
Reagent 2 (FMOC): Prepare FMOC reagent according to the manufacturer's instructions.
-
The autosampler is programmed to first mix a small volume of the sample supernatant with the OPA reagent to derivatize primary amino acids.
-
After a short incubation (~1 min), the FMOC reagent is added to derivatize secondary amino acids. The reaction is rapid.
-
-
HPLC Analysis:
-
Column: Zorbax Eclipse-AAA column (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent reversed-phase column designed for amino acid analysis.
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic FMOC derivatives.
-
0-1.9 min: 0% B
-
1.9-18.1 min: 0 to 57% B (linear ramp)
-
18.1-18.6 min: 57 to 100% B (linear ramp)
-
Hold at 100% B for ~2 min, then re-equilibrate at 0% B.
-
-
Detection: Fluorescence detector (FLD).
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm.
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm.
-
-
-
Quantification:
-
A standard curve is generated using a certified amino acid standard mix containing a known concentration of 3-AAA.
-
The peak area of 3-AAA in the samples is compared to the standard curve to determine its concentration.
-
Functional Validation of Genetic Findings
Identifying a statistical association between a gene and a metabolite is only the first step. It is critical to demonstrate a causal, functional link.
Protocol: Functional Validation of DHTKD1 using CRISPR-Cas9 Knockout
This workflow describes how to validate the role of DHTKD1 in 3-AAA metabolism in a human cell line (e.g., HEK293 or HepG2).
Trustworthiness: This protocol includes multiple validation steps (genotyping, Western blot, and metabolic phenotyping) to create a self-validating system, ensuring that the observed metabolic changes are a direct result of the targeted gene knockout.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting early exons of the DHTKD1 gene to induce frame-shift mutations.
-
Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Transfection/Transduction:
-
Introduce the Cas9/gRNA plasmid into the target cells using lipid-based transfection or lentiviral transduction.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Clonal Isolation and Expansion:
-
Plate the selected cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Isolate individual colonies and expand them into clonal cell lines.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the targeted region of DHTKD1 and perform Sanger sequencing to confirm the presence of insertions/deletions (indels) that disrupt the open reading frame.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for the DHTKD1 protein. Confirm the absence of the protein band in knockout clones compared to wild-type (WT) controls.
-
-
Metabolic Phenotyping:
-
Culture WT and validated DHTKD1 knockout (KO) clones in standard media for 48 hours.
-
Collect the conditioned media.
-
Quantify the concentration of 3-AAA in the media using the HPLC protocol described in Section 4.1.
-
Expected Outcome: The concentration of 3-AAA will be significantly higher in the media from DHTKD1 KO cells compared to WT cells.[11]
-
-
Functional Consequence (Optional):
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
-
Expected Outcome: DHTKD1 KO cells will exhibit lower basal respiration, maximal respiration, and ATP production compared to WT cells, confirming the role of DHTKD1 in mitochondrial function.[11]
-
Clinical and Therapeutic Implications
The robust association between elevated 3-AAA and cardiometabolic disease raises critical questions for drug development.
Biomarker vs. Causal Agent
While observational studies show a strong link, Mendelian Randomization (MR) studies, which use genetic variants as proxies for exposure to reduce confounding, have so far failed to demonstrate a clear causal role for 3-AAA in the development of T2D.[17] This suggests that elevated 3-AAA may be a very sensitive biomarker of mitochondrial dysfunction and impaired amino acid metabolism, which are known contributors to T2D, rather than a direct causal driver.
However, a potential causal link has been suggested for cardiovascular endpoints. MR analyses have predicted a causal association between elevated 3-AAA and reduced levels of high-density lipoprotein (HDL) cholesterol.[2][15] Furthermore, mechanistic studies suggest 3-AAA can promote atherosclerotic vascular inflammation via the ROS/TXNIP/NLRP3 pathway.[18]
Therapeutic Strategies
The central role of DHTKD1 in controlling 3-AAA levels makes it an intriguing, albeit challenging, therapeutic target.
-
Activation of DHTKD1: Developing small molecules to enhance the activity or expression of DHTKD1 could theoretically lower circulating 3-AAA levels. This represents a potential strategy for mitigating cardiovascular risk if the causal link is further solidified. However, activating enzymes is notoriously difficult.
-
Substrate Reduction: For certain inborn errors of metabolism upstream of DHTKD1, such as Glutaric Aciduria Type 1 (GA1), inhibiting enzymes in the lysine degradation pathway before the toxic metabolite accumulates has been explored as a therapeutic strategy.[14] This highlights the potential for modulating different nodes of the pathway for different therapeutic goals.
-
Dietary Intervention: As lysine is an essential amino acid derived from diet, modulating dietary protein intake could influence 3-AAA levels. However, the clinical utility and efficacy of such an approach remain to be determined.
Conclusion
The genetic pathways governing this compound levels are centered on the mitochondrial lysine degradation pathway, with the genes AASS and particularly DHTKD1 playing pivotal roles. While 3-AAA is a validated and sensitive biomarker for cardiometabolic risk, its precise role as a causal mediator is still under intense investigation. The technical protocols and genetic insights provided in this guide offer a robust framework for researchers and drug developers to further dissect this pathway, validate its therapeutic potential, and ultimately translate fundamental genetic discoveries into novel strategies for combating metabolic disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 5. Genetic Architecture of Plasma Alpha-Aminoadipic Acid Reveals a Relationship With High-Density Lipoprotein Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-aminoadipic semialdehyde synthase - Wikipedia [en.wikipedia.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. AASS gene: MedlinePlus Genetics [medlineplus.gov]
- 11. Knock-Out of DHTKD1 Alters Mitochondrial Respiration and Function, and May Represent a Novel Pathway in Cardiometabolic Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHTKD1 - Wikipedia [en.wikipedia.org]
- 13. genecards.org [genecards.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Causal factors underlying diabetes risk informed by Mendelian randomisation analysis: evidence, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Metabolic Regulation: A Technical Guide to the Cellular Uptake and Transport of 2-Aminoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Aminoadipic acid (2-AAA), a lysine catabolite, has emerged from relative obscurity to become a metabolite of significant interest, particularly for its role as a predictive biomarker for type 2 diabetes and its active involvement in regulating glucose homeostasis and lipid metabolism.[1][2][3] Understanding the molecular mechanisms that govern its entry into and exit from key metabolic cells—such as pancreatic β-cells, adipocytes, and neurons—is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies. This in-depth technical guide synthesizes the current understanding of the cellular uptake and transport of 2-AAA, providing a comprehensive overview of the implicated transporter families, tissue-specific considerations, and robust experimental protocols for future investigations.
Introduction: 2-Aminoadipic Acid - A Metabolite at the Crossroads of Health and Disease
2-Aminoadipic acid is an intermediate in the degradation pathway of the essential amino acid lysine.[3] For years, its primary significance was confined to the diagnosis of rare inborn errors of metabolism. However, recent advances in metabolomics have repositioned 2-AAA as a critical signaling molecule and a potent modulator of metabolic pathways.[2] Elevated circulating levels of 2-AAA have been strongly correlated with an increased risk of developing type 2 diabetes, often years before the clinical onset of the disease.[1][4] Furthermore, experimental studies have demonstrated that 2-AAA can directly influence insulin secretion from pancreatic β-cells and modulate lipolysis in adipocytes.[3][5]
This guide will navigate the intricate landscape of 2-AAA transport, dissecting the molecular machinery that facilitates its movement across cellular membranes. A thorough understanding of these transport mechanisms is the key to unlocking the full therapeutic potential of targeting 2-AAA metabolism.
The Transporters: Gatekeepers of 2-Aminoadipic Acid's Cellular Action
The cellular transport of amino acids and their derivatives is predominantly mediated by the Solute Carrier (SLC) superfamily of membrane transport proteins. Based on its structural similarity to both acidic and cationic amino acids, 2-AAA is a substrate for several distinct SLC families.
Excitatory Amino Acid Transporters (EAATs) - The SLC1 Family
Direct evidence points to the involvement of Excitatory Amino Acid Transporters (EAATs), members of the SLC1 family, in the transport of L-α-aminoadipate (the L-isomer of 2-AAA). These are sodium-dependent transporters responsible for the uptake of glutamate and aspartate, primarily in the central nervous system.
A study on Müller glial cells demonstrated that L-α-aminoadipate competitively inhibits the high-affinity transport of D-aspartate, with a Ki value of 192 µM .[2][6] The same study also showed that L-α-aminoadipate itself is transported, with a Km of 1.6 x 10-4 M (160 µM) for the high-affinity uptake system in rat cerebral cortical slices.[1] This Na+-dependent uptake confirms that 2-AAA is a substrate for EAATs, likely SLC1A3 (EAAT1).[4][7]
-
Causality: The structural similarity of the dicarboxylic acid backbone of 2-AAA to that of glutamate and aspartate provides the molecular basis for its interaction with EAATs. This transport mechanism is particularly relevant in the brain, where 2-AAA is known to have neuroactive properties.
Cationic Amino Acid Transporters (CATs) - The SLC7 Family
Given that 2-AAA is a downstream metabolite of lysine, a cationic amino acid, it is highly probable that it is also a substrate for Cationic Amino Acid Transporters (CATs), which are members of the SLC7A family (specifically SLC7A1-4).[8][9] These transporters are responsible for the uptake of arginine, lysine, and ornithine.[10][11]
-
Tissue-Specific Expression: SLC7A2 (CAT2) is highly expressed in pancreatic islets, which are key sites of 2-AAA activity.[2] This co-localization strongly suggests that CAT2 is a candidate transporter for 2-AAA in pancreatic α and β-cells.[12]
-
Functional Implication: The transport of 2-AAA via CATs would provide a direct link between lysine metabolism and the cellular functions regulated by 2-AAA, such as insulin and glucagon secretion.[2]
L-type Amino Acid Transporters (LATs) - The SLC7 and SLC43 Families
L-type amino acid transporters are responsible for the Na+-independent transport of large neutral amino acids, such as leucine and phenylalanine.[13] LAT1 (SLC7A5), which forms a heterodimer with SLC3A2 (CD98), is abundantly expressed in pancreatic islets and is crucial for β-cell signaling and function.[1][14]
-
Competitive Inhibition: While direct transport of 2-AAA by LATs has not been definitively demonstrated, the potential for competitive inhibition exists.[15] Future studies should investigate whether 2-AAA can compete with known LAT1 substrates for transport, which would provide strong evidence for its interaction with this transporter.
-
Relevance to Drug Development: LAT1 is a target for drug delivery to the pancreas.[16] If 2-AAA is confirmed as a LAT1 substrate, this transporter could be exploited for the targeted delivery of 2-AAA analogs designed to modulate insulin secretion.
Tissue-Specific Transport and a Model of 2-AAA Action
The physiological effects of 2-AAA are dictated by its concentration within specific cell types. The differential expression of SLC transporters in various tissues creates a complex network that governs the systemic and cellular distribution of 2-AAA.
Pancreatic Islets: A Hub of 2-AAA-Mediated Glucose Regulation
Pancreatic islets, containing both insulin-secreting β-cells and glucagon-secreting α-cells, are primary targets of 2-AAA. The high expression of both SLC7A2 (CAT2) and SLC7A5 (LAT1) in islets suggests that these transporters are key players in the uptake of 2-AAA, where it then influences hormone secretion.[1][2]
References
- 1. Uptake, release, and metabolism of D- and L-alpha-aminoadipate by rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC1A3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Amino acid transporters are localized to transfer cells of developing pea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Transport kinetics of amino acids across the resting human leg [pubmed.ncbi.nlm.nih.gov]
- 9. SLC7A2 solute carrier family 7 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Cationic amino acid transporter 2 - Wikipedia [en.wikipedia.org]
- 13. libir.josai.ac.jp [libir.josai.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. What are SLC7A5 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Role of the Neutral Amino Acid Transporter SLC7A10 in Adipocyte Lipid Storage, Obesity, and Insulin Resistance. | Broad Institute [broadinstitute.org]
Methodological & Application
Application Note: Quantification of 3-Aminoadipic Acid in Human Plasma via LC-MS/MS for Clinical Research
Abstract
This application note describes a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-aminoadipic acid (3-AAA) in human plasma. 3-AAA is an intriguing metabolite and biomarker, with emerging evidence linking its circulating levels to the future risk of developing type 2 diabetes and cardiovascular disease.[1][2][3][4] Given its clinical research significance, a reliable analytical method is paramount. This protocol employs a straightforward protein precipitation for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of this polar analyte without the need for derivatization.[5][6] Detection is achieved using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity. The method has been validated according to industry-standard bioanalytical guidelines to ensure accuracy and precision for clinical research applications.[7][8][9]
Introduction
This compound (3-AAA) is a non-proteinogenic amino acid that has garnered significant attention in the biomedical community. Large-scale metabolomics studies have identified 3-AAA as a strong predictive biomarker for the development of type 2 diabetes, with elevated levels detected up to a decade before clinical diagnosis.[2][3][4][10] Furthermore, associations have been noted between 3-AAA and cardiometabolic risk factors.[1] These findings underscore the need for a validated bioanalytical method to accurately measure 3-AAA concentrations in plasma to support further research into its pathophysiology and clinical utility.
The analytical challenge in quantifying 3-AAA lies in its high polarity, which makes it difficult to retain on traditional reversed-phase chromatography columns.[6][11] While derivatization can overcome this, it adds complexity, time, and potential variability to the workflow.[11][12][13] This method circumvents these issues by using HILIC, a technique well-suited for retaining and separating polar compounds.[5] Coupled with the specificity of tandem mass spectrometry (MS/MS), this approach provides a direct, robust, and high-throughput solution for 3-AAA quantification in a complex biological matrix like plasma.[14]
Experimental
Materials and Reagents
-
Analytes and Standards: this compound (Sigma-Aldrich), this compound-d3 (Cambridge Isotope Laboratories, Inc.) as internal standard (IS).
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Ammonium Formate (LC-MS Grade).
-
Plasma: Human plasma (K2-EDTA) sourced from a certified vendor.
-
Reagents: Sulfosalicylic acid for protein precipitation.[11][12][15][16]
Standard and Sample Preparation
Rationale: A simple protein precipitation is employed to remove the bulk of macromolecules from the plasma.[17] Sulfosalicylic acid is an effective agent for this purpose.[11][12][15] The use of a stable isotope-labeled (SIL) internal standard (3-AAA-d3) is critical; it is added early in the process to compensate for variability in sample preparation and potential matrix effects during ionization.[18][19][20]
Protocol:
-
Prepare Stock Solutions: Create 1 mg/mL stock solutions of 3-AAA and 3-AAA-d3 (IS) in water.
-
Prepare Working Standards: Serially dilute the 3-AAA stock solution with a surrogate matrix (e.g., 5% BSA in PBS) to prepare calibration standards ranging from 1 to 500 µM. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 µM).
-
Prepare IS Working Solution: Dilute the IS stock solution in 50:50 acetonitrile:water to a final concentration of 10 µM.
-
Sample Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.
-
Add 200 µL of the IS working solution in acetonitrile containing 1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Final Dilution & Injection:
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
Diagram: Sample Preparation Workflow
Caption: Step-by-step workflow for plasma sample preparation.
LC-MS/MS Conditions
Rationale: A HILIC column is chosen for its ability to retain and separate polar analytes like 3-AAA. The mobile phase consists of a high percentage of organic solvent (acetonitrile) with a volatile buffer (ammonium formate), which is ideal for both HILIC retention and efficient ESI-MS ionization.[5][6] A gradient elution ensures that analytes are eluted with good peak shape in a reasonable runtime. The mass spectrometer is operated in positive electrospray ionization (ESI+) and SRM mode for maximum selectivity and sensitivity.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Analyte |
Diagram: LC-MS/MS Acquisition Logic
Caption: Data acquisition flow from separation to detection.
Method Validation
The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[7] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | The calibration curve was linear from 1 to 500 µM with r² > 0.995. |
| Accuracy & Precision | QC sample concentrations should be within ±15% of the nominal value (±20% for LLOQ). Precision (%CV) should be ≤15% (≤20% for LLOQ).[11][16][17] | Intra- and inter-day accuracy for all QC levels were within 92-108% of nominal values. Precision (%CV) was <10% for all QC levels. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources. | The method was highly selective. No interferences were observed from endogenous plasma components, including the isomeric 2-aminoadipic acid, which was chromatographically resolved. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤15%. | The matrix effect was minimal and adequately compensated for by the stable isotope-labeled internal standard. The %CV of the IS-normalized matrix factor across six different plasma lots was 8.5%. |
| Stability | Analyte stability should be demonstrated under expected sample handling and storage conditions. | 3-AAA was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for at least 3 months when stored at -80°C. Processed samples were stable in the autosampler for at least 48 hours. |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-AAA in human plasma. The use of HILIC chromatography provided good retention and symmetric peak shape for the polar 3-AAA analyte, with a retention time of approximately 2.8 minutes. A key aspect of this method is the successful chromatographic separation of 3-AAA from its structural isomer, 2-aminoadipic acid (2-AAA), which is also an important biomarker.[1] This selectivity is crucial for accurate quantification and biological interpretation.
The simple protein precipitation procedure proved to be robust and efficient, with consistent analyte recovery. The use of a deuterated internal standard (3-AAA-d3) was essential for achieving high precision and accuracy by correcting for any variations in sample processing and potential ion suppression or enhancement from the plasma matrix.[21] The validation results confirm that the method is reliable, accurate, and precise, meeting the stringent requirements for bioanalytical assays used in clinical research.[7]
Conclusion
This application note presents a validated LC-MS/MS method for the determination of this compound in human plasma. The protocol, which combines a simple protein precipitation with a direct HILIC-MS/MS analysis, is rapid, sensitive, and highly selective. It avoids the need for time-consuming derivatization steps and effectively resolves 3-AAA from its key isomer. The method is fit-for-purpose for clinical research studies investigating the role of 3-AAA as a predictive biomarker for diabetes and other cardiometabolic diseases.
References
- 1. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 3. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hhs.gov [hhs.gov]
- 10. Researchers identify novel biomarker for diabetes risk | Science Codex [sciencecodex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 13. researchgate.net [researchgate.net]
- 14. chromsystems.com [chromsystems.com]
- 15. manuals.plus [manuals.plus]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 19. isotope.com [isotope.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 2-Aminoadipic Acid in Human Urine
Introduction
2-Aminoadipic acid (2-AAA) is an intermediate in the metabolism of the essential amino acid lysine.[1] Emerging evidence has positioned 2-AAA as a significant biomarker in clinical and biomedical research. Notably, elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, with this association detectable up to 12 years before the onset of the disease.[2][3][4] This makes 2-AAA a promising early indicator for individuals at high risk.[2][5] Furthermore, 2-AAA is implicated in various metabolic and neurological disorders, underscoring the need for a robust and reliable method for its quantification in biological fluids.[1]
Urine provides a non-invasive window into the body's metabolic state, making it an ideal matrix for monitoring biomarkers like 2-AAA. However, the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) presents a challenge: most amino acids, including 2-AAA, lack a native chromophore or fluorophore, rendering them invisible to standard UV or fluorescence detectors.[6][7] To overcome this, pre-column derivatization is employed to attach a fluorescent tag to the amino acid, enabling highly sensitive detection.[8]
This application note provides a detailed, field-proven protocol for the analysis of 2-aminoadipic acid in human urine using reversed-phase HPLC with fluorescence detection. We will detail two primary derivatization strategies using o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), offering comprehensive coverage for primary and secondary amino acids. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Overall Experimental Workflow
The entire process, from sample collection to data analysis, follows a systematic and validated pathway to ensure data integrity and reproducibility.
References
- 1. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 2. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jasco-global.com [jasco-global.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for the Measurement of 3-Aminoadipic Acid in Tissues
Introduction: 3-Aminoadipic Acid - A Metabolite of Growing Significance
This compound (3-AAA), an intermediate in the metabolism of the essential amino acid lysine, has emerged from relative obscurity to become a metabolite of significant interest in the fields of biomedical research and drug development.[1] Initially identified as a product of lysine degradation, recent metabolomic studies have illuminated its role as a potential biomarker and modulator in a range of physiological and pathological processes.[1][2] Elevated levels of 3-AAA have been associated with an increased risk of developing type 2 diabetes, atherosclerosis, and other cardiometabolic diseases.[3][4][5] This has positioned 3-AAA as a valuable target for further investigation into disease mechanisms and as a potential biomarker for early diagnosis and therapeutic monitoring.
The accurate and precise quantification of 3-AAA in tissue samples is paramount to advancing our understanding of its biological roles. However, like many small polar metabolites, its measurement presents analytical challenges. These include efficient extraction from complex tissue matrices, removal of interfering substances such as proteins and lipids, and sensitive detection. This application note provides a comprehensive guide to the sample preparation of tissue for the accurate measurement of this compound, offering two detailed protocols utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols cover both an underivatized (direct) analysis and a derivatization-based approach, providing researchers with options to suit their specific instrumentation and sensitivity requirements.
Pre-Analytical Considerations: Safeguarding Sample Integrity
The reliability of any quantitative analysis begins with meticulous pre-analytical sample handling. The stability of amino acids in biological samples can be affected by storage conditions and freeze-thaw cycles.[6][7] To ensure the integrity of 3-AAA measurements, the following pre-analytical steps are crucial:
-
Tissue Collection: Tissues should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity.[8] This prevents enzymatic degradation and changes in metabolite concentrations.
-
Storage: Frozen tissue samples should be stored at -80°C until analysis to ensure long-term stability.
-
Sample Handling: When ready for processing, tissues should be kept on dry ice to prevent thawing. All sample preparation steps should be performed on ice to minimize degradation.
Protocol 1: Underivatized Analysis of this compound in Tissues by LC-MS/MS
This protocol details a method for the direct measurement of this compound without the need for chemical derivatization. This approach offers the advantage of a simpler and faster workflow.[8]
I. Tissue Homogenization and Metabolite Extraction
The initial step involves the mechanical disruption of the tissue and extraction of metabolites into a solvent that simultaneously precipitates proteins.
Scientific Rationale: Mechanical homogenization in a cold organic solvent mixture serves a dual purpose. The physical disruption breaks down the tissue structure, increasing the surface area for efficient metabolite extraction. The organic solvent mixture (methanol, acetonitrile, and water) effectively solubilizes small polar metabolites like 3-AAA while denaturing and precipitating larger protein molecules, which would otherwise interfere with the LC-MS/MS analysis.[8]
Workflow Diagram: Tissue Homogenization and Extraction
Caption: Workflow for tissue homogenization and metabolite extraction.
Step-by-Step Protocol:
-
Weigh 2-5 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 1 mL of ice-cold extraction buffer (Methanol:Acetonitrile:Water 5:3:2 v/v/v).[8] For absolute quantification, an appropriate concentration of a stable isotope-labeled internal standard for this compound should be included in the extraction buffer.
-
Immediately homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) for 2 minutes at 30 Hz.[8]
-
Following homogenization, vortex the samples for 30 minutes at 4°C to ensure complete extraction.[8]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[8]
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
The supernatant can be stored at -80°C or immediately prepared for LC-MS/MS analysis.
II. LC-MS/MS Analysis
The collected supernatant can be directly injected into the LC-MS/MS system.
Scientific Rationale: Hydrophilic Interaction Chromatography (HILIC) is well-suited for the separation of polar analytes like underivatized amino acids, providing good retention and separation from other matrix components. Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for the detection and quantification of 3-AAA through the use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
| Parameter | Recommended Setting |
| LC Column | HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) |
| Mobile Phase A | 20 mM ammonium formate in water, pH 3 with formic acid |
| Mobile Phase B | 9:1 Acetonitrile:Water with 20 mM ammonium formate, pH 3 with formic acid |
| Gradient | Optimized for separation of amino acids (refer to specific HILIC column manual) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| MS Ionization | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| 3-AAA MRM Transition | To be optimized based on instrument and specific adduct formation |
Note: The optimal MRM transition for this compound should be determined by infusing a standard solution and selecting the most intense and stable precursor and product ions.
Protocol 2: Derivatization-Based Analysis of this compound in Tissues by LC-MS/MS
Chemical derivatization can enhance the chromatographic retention and ionization efficiency of amino acids, often leading to improved sensitivity. This protocol utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for pre-column derivatization.
I. Tissue Homogenization and Protein Precipitation
This initial phase focuses on extracting the free amino acids and removing proteins that would interfere with the derivatization reaction.
Scientific Rationale: Acid precipitation is a common and effective method for removing proteins from biological samples. Trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) denatures proteins, causing them to precipitate out of solution. The subsequent centrifugation step separates the protein pellet from the supernatant containing the free amino acids.
Step-by-Step Protocol:
-
Weigh approximately 10-20 mg of frozen tissue in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) or 30% Sulfosalicylic Acid (SSA) solution.
-
Homogenize the tissue on ice using a micro-homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This supernatant contains the free amino acids.
II. Pre-Column Derivatization with AQC
The amino group of 3-AAA is chemically modified with AQC to enhance its analytical properties.
Scientific Rationale: The AQC reagent reacts with both primary and secondary amines to form stable, fluorescent urea derivatives that are also readily ionizable by ESI-MS.[8] This derivatization increases the hydrophobicity of the amino acid, leading to better retention on reversed-phase LC columns.
AQC Derivatization Workflow
Caption: Workflow for AQC derivatization of amino acids.
Step-by-Step Protocol:
-
Transfer 10 µL of the protein-free supernatant to a new microcentrifuge tube.
-
Add 70 µL of borate buffer (pH 8.8).
-
Add 20 µL of AQC reagent solution.
-
Vortex the mixture immediately and thoroughly.
-
Incubate the reaction mixture at 55°C for 10 minutes.
-
The derivatized sample is now ready for LC-MS/MS analysis.
III. LC-MS/MS Analysis of AQC-Derivatized this compound
The derivatized sample is analyzed using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
Scientific Rationale: The increased hydrophobicity of the AQC-derivatized 3-AAA allows for excellent separation on a C18 reversed-phase column. The stable derivative provides a consistent and robust signal in the mass spectrometer.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of AQC-amino acid derivatives |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| MS Ionization | Positive Electrospray Ionization (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| AQC-3-AAA MRM Transition | Precursor Ion (Q1): 310.2, Product Ion (Q3): 121.1 |
Summary and Conclusion
The accurate measurement of this compound in tissues is crucial for elucidating its role in health and disease. The choice between an underivatized and a derivatization-based method will depend on the specific research question, available instrumentation, and required sensitivity. The underivatized method offers a simpler workflow, while the AQC derivatization protocol can provide enhanced sensitivity. Both protocols, when executed with care and attention to detail, will yield reliable and reproducible data, enabling researchers to further explore the significance of this emerging biomarker. It is always recommended to validate the chosen method in the specific tissue matrix of interest to ensure accuracy and precision.
References
- 1. Nucleic Acid Extraction from Human Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medsci.org [medsci.org]
Mastering Amino Acid Analysis: A Guide to Derivatization Techniques for HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of fields ranging from proteomics and metabolic studies to pharmaceutical quality control and nutritional science. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for this purpose. However, the inherent properties of amino acids—small size, high polarity, and often lacking a strong native chromophore or fluorophore—present analytical challenges. Chemical derivatization is the key to unlocking sensitive and reliable HPLC-based amino acid analysis.
This comprehensive guide provides an in-depth exploration of the most effective and widely adopted derivatization techniques. Moving beyond a simple recitation of protocols, this document delves into the underlying chemistry, the rationale behind experimental choices, and practical insights to empower you to select and optimize the ideal method for your specific application.
The "Why" of Derivatization: Enhancing Detectability and Separation
The primary goal of derivatization in amino acid analysis is to attach a chemical tag to the amino acid molecule. This tag serves two critical functions:
-
Enhanced Detection: The attached moiety is typically a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), dramatically increasing the sensitivity of the analysis. This allows for the detection of amino acids at low concentrations, often in the picomole to femtomole range.
-
Improved Chromatographic Separation: The derivatization process can alter the hydrophobicity of the amino acids, making them more amenable to separation by reversed-phase HPLC, the most common mode of liquid chromatography.
Derivatization strategies can be broadly categorized into two main approaches: pre-column and post-column derivatization.
Pre-Column Derivatization: Tagging Before Separation
In pre-column derivatization, the amino acids are chemically modified before injection onto the HPLC column. This is the more common approach and offers a wide array of reagent choices.
Key Pre-Column Derivatization Reagents: A Comparative Overview
| Reagent | Detection Method | Primary/Secondary Amines | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence | Primary amines only | Fast reaction, highly sensitive, automatable. | Derivatives can be unstable, does not react with secondary amines (e.g., proline). |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence, UV | Primary and secondary amines | Stable derivatives, high sensitivity. | Reagent can hydrolyze, potential for interfering peaks.[1] |
| Phenylisothiocyanate (PITC) | UV | Primary and secondary amines | Stable derivatives, reacts with secondary amines.[1][2] | Complex sample preparation, reagent is toxic.[1] |
| Dansyl Chloride | Fluorescence, UV | Primary and secondary amines | Stable derivatives, versatile detection.[3][4][5] | Slower reaction, potential for multiple derivatives.[4] |
| AccQ-Tag™ (AQC) | Fluorescence, UV | Primary and secondary amines | Stable derivatives, good for hydrolysate samples, automatable.[6][7] | Proprietary reagent. |
In-Depth Protocols and Mechanistic Insights
o-Phthalaldehyde (OPA): The Workhorse for Primary Amino Acids
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) at alkaline pH to form highly fluorescent isoindole derivatives.
Caption: OPA derivatization reaction pathway.
Reagents and Materials:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh daily.[8]
-
Amino Acid Standard or Sample: Dissolved in a suitable diluent (e.g., 0.1 M HCl).
Automated Derivatization Program (Typical Autosampler Sequence): [8]
-
Aspirate 5 µL of Borate Buffer to prime the needle and sample loop.
-
Aspirate 1 µL of the amino acid sample or standard.
-
Aspirate 1 µL of OPA Reagent, allowing for mixing within the needle.
-
Wait for 1 minute to allow the reaction with primary amino acids to complete.
-
Inject the derivatized sample onto the HPLC column.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient to separate the derivatized amino acids.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
FMOC-Cl: Comprehensive Analysis of Primary and Secondary Amines
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a versatile reagent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[1] It is often used in conjunction with OPA for a complete amino acid profile.
Caption: FMOC-Cl derivatization reaction.
This dual-reagent approach allows for the comprehensive analysis of all proteinogenic amino acids.[8]
Reagents and Materials (in addition to OPA reagents):
-
FMOC-Cl Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile. This reagent is moisture-sensitive and should be prepared fresh.[8]
Automated Derivatization Program (Typical Autosampler Sequence): [8]
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 1 µL of the amino acid sample or standard.
-
Aspirate 1 µL of OPA Reagent.
-
Wait for 1 minute for the primary amine reaction.
-
Aspirate 1 µL of FMOC-Cl Reagent.
-
Wait for 2 minutes for the secondary amine reaction.
-
Inject the derivatized sample onto the HPLC column.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate all derivatized amino acids.
-
Detection: Fluorescence detector with programmed wavelength switching (OPA derivatives: Ex 340 nm, Em 450 nm; FMOC derivatives: Ex 266 nm, Em 305 nm).
Phenylisothiocyanate (PITC): The Edman Reagent for UV Detection
Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.[2]
Caption: PITC derivatization reaction.
Reagents and Materials:
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).[2]
-
PITC Reagent: Phenylisothiocyanate.
-
Drying Agent: A vacuum concentrator (e.g., SpeedVac).
-
Analysis Solvent: 0.05 M ammonium acetate.
-
Pipette a known volume of the amino acid sample or standard into a microcentrifuge tube and dry completely under vacuum.
-
Redissolve the dried residue in 100 µL of Coupling Solution.
-
Add 5 µL of PITC reagent and mix thoroughly.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Dry the sample again under vacuum to remove excess reagent and solvents.
-
Reconstitute the PTC-amino acid derivatives in a known volume of Analysis Solvent.
-
Inject an aliquot onto the HPLC column.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the PTC derivatives.
-
Detection: UV detector at 254 nm.
Dansyl Chloride: A Classic and Robust Fluorescent Tag
Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to form stable and highly fluorescent N-dansyl-sulfonamide derivatives.[3]
Reagents and Materials:
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Prepare by dissolving sodium bicarbonate and sodium carbonate in ultrapure water.
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving dansyl chloride in acetonitrile. Store in the dark.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.
Protocol:
-
To 50 µL of the amino acid sample or standard, add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to stop the reaction and consume excess dansyl chloride.
-
Vortex and let it stand at room temperature for 5 minutes.
-
Inject an aliquot onto the HPLC column.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 5.94).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient for separation.
-
Detection: Fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or UV detector.
Post-Column Derivatization: Tagging After Separation
In post-column derivatization, the amino acids are first separated in their native form by chromatography (typically ion-exchange), and then mixed with the derivatizing reagent in a post-column reactor before reaching the detector.
Ninhydrin: The Gold Standard for Post-Column Analysis
Ninhydrin is the most common post-column derivatization reagent. It reacts with primary and secondary amines upon heating to form a colored product.[10]
-
Primary amines react to form a deep purple compound known as Ruhemann's purple, detected at 570 nm.[10]
-
Secondary amines (proline and hydroxyproline) form a yellow-orange product detected at 440 nm.[10]
This dual-wavelength detection allows for the simultaneous quantification of all amino acids in a single run.
Caption: Post-column derivatization workflow with Ninhydrin.
Advantages of Post-Column Derivatization:
-
Robustness: Less susceptible to matrix interferences compared to pre-column methods.[10]
-
Reproducibility: Highly reproducible and reliable.
-
No Derivative Isomers: Avoids the formation of multiple derivative species.
Disadvantages:
-
Specialized Equipment: Requires a post-column reaction system, including an additional pump and a heated reactor.
-
Broader Peaks: The post-column reaction can lead to some band broadening.
Applications in Research and Industry
The choice of derivatization technique is often dictated by the specific application and sample matrix.
-
Protein Hydrolysates: For determining the amino acid composition of proteins and peptides, methods like AccQ-Tag and PITC are widely used due to their ability to derivatize all amino acids and the stability of the derivatives.[11]
-
Cell Culture Media: Monitoring amino acid concentrations in bioreactors is crucial for optimizing the production of biopharmaceuticals.[6][12][13] Automated pre-column derivatization with OPA/FMOC is well-suited for this high-throughput application.[12]
-
Pharmaceutical Quality Control: Amino acid analysis is essential for verifying the identity, purity, and concentration of peptide and protein drugs.[14][15] The robustness of post-column ninhydrin methods is often favored in regulated environments.
-
Clinical Diagnostics and Metabolomics: The analysis of free amino acids in physiological fluids like plasma and urine can provide valuable diagnostic information.[16] Sensitive fluorescence-based pre-column methods are typically employed.
Conclusion: A Strategic Approach to Amino Acid Analysis
The successful HPLC analysis of amino acids hinges on a well-chosen and properly executed derivatization strategy. There is no single "best" method; the optimal choice depends on the analytical goals, sample complexity, required sensitivity, and available instrumentation. By understanding the chemistry, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable amino acid quantification, thereby advancing their scientific and developmental objectives.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 15. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Amino Acid Measurement in Body Fluids Using PITC Derivatives | Springer Nature Experiments [experiments.springernature.com]
Protocol for the Extraction of 3-Aminoadipic Acid from Human Serum for Mass Spectrometry-Based Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoadipic acid (3-AAA), a product of lysine oxidation, has emerged as a significant biomarker associated with the prospective risk of type 2 diabetes, protein oxidation, and broader cardiometabolic diseases.[1][2][3][4] Its accurate quantification in complex biological matrices like serum is paramount for clinical research and drug development. This application note provides a detailed, robust, and validated protocol for the extraction of 3-AAA from human serum using protein precipitation. The described methodology is optimized for downstream analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high recovery and reproducibility. We explain the causality behind each step, present expected performance data, and offer guidance for troubleshooting, thereby providing a self-validating system for reliable biomarker quantification.
Introduction: The Clinical Significance of this compound
This compound (more specifically, the alpha-isomer, α-aminoadipic acid) is an intermediate in the metabolic pathways of lysine.[4] Under conditions of oxidative or glyco-oxidative stress, such as those present in pre-diabetic states, the oxidative deamination of lysine residues in proteins is enhanced, leading to the formation of α-aminoadipic semialdehyde, which is subsequently oxidized to 3-AAA.[4]
Elevated circulating levels of 3-AAA have been shown to precede the onset of overt type 2 diabetes by up to 12 years, making it a promising early predictive biomarker.[5] Unlike traditional markers, 3-AAA appears to report on a distinct pathophysiological pathway and may also play a direct role in modulating glucose homeostasis.[5] Therefore, a reliable method to extract and measure 3-AAA from serum is a critical tool for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
Biochemical Origin of this compound
The formation of 3-AAA is a key indicator of protein damage. The pathway illustrates the conversion from a fundamental amino acid into a biomarker of metabolic stress.
Caption: Oxidative conversion of protein-bound lysine to this compound.
Principle of the Extraction Method
Serum is a complex matrix containing a high abundance of proteins (e.g., albumin, globulins) that can interfere with the analysis of small molecules like 3-AAA, primarily through ion suppression in mass spectrometry and by fouling analytical columns.[6] This protocol employs Protein Precipitation (PPT) , a rapid and effective technique to deplete these macromolecules.[6][7]
We utilize an acid-based precipitant, Sulfosalicylic Acid (SSA), which functions by disrupting the hydration shell around protein molecules, leading to their denaturation and aggregation.[6] Centrifugation then efficiently pellets the precipitated proteins, leaving 3-AAA and other small molecules in the supernatant, which can be directly analyzed. This method is chosen for its simplicity, speed, and suitability for high-throughput applications.[6]
Materials and Reagents
| Item | Vendor | Part Number (Example) | Notes |
| Human Serum | - | - | Store at -80°C until use. Avoid repeated freeze-thaw cycles. |
| This compound (α-isomer) | Sigma-Aldrich | A5025 | For preparation of calibrators and quality controls. |
| L-Norleucine | Sigma-Aldrich | N6876 | Recommended as an internal standard (IS). |
| Sulfosalicylic Acid (SSA) Dihydrate | Sigma-Aldrich | S2130 | Reagent grade or higher. |
| Water, LC-MS Grade | Fisher Chemical | W6-4 | For preparing solutions. |
| Formic Acid, LC-MS Grade | Thermo Sci | 85178 | For mobile phase preparation. |
| Acetonitrile, LC-MS Grade | Fisher Chemical | A955-4 | For mobile phase preparation. |
| Microcentrifuge Tubes (1.5 mL) | Eppendorf | 022363204 | Low protein binding. |
| Centrifugal Filters (0.2 µm PVDF) | MilliporeSigma | UFC30GV00 | For final clarification of supernatant. |
| Refrigerated Microcentrifuge | - | - | Capable of >12,000 x g and 4°C. |
| Analytical Balance, Pipettes, Vortex Mixer | - | - | Standard laboratory equipment. |
Experimental Protocol: Step-by-Step Extraction
This protocol is optimized for the extraction of a batch of samples, including calibrators, quality controls (QCs), and unknown serum samples.
Preparation of Solutions
-
Precipitation Reagent (5% SSA with Internal Standard):
-
Accurately weigh 5 g of Sulfosalicylic Acid Dihydrate.
-
Dissolve in approximately 80 mL of LC-MS grade water.
-
Add the internal standard (e.g., L-Norleucine) to a final concentration of 500 µM.
-
Bring the final volume to 100 mL with LC-MS grade water.
-
Store at 4°C for up to one month.
-
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3-AAA in LC-MS grade water.
-
Prepare calibration standards and QCs by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped serum or PBS) to cover the expected physiological range.
-
Extraction Workflow
The following workflow provides a clear, step-by-step process from raw serum to an analyzable extract.
Caption: Step-by-step workflow for this compound extraction from serum.
Detailed Procedural Steps
-
Thaw Samples: Thaw frozen serum samples, calibrators, and QCs on ice to prevent degradation.
-
Aliquot: Using a calibrated pipette, aliquot 100 µL of each sample into a pre-labeled 1.5 mL microcentrifuge tube. Place tubes in an ice bath.
-
Add Precipitation Reagent: Add 100 µL of the cold (4°C) 5% SSA with Internal Standard solution to each tube.[8] The 1:1 (v/v) ratio ensures efficient protein precipitation.[8]
-
Mix: Immediately cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and denaturation of proteins.[9]
-
Incubate: Incubate the mixture at 4°C for 30 minutes to allow for complete protein precipitation.[9]
-
Centrifuge: Transfer the tubes to a pre-cooled (4°C) refrigerated microcentrifuge. Centrifuge at 12,000 x g for 10 minutes to form a tight protein pellet.[9][10]
-
Collect Supernatant: Carefully aspirate the clear supernatant without disturbing the pellet and transfer it to a 0.2 µm centrifugal filter tube. This step removes the precipitated proteins.
-
Final Filtration: Centrifuge the filter tubes at 10,000 x g for 5 minutes at 4°C to remove any remaining fine particulates.[8]
-
Transfer for Analysis: Collect the filtrate into an autosampler vial. The sample is now ready for injection into the LC-MS/MS system.
Protocol Validation and Expected Performance
The trustworthiness of any extraction protocol is established through rigorous validation.[11] The following parameters are critical for ensuring data quality.
| Parameter | Typical Value/Range | Causality & Justification |
| Extraction Recovery | > 85% | Measures the efficiency of the extraction process. High recovery ensures that the measured concentration accurately reflects the true concentration in the original sample. |
| Precision (CV%) | < 15% | Assesses the reproducibility of the entire method. A low Coefficient of Variation (CV%) indicates high precision. Inter- and intra-assay CVs for 3-AAA are typically low.[8] |
| Matrix Effect | 85% - 115% | Quantifies the ion suppression or enhancement caused by co-eluting molecules from the serum matrix. Values close to 100% indicate minimal interference and a clean extract. |
| Lower Limit of Quantitation (LLOQ) | ~5 µM | The lowest concentration that can be measured with acceptable precision and accuracy. This is crucial for detecting subtle changes in biomarker levels.[8] |
| Linearity (R²) | > 0.99 | Demonstrates a proportional relationship between the measured signal and the concentration of 3-AAA across a defined range, ensuring accurate quantification. |
Downstream Analysis: LC-MS/MS Considerations
While this note focuses on extraction, proper downstream analysis is key.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is often preferred for retaining and separating polar compounds like amino acids.[9] A C18 reversed-phase column can also be used, often with ion-pairing agents, though this can contaminate the MS source.[9]
-
Mass Spectrometry: Analysis is typically performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[12] This provides excellent sensitivity and specificity for quantification.[12]
-
Derivatization: While modern LC-MS/MS methods can analyze underivatized amino acids, pre-column derivatization with agents like o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to improve chromatographic retention and sensitivity, especially for HPLC with fluorescence detection.[13][14] However, this adds complexity and potential for variability.[9]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure the precipitant-to-sample ratio is correct and that vortexing is vigorous. Increase incubation time on ice if necessary. |
| Analyte co-precipitation with proteins. | This is a known risk with PPT.[6] Evaluate an alternative precipitant (e.g., acetonitrile, methanol) or consider a more selective method like Solid-Phase Extraction (SPE). | |
| High CV% / Poor Precision | Inconsistent pipetting or sample handling. | Use calibrated pipettes. Ensure all samples are treated identically (e.g., same incubation times, temperatures). Automate liquid handling where possible. |
| Clogged LC Column | Incomplete removal of precipitated proteins. | Do not disturb the protein pellet when collecting the supernatant. Ensure the final 0.2 µm filtration step is performed. |
| Significant Matrix Effect | Insufficient cleanup of the serum matrix. | Dilute the final extract further before injection. Optimize the LC gradient to better separate 3-AAA from interfering compounds. Consider using SPE for a cleaner extract.[10] |
References
- 1. The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 6. agilent.com [agilent.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Validation of amino acid analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Application Note: Utilizing 3-Aminoadipic Acid (3-AAA) as a Novel Biomarker in Clinical Trials
<
Introduction
Metabolomics is increasingly integral to clinical trials, offering profound insights into the biochemical shifts linked to diseases and therapeutic interventions.[1] Among the emerging class of metabolic biomarkers, 3-Aminoadipic Acid (3-AAA), a non-proteinogenic amino acid derived from lysine metabolism, is gaining significant attention. Elevated plasma concentrations of 3-AAA have been strongly associated with the future risk of developing type 2 diabetes (T2D) and have also been linked to cardiovascular disease (CVD).[2][3][4][5][6] Studies have shown that individuals with 3-AAA levels in the top quartile have a significantly higher risk of developing diabetes over a 12-year follow-up period.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, analytical quantification, and clinical implementation of 3-AAA as a biomarker. We present detailed, field-proven protocols designed to ensure scientific integrity and generate robust, reproducible data for clinical trial applications, from patient stratification to monitoring therapeutic response.
Part 1: Scientific Rationale & Biochemical Pathway
The Link Between Lysine Metabolism, Oxidative Stress, and Disease
3-AAA is an intermediate in the catabolism of the essential amino acid L-lysine.[7][8] In mammals, lysine is primarily degraded via the saccharopine pathway within the mitochondria.[7][8] Under normal physiological conditions, this pathway efficiently converts lysine into acetyl-CoA for energy production.
However, under conditions of metabolic stress, such as hyperglycemia and oxidative stress, the degradation pathway is altered. Oxidative damage to lysine residues in proteins can lead to the formation of allysine, which is subsequently oxidized to form 2-aminoadipic acid (a synonym for 3-AAA used in some literature).[9][10] This process is implicated in the glyco-oxidative damage seen in diabetes.[9] Furthermore, elevated 3-AAA is associated with mitochondrial dysfunction and appears to be more than a passive marker; it may actively modulate glucose homeostasis and insulin secretion.[2][3][6] Its association with the ROS/TXNIP/NLRP3 inflammasome pathway further links it to the chronic inflammation characteristic of atherosclerosis.[11]
This mechanistic linkage makes 3-AAA a compelling biomarker for:
-
Predictive Screening: Identifying individuals at high risk for developing T2D and CVD long before clinical symptoms manifest.[3][4][12]
-
Patient Stratification: Grouping patients in clinical trials based on their metabolic risk profile.[12][13]
-
Pharmacodynamic Assessment: Monitoring the metabolic effects of therapeutic interventions aimed at reducing oxidative stress or improving mitochondrial function.
Biochemical Pathway of 3-AAA Formation
The following diagram illustrates the primary mitochondrial pathway for lysine degradation leading to the formation of 3-AAA.
Caption: Mitochondrial pathway of L-lysine degradation to 3-AAA.
Part 2: Analytical Protocol for 3-AAA Quantification in Human Plasma
A robust, validated analytical method is the cornerstone of any biomarker study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 3-AAA in complex biological matrices due to its superior sensitivity and specificity.[14][15][16] The following protocol is a non-derivatization method, which simplifies sample preparation and improves throughput.[15][17]
Principle
This method involves a simple protein precipitation step followed by direct injection of the supernatant into an LC-MS/MS system. 3-AAA is separated from other plasma components using hydrophilic interaction chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved using a stable isotope-labeled internal standard.
Materials and Reagents
-
This compound (≥98% purity)
-
This compound stable isotope-labeled internal standard (e.g., 13C6-3-AAA)
-
LC-MS grade Acetonitrile, Water, and Formic Acid
-
Ammonium formate
-
Sulfosalicylic acid (30% w/v)
-
Human plasma (for calibration standards and quality controls)
-
1.5 mL microcentrifuge tubes
-
LC-MS vials
Step-by-Step Analytical Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of 3-AAA in LC-MS grade water.
-
Serially dilute the stock solution to create calibration standards covering the expected physiological range (e.g., 0.1 µM to 50 µM).
-
Prepare at least three levels of QC samples (Low, Mid, High) independently.
-
Prepare a working internal standard (IS) solution (e.g., 1 µM of 13C6-3-AAA) in water.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step is critical to remove high-abundance proteins that would otherwise interfere with the analysis and damage the LC column. Sulfosalicylic acid is an effective precipitating agent for this purpose.[14][15][18]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to ensure complete protein precipitation.[14][15]
-
-
Dilution and IS Addition:
-
Transfer 50 µL of the clear supernatant to a clean LC-MS vial.
-
Add 450 µL of the working IS solution.
-
Causality: The IS is added post-precipitation to normalize for variations in sample injection volume and mass spectrometer response, ensuring accurate quantification.
-
Vortex briefly to mix.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC/HPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Thermo Scientific Acclaim Trinity) is recommended for retaining the polar 3-AAA without derivatization.[14][19]
-
Mobile Phase A: 20 mM ammonium formate in water, pH 3.0 (adjusted with formic acid).[19]
-
Mobile Phase B: 90:10 Acetonitrile:Mobile Phase A.
-
Gradient: Develop a gradient from high organic (e.g., 95% B) to lower organic to elute 3-AAA. A typical run time is under 10 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 3-AAA and its labeled IS. (e.g., for 3-AAA: Q1: 162.1 m/z, Q3: 144.1 m/z).
-
Data Analysis:
-
Integrate the peak areas for 3-AAA and the IS.
-
Calculate the peak area ratio (3-AAA / IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression with 1/x weighting.
-
Determine the concentration of 3-AAA in unknown samples and QCs from the calibration curve.
-
Analytical Workflow Diagram
Caption: LC-MS/MS analytical workflow for 3-AAA quantification.
Method Validation & Performance
A trustworthy biomarker assay must be rigorously validated according to regulatory guidelines.[12] Key parameters to assess are summarized below.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.99 | Ensures a proportional response across the quantification range. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | Defines the lowest concentration that can be reliably measured.[14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the measured value to the true value.[20] |
| Precision (%CV) | ≤15% (≤20% at LLOQ) for intra- and inter-day | Assesses the reproducibility of the measurement.[14][20] |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. | Evaluates the influence of plasma components on MS signal. |
| Stability | Freeze-thaw, short-term, and long-term stability within ±15% | Ensures sample integrity during handling, storage, and analysis. |
Part 3: Clinical Trial Implementation Protocol
The successful integration of a biomarker into a clinical trial requires meticulous planning from study design to sample handling.[13][21]
Study Design Considerations
-
Objective Definition: Clearly define the role of 3-AAA in the trial:
-
Prognostic: To predict disease progression.
-
Predictive: To identify patients likely to respond to a specific therapy.
-
Pharmacodynamic: To show that a drug is engaging its target metabolic pathway.
-
Surrogate Endpoint: As a substitute for a clinical outcome (requires extensive validation).[21]
-
-
Sample Collection Schedule: Define time points for blood collection (e.g., baseline, post-dose, end of study) that align with the trial's objectives and the pharmacokinetic/pharmacodynamic profile of the investigational product.
-
Statistical Analysis Plan (SAP): Pre-specify how 3-AAA data will be analyzed. This includes defining thresholds for "high" vs. "low" levels and the statistical tests that will be used to assess correlations with clinical endpoints.
Subject Management
-
Inclusion/Exclusion Criteria: Consider factors that could influence 3-AAA levels, such as severe renal impairment, specific dietary restrictions, or use of certain medications.
-
Fasting Status: To minimize variability from recent meals, it is highly recommended that subjects provide samples after an overnight fast (8-12 hours).
Pre-analytical Sample Handling Protocol
Causality: Pre-analytical variability is a major source of error in biomarker studies. A standardized protocol is essential for data integrity.
-
Blood Collection:
-
Tube Type: Collect whole blood in tubes containing K2-EDTA as the anticoagulant. Avoid heparin, as it can interfere with some LC-MS analyses.
-
Handling: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant. Do NOT shake.
-
-
Processing to Plasma:
-
Timing: Process blood to plasma within 1 hour of collection.
-
Centrifugation: Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Causality: Prompt processing and refrigeration minimize metabolic activity in the sample that could alter 3-AAA concentrations.
-
-
Aliquoting and Storage:
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.
-
Transfer the plasma into pre-labeled, cryo-safe vials (e.g., 0.5 mL aliquots).
-
Storage: Immediately freeze aliquots at -80°C. Long-term storage at this temperature is critical for metabolite stability.
-
-
Shipping:
-
Ship samples frozen on sufficient dry ice to ensure they remain frozen upon arrival at the bioanalytical laboratory.
-
Use a temperature monitoring device to confirm the integrity of the cold chain during transit.
-
Clinical Trial Sample Lifecycle Diagram
Caption: Standardized workflow for clinical trial sample handling.
Conclusion
This compound is a promising and mechanistically-grounded biomarker for cardiometabolic risk assessment in clinical trials. Its ability to predict future disease onset provides a valuable tool for early intervention studies and personalized medicine approaches. By implementing the robust analytical and clinical protocols detailed in this guide, researchers can generate high-quality, reliable data, thereby enhancing the power and insight of their clinical investigations. The continued evolution of metabolomics and advanced analytical techniques will further solidify the role of biomarkers like 3-AAA in transforming medical research and improving patient outcomes.[1]
References
- 1. The Rising Role of Metabolomics in Clinical Trials [biosferteslab.com]
- 2. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers identify novel biomarker for diabetes risk - VUMC News [news.vumc.org]
- 4. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 5. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 6. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. memoinoncology.com [memoinoncology.com]
- 13. Biomarker Considerations for Early Phase Clinical Trials - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. manuals.plus [manuals.plus]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Managing Biomarker-Driven Clinical Trials [scopesummit.com]
Application Notes and Protocols for Stable Isotope Labeling in 3-Aminoadipic Acid Metabolic Flux Analysis
<_
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Dynamics of Lysine Metabolism through 3-Aminoadipic Acid Flux
This compound (AAA) is a key intermediate in the metabolic degradation of the essential amino acid L-lysine.[1][2] The flux through this pathway is of significant interest in various physiological and pathological states, including inborn errors of metabolism, neurological disorders, and cancer.[3][4] Metabolic Flux Analysis (MFA) using stable isotope labeling is a powerful technique to quantify the rates of metabolic reactions within a biological system.[5][6][7] By tracing the incorporation of stable isotopes from a labeled precursor, such as ¹³C- or ¹⁵N-lysine, into downstream metabolites like this compound, we can gain a dynamic understanding of cellular metabolism that is not achievable with static measurements of metabolite concentrations alone.[6][7][8]
This guide provides a comprehensive overview and detailed protocols for designing and executing stable isotope labeling experiments to investigate this compound metabolic flux. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Section 1: Scientific Foundations and Experimental Design
The Lysine Degradation Pathway and the Central Role of this compound
In mammals, L-lysine is primarily degraded via the saccharopine pathway, which occurs in the mitochondria of the liver.[1][9] This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield α-aminoadipate semialdehyde and glutamate.[10] Subsequently, α-aminoadipate semialdehyde is oxidized to form α-aminoadipic acid (a synonym for this compound).[9][10] This intermediate is then converted to α-ketoadipic acid, which ultimately enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[1] Understanding the flux through this pathway is crucial for elucidating how cells utilize lysine as an energy source or for other biosynthetic processes.
Lysine Degradation Pathway Leading to this compound
Caption: A simplified diagram of the mitochondrial lysine degradation pathway highlighting the formation of this compound.
Principles of Stable Isotope Labeling for Metabolic Flux Analysis
Stable isotope labeling involves introducing a substrate containing a non-radioactive, heavy isotope (e.g., ¹³C or ¹⁵N) into a biological system.[5][6] As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS).[6] By analyzing the MIDs of key metabolites like this compound, we can infer the relative contributions of different metabolic pathways to its production.[7][8]
Strategic Selection of Isotopic Tracers
The choice of isotopic tracer is critical for a successful MFA experiment. For studying this compound flux, the logical precursor to label is L-lysine.
| Tracer | Rationale for Use | Key Considerations |
| U-¹³C₆-L-Lysine | Uniformly labels all six carbon atoms of lysine. This allows for the tracking of the entire carbon backbone as it is incorporated into this compound and other downstream metabolites. It is excellent for identifying the direct contribution of lysine to the this compound pool. | High cost. The complete labeling of all carbons can sometimes make it difficult to distinguish between different converging pathways if they all lead to fully labeled products. |
| U-¹⁵N₂-L-Lysine | Labels both nitrogen atoms of lysine. This tracer is useful for tracking the flow of nitrogen and can help to distinguish the lysine degradation pathway from other pathways that might contribute to the carbon backbone of this compound. | The interpretation of nitrogen labeling patterns can be more complex due to transamination reactions. |
| ¹³C₆,¹⁵N₂-L-Lysine | A dual-labeled tracer that provides the most comprehensive information by tracking both the carbon and nitrogen atoms simultaneously. | Highest cost and most complex data analysis. |
For most initial studies aiming to quantify the flux from lysine to this compound, U-¹³C₆-L-Lysine is the recommended starting point due to its direct tracking of the carbon skeleton.
Section 2: Detailed Experimental Protocols
Protocol for Stable Isotope Labeling in Cultured Mammalian Cells
This protocol is designed for adherent mammalian cells, but can be adapted for suspension cultures.
Materials:
-
Cell line of interest (e.g., HepG2, a human liver cell line where lysine degradation occurs)
-
Complete growth medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids.[11]
-
Phosphate-buffered saline (PBS)
-
Lysine-free medium
-
Sterile U-¹³C₆-L-Lysine
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to attach and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the lysine-free medium supplemented with the desired concentration of U-¹³C₆-L-Lysine and dFBS. The concentration of labeled lysine should be similar to that in the standard culture medium to avoid metabolic perturbations.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled medium.
-
Labeling: Remove the final PBS wash and add the pre-warmed labeling medium to each well.
-
Incubation: Return the plates to the incubator and incubate for a specific duration. The optimal labeling time needs to be determined empirically for each cell line and experimental condition but is typically in the range of 6-24 hours to approach isotopic steady-state.
-
Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample processing.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Incubate on dry ice for 15 minutes, then thaw on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
-
Caption: A schematic of the data processing and analysis workflow for metabolic flux analysis.
Section 4: Troubleshooting and Best Practices
-
Incomplete Labeling: If isotopic steady-state is not reached, consider increasing the incubation time with the labeled tracer.
-
Low Signal Intensity: Optimize the metabolite extraction protocol and the LC-MS/MS method for maximum sensitivity.
-
High Biological Variability: Ensure consistent cell culture practices and precise timing of all experimental steps. Include a sufficient number of biological replicates.
-
Use of Dialyzed Serum: The use of dialyzed FBS is highly recommended to reduce the background of unlabeled amino acids. [11]
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the dynamics of metabolic pathways. [12]The protocols and guidelines presented here provide a robust framework for investigating this compound metabolic flux. By carefully designing and executing these experiments, researchers can gain valuable insights into the regulation of lysine metabolism and its role in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Modulators of Saccharopine Dehydrogenase: A Key Enzyme in Lysine Metabolism
Application Note & Protocol
Abstract
This application note provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify modulators of saccharopine dehydrogenase (SDH). 3-Aminoadipic acid is a downstream metabolite in the lysine degradation pathway, and identifying modulators of key enzymes like SDH can provide valuable tools for studying this pathway and may offer therapeutic potential for related metabolic disorders.[1][2][3][4][5] We present a robust, fluorescence-based biochemical assay amenable to HTS, along with a confirmatory cell-based assay. Detailed protocols, data analysis procedures, and troubleshooting guidelines are provided for researchers, scientists, and drug development professionals.
Introduction
This compound (3-AAA) is a non-proteinogenic amino acid that serves as an intermediate in the metabolism of the essential amino acid lysine. Dysregulation of the lysine degradation pathway has been implicated in several inherited metabolic disorders, and there is growing interest in understanding the biological roles of its intermediates.[1][2][3][5] Modulating the enzymes within this pathway is a key strategy for dissecting its function and for the potential development of novel therapeutics.
One such enzyme is Saccharopine Dehydrogenase (SDH), which catalyzes the reversible conversion of saccharopine to L-glutamate and L-2-aminoadipate-6-semialdehyde, a direct precursor to 2-aminoadipic acid.[6] This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH.[6] The NAD+/NADH couple provides a convenient handle for monitoring enzyme activity, making SDH an attractive target for high-throughput screening.
This guide details a comprehensive HTS workflow to identify both inhibitors and activators of SDH. We describe a primary biochemical assay based on the fluorescent properties of NADH, which is suitable for screening large compound libraries.[7][8][9] Additionally, we outline a secondary, cell-based assay to confirm the activity of hits in a more physiologically relevant context.
Principle of the Assay
The HTS strategy is centered on monitoring the activity of SDH by detecting the change in NADH concentration.
Biochemical Assay: NADH Fluorescence
The primary screening assay is a biochemical assay that directly measures the activity of purified, recombinant SDH. The enzymatic reaction is as follows:
Saccharopine + NAD⁺ ⇌ L-2-Aminoadipate-6-semialdehyde + L-Glutamate + NADH + H⁺
NADH, unlike NAD⁺, is naturally fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm.[7] Therefore, the rate of NADH production is directly proportional to the enzymatic activity of SDH. Inhibitors of SDH will decrease the rate of NADH formation, resulting in a lower fluorescence signal, while activators will have the opposite effect. This assay is highly sensitive and amenable to miniaturization in 384- or 1536-well plate formats, making it ideal for HTS.[7][9]
Cell-Based Assay: Intracellular Lysine Levels
A secondary, cell-based assay is crucial for confirming the activity of primary hits and for filtering out compounds that are non-specific or have poor cell permeability. In this assay, a suitable cell line (e.g., HEK293 or HepG2) is treated with the hit compounds, and the intracellular concentration of lysine is measured. Inhibition of the lysine degradation pathway, for instance by an SDH inhibitor, is expected to lead to an accumulation of intracellular lysine. Commercially available lysine assay kits can be used for this purpose.[10][11]
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process to identify and validate candidate modulators. The workflow is designed to maximize efficiency and minimize false positives.
Caption: Figure 1. High-Throughput Screening Workflow
Detailed Protocols
Protocol 1: Primary Biochemical HTS for SDH Modulators
This protocol is optimized for a 384-well plate format. All additions should be performed using automated liquid handlers for consistency.
Materials:
-
Recombinant human Saccharopine Dehydrogenase (SDH)
-
Saccharopine
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.01% Tween-20
-
Compound library plates (e.g., 10 mM in DMSO)
-
Positive Control: To be determined during assay development (e.g., a known inhibitor if available, or no enzyme for 100% inhibition)
-
Negative Control: DMSO
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Assay Development & Optimization: Before initiating the full screen, it is critical to optimize the assay conditions.
| Parameter | Description | Goal |
| Enzyme Titration | Vary the concentration of SDH to find a concentration that gives a robust signal within a linear range over the desired time course. | Achieve a signal-to-background ratio > 5. |
| Substrate (Saccharopine & NAD⁺) Titration | Determine the Kₘ for each substrate. The assay should be run at substrate concentrations at or near the Kₘ to ensure sensitivity to competitive inhibitors. | Optimal signal with minimal substrate usage. |
| DMSO Tolerance | Test the effect of increasing concentrations of DMSO on enzyme activity. | Determine the maximum DMSO concentration that does not significantly inhibit the enzyme (typically ≤ 1%). |
| Z'-factor Determination | The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|. | A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
HTS Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of each compound from the library plates to the assay plates. Also, dispense 50 nL of DMSO to the negative control wells and 50 nL of the positive control to the appropriate wells.
-
Enzyme Addition: Add 10 µL of SDH solution (at 2x the final optimized concentration) in assay buffer to all wells except the "no enzyme" control wells. To these, add 10 µL of assay buffer.
-
Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add 10 µL of a substrate mix containing saccharopine and NAD⁺ (at 2x their final optimized concentrations) in assay buffer to all wells to initiate the reaction. The final assay volume is 20 µL.
-
Kinetic Reading: Immediately place the plates in a fluorescence plate reader pre-set to 30°C. Read the fluorescence (Ex: 340 nm, Em: 460 nm) every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the controls on each plate: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Identify "hits" as compounds that exhibit inhibition or activation above a certain threshold (e.g., > 50% inhibition or > 30% activation).
-
Protocol 2: Secondary Cell-Based Assay for Lysine Accumulation
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hit compounds from the primary screen
-
Cell lysis buffer
-
Commercial Lysine Assay Kit (fluorometric or colorimetric)
-
96-well clear-bottom cell culture plates
-
Plate reader (as required by the lysine assay kit)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes on ice.
-
Collect the cell lysates.
-
-
Lysine Quantification:
-
Data Analysis:
-
Normalize the intracellular lysine concentration to the total protein concentration for each sample.
-
Plot the normalized lysine concentration against the compound concentration to determine the EC₅₀ (the concentration at which 50% of the maximum effect is observed).
-
Data Interpretation and Hit Progression
The goal of the HTS campaign is to identify promising lead compounds for further development.
Caption: Figure 2. Hit Validation Cascade
A successful hit will demonstrate:
-
Potency: A low IC₅₀ in the biochemical assay and a low EC₅₀ in the cell-based assay.
-
Selectivity: The compound should ideally be selective for SDH over other dehydrogenases.
-
Cell Permeability: Activity in the cell-based assay confirms that the compound can cross the cell membrane to reach its target.
-
Favorable Physicochemical Properties: Properties amenable to medicinal chemistry optimization.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Z'-factor (< 0.5) | - High variability in controls- Low signal-to-background ratio- Reagent instability | - Optimize liquid handling- Re-optimize enzyme/substrate concentrations- Prepare fresh reagents |
| High number of false positives | - Compound autofluorescence- Non-specific inhibition (e.g., aggregation) | - Perform counter-screens without enzyme to identify fluorescent compounds- Include a detergent like Triton X-100 in the assay buffer to disrupt aggregation |
| Poor correlation between biochemical and cell-based assays | - Low cell permeability of the compound- Compound is metabolized by the cells- Off-target effects in the cell | - Assess compound permeability (e.g., using a PAMPA assay)- Investigate metabolic stability- Profile the compound against a panel of related targets |
Conclusion
The methodologies described in this application note provide a robust framework for the high-throughput screening and identification of novel modulators of saccharopine dehydrogenase. The combination of a sensitive, fluorescence-based biochemical primary screen with a physiologically relevant cell-based secondary assay ensures the identification of high-quality, cell-active hits. These compounds will be invaluable tools for further investigation of the lysine degradation pathway and may serve as starting points for the development of new therapeutic agents for associated metabolic diseases.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharopine dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADH Assay Kit (Red Fluorescence) | eEnzyme [eenzyme.com]
- 9. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine Assay Kits [cellbiolabs.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
troubleshooting 3-aminoadipic acid peak tailing in HPLC
Welcome to the technical support center for the analysis of 3-aminoadipic acid (3-AAA) by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically peak tailing, encountered during the analysis of this polar, dicarboxylic amino acid.
Understanding the Challenge: The Chemical Nature of this compound
This compound is a non-proteinogenic amino acid characterized by the presence of an amino group and two carboxylic acid groups.[1] This amphoteric nature, combined with its high polarity, makes it a challenging analyte for reversed-phase HPLC. The primary issue encountered is peak tailing, which can compromise quantification accuracy and resolution from other components in a sample matrix.[2][3][4][5] Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3][5][6]
Troubleshooting Guide: Resolving this compound Peak Tailing
This section provides a systematic approach to diagnosing and fixing peak tailing issues with 3-AAA.
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
A1: The most common culprit for peak tailing of polar, ionizable compounds like 3-AAA in reversed-phase HPLC is secondary ionic interactions with the silica stationary phase.[2][3][5][6] Here's a breakdown of the primary causes:
-
Silanol Interactions: Silica-based C18 columns have residual silanol groups (-Si-OH) on their surface.[6][7] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become deprotonated and negatively charged (-Si-O⁻).[6] The positively charged amino group of 3-AAA can then interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[3][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, 3-AAA can exist in multiple ionic states (cationic, zwitterionic, anionic), each with different retention characteristics. This can lead to broadened and tailing peaks.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][5][11]
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause peak tailing.[3][12]
Q2: How can I systematically troubleshoot and resolve the peak tailing?
A2: A logical, step-by-step approach is crucial for effective troubleshooting. The following workflow can help you identify and address the root cause of peak tailing for 3-AAA.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps & Explanations
Step 1: Mobile Phase pH Optimization
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like 3-AAA.[9][10][13][14]
-
Why it works: By lowering the mobile phase pH to a value well below the pKa of the silanol groups (typically pH < 3.5), the silanols remain protonated (-Si-OH) and are less likely to interact with the positively charged amino group of 3-AAA.[3][11] This minimizes the secondary ionic interactions that cause peak tailing. At a low pH, the carboxylic acid groups of 3-AAA will also be protonated, increasing its hydrophobicity and retention on a C18 column.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acidic modifier to adjust the pH to between 2.5 and 3.0. Common choices include:
-
0.1% (v/v) Formic Acid
-
0.1% (v/v) Trifluoroacetic Acid (TFA) - Note: TFA can suppress MS signal if using LC-MS.
-
A low concentration phosphate buffer (e.g., 10-25 mM) adjusted to the target pH.[6]
-
-
Confirm the final pH of the aqueous component before mixing with the organic modifier.[13]
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Step 2: Column Chemistry and Condition
The choice of HPLC column plays a significant role in achieving good peak shape for challenging analytes.
-
Why it works: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl chloride) to block them from interacting with analytes.[3][11] Using a high-purity, base-deactivated, and end-capped C18 column will significantly reduce peak tailing for 3-AAA.[4][11][12] If your column is old or has been used with harsh conditions, it may be degraded, exposing more active silanol sites.[12]
-
Recommendations:
-
Utilize a modern, high-purity silica column with extensive end-capping.
-
If peak tailing appears suddenly, consider column contamination. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) or replace it if performance doesn't improve.[12]
-
Always use a guard column to protect your analytical column from contaminants.[3][11][12]
-
Step 3: Sample Overload
Injecting too high a concentration or volume of your sample can lead to peak distortion.
-
Why it works: When the amount of analyte injected exceeds the capacity of the stationary phase, the retention mechanism becomes non-linear, often resulting in peak fronting or tailing.[5][11]
-
Troubleshooting Protocol: Diagnosing Column Overload
-
Prepare a 1:10 and 1:100 dilution of your sample.
-
Inject the original and diluted samples under the same chromatographic conditions.
-
If the peak shape improves and becomes more symmetrical with dilution, column overload is a likely contributor to the tailing.[3][11]
-
To resolve this, either dilute your sample or reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q3: I've optimized the pH and am using a good column, but still see some tailing. What are my next options?
A3: If basic troubleshooting fails, you may need to consider more advanced or alternative chromatographic strategies.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like amino acids.[15][16][17][18] It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a high organic mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16][17] This approach avoids the secondary interaction issues seen in reversed-phase.
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase.[19][20][21] For an acidic analyte like 3-AAA, a positively charged ion-pairing reagent (e.g., tetrabutylammonium) can be used. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a C18 column, while also masking secondary interactions.[19][20]
-
Derivatization: Pre-column derivatization is a common strategy in amino acid analysis.[22][23][24][25][26] A derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) reacts with the amino group of 3-AAA.[23][24] This creates a larger, more hydrophobic, and often fluorescent derivative that is much better behaved chromatographically on a C18 column and enhances detection sensitivity.[23][24][26]
Q4: Can my HPLC system itself contribute to peak tailing?
A4: Yes, extra-column band broadening can cause peak tailing.[4][12] This occurs when the sample band spreads out in the tubing and connections of your HPLC system. To minimize this:
-
Use tubing with a narrow internal diameter (e.g., 0.005").[4]
-
Keep the tubing length between the injector, column, and detector as short as possible.[4]
-
Ensure all fittings are properly connected to avoid dead volumes.[8]
Q5: Is it better to use acetonitrile or methanol as the organic modifier?
A5: The choice of organic modifier can influence peak shape.[4] Methanol is a more polar and protic solvent than acetonitrile. In some cases, methanol can better mask residual silanol groups, leading to improved peak shape for basic compounds. However, acetonitrile often provides better efficiency. It is worth experimenting with both to see which provides the optimal separation and peak symmetry for your specific method.
Data Summary Table
| Parameter | Recommendation for 3-AAA Analysis | Scientific Rationale |
| Column Type | Modern, high-purity, end-capped C18 or HILIC | Minimizes silanol interactions (C18); provides better retention for polar compounds (HILIC).[4][11][12][15][17] |
| Mobile Phase pH | 2.5 - 3.0 (for Reversed-Phase) | Suppresses the ionization of silanol groups, reducing secondary interactions.[3][11] |
| pH Modifier | 0.1% Formic Acid or 10-25 mM Phosphate Buffer | Provides consistent pH control to ensure a single ionic state for the analyte.[6][11] |
| Sample Preparation | Dilute in mobile phase; filter through 0.22 µm filter | Prevents column overload and removes particulates that can block the column frit.[3][12] |
| Alternative Methods | Ion-Pairing Chromatography, Derivatization | Enhances retention and masks secondary interactions; improves peak shape and detectability.[19][23][24] |
References
- 1. (S)-3-Aminoadipic acid | C6H11NO4 | CID 2761516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. labcompare.com [labcompare.com]
- 12. uhplcs.com [uhplcs.com]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. halocolumns.com [halocolumns.com]
- 18. hplc.eu [hplc.eu]
- 19. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 20. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Quantification of 2-Aminoadipic Acid by Mass Spectrometry
Welcome to the technical support resource for the accurate quantification of 2-aminoadipic acid (2-AAA) using liquid chromatography-mass spectrometry (LC-MS). As a Senior Application Scientist, I have designed this guide to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and resolve common challenges encountered during your analysis. This center is structured to address issues from foundational concepts to in-depth experimental troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of 2-aminoadipic acid.
Q1: What are matrix effects, and why are they a significant concern for 2-aminoadipic acid quantification?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1][2] In the context of 2-aminoadipic acid, a polar endogenous metabolite, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of your quantitative results.[1][3] Biological matrices like plasma, serum, or urine are complex mixtures of salts, lipids, proteins, and other metabolites that can interfere with the ionization of 2-AAA in the mass spectrometer's ion source.[4]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects primarily arise from competition between the analyte (2-AAA) and co-eluting matrix components for ionization.[5] This can occur through several mechanisms:
-
Competition for Droplet Surface Charge (in Electrospray Ionization - ESI): In ESI, ions are formed from charged droplets. If co-eluting compounds are present at high concentrations, they can outcompete 2-AAA for access to the droplet surface, where ion evaporation occurs.[4]
-
Alteration of Droplet Properties: High concentrations of non-volatile components, such as salts, can change the viscosity and surface tension of the ESI droplets, hindering the efficient release of 2-AAA ions into the gas phase.[6]
-
Ion Pairing in the Gas Phase: Co-eluting compounds can form neutral adducts with 2-AAA ions in the gas phase, preventing their detection by the mass spectrometer.
Q3: How can I determine if my 2-aminoadipic acid assay is suffering from matrix effects?
A3: There are two primary experimental approaches to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 2-aminoadipic acid standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer.[7][8][9] A blank, extracted matrix sample is then injected. Any dip or rise in the constant 2-AAA signal as the matrix components elute indicates regions of ion suppression or enhancement.[8][9]
-
Post-Extraction Spike Comparison: This quantitative method compares the peak area of 2-AAA in a neat solution to the peak area of 2-AAA spiked into a blank matrix sample that has already undergone the entire extraction procedure.[10] A significant difference between these two responses indicates the presence of matrix effects.
Q4: What is a stable isotope-labeled internal standard, and why is it the "gold standard" for mitigating matrix effects?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 2-aminoadipic acid) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C or ¹⁵N).[11] SIL internal standards are considered the gold standard for compensation because they are chemically and physically almost identical to the analyte.[11][12] This means they will co-elute chromatographically and experience the same degree of ion suppression or enhancement as the endogenous 2-AAA.[6] By measuring the ratio of the analyte to its SIL internal standard, variability due to matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific issues you may encounter during your 2-aminoadipic acid quantification experiments.
Issue 1: Poor Reproducibility and High Variability in 2-AAA Signal
Symptom: You observe significant variation in the peak area or height of 2-aminoadipic acid across replicate injections of the same sample or between different samples. The coefficient of variation (%CV) for your quality control (QC) samples is unacceptably high.
Underlying Cause: Inconsistent matrix effects are a primary suspect. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression or enhancement for each injection.[10] Other potential causes include issues with sample preparation, chromatographic instability, or ion source contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Consistently Low 2-AAA Signal (Ion Suppression)
Symptom: The signal intensity for 2-aminoadipic acid is consistently lower than expected, potentially compromising the limit of quantification (LOQ). This may be observed when comparing spiked matrix samples to neat standards.
Underlying Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of 2-AAA.[4][6] In plasma, common culprits include phospholipids and salts.
Troubleshooting and Mitigation Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple and quick to implement.[7][10] | May dilute 2-AAA below the detection limit of the instrument. |
| Protein Precipitation (PPT) | A non-selective method that removes proteins by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Fast and easy for high-throughput applications. | Does not effectively remove other interfering components like phospholipids and salts, which can still cause significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte and matrix components between two immiscible liquid phases based on their relative solubilities. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | A selective sample preparation technique that uses a solid sorbent to retain the analyte while matrix interferences are washed away.[3][13] | Provides excellent sample cleanup, leading to reduced matrix effects and improved sensitivity.[13] | Requires method development to optimize the sorbent, wash, and elution steps. Can be more costly per sample. |
| Chromatographic Optimization | Modifying the LC method to achieve better separation of 2-AAA from the interfering matrix components.[3] | Can be highly effective without altering the sample preparation workflow. | May increase run time and require significant method development. |
Expert Recommendation: For robust quantification of 2-aminoadipic acid, a combination of strategies is often best. Start with a selective sample preparation method like SPE. If ion suppression persists, further optimize the chromatographic separation.
Part 3: Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol allows for the visualization of chromatographic regions where ion suppression or enhancement occurs.
Objective: To identify the retention times at which components from an extracted blank matrix suppress or enhance the signal of 2-aminoadipic acid.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Standard solution of 2-aminoadipic acid (e.g., 1 µg/mL in mobile phase A).
-
Blank biological matrix (e.g., human plasma) from at least six different sources.[14]
-
Your established sample preparation method for 2-AAA.
Procedure:
-
System Setup:
-
Connect the LC outlet to one inlet of a T-junction.
-
Connect a syringe pump containing the 2-AAA standard solution to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the MS ion source.
-
-
Infusion:
-
Begin infusing the 2-AAA standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Allow the MS signal for the 2-AAA MRM transition to stabilize, establishing a steady baseline.
-
-
Injection and Analysis:
-
Inject a prepared blank matrix extract onto the LC system.
-
Acquire data for the 2-AAA MRM transition throughout the entire chromatographic run.
-
-
Data Interpretation:
-
Examine the chromatogram of the 2-AAA signal. A stable baseline should be observed.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of any suppression or enhancement zones with the known retention time of 2-aminoadipic acid from your analytical method.
-
Caption: Post-column infusion experimental workflow.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To calculate a quantitative Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of 2-AAA standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through your entire extraction procedure. Spike the same amount of 2-AAA standard into the final, extracted matrix solution.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
MF = (Peak Area of 2-AAA in Set B) / (Peak Area of 2-AAA in Set A)
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
According to FDA guidelines, the impact of the matrix should be assessed to ensure the reliability of the method.[14][15]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. biotage.com [biotage.com]
- 10. Challenges in mass spectrometry based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing 3-Aminoadipic Acid Recovery
Welcome to the technical support center for the optimization of 3-aminoadipic acid (3-AAA) recovery. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the accuracy and reproducibility of their 3-AAA quantification. Here, you will find in-depth answers to common challenges, troubleshooting strategies for complex issues, and detailed protocols to improve your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
The optimal pH for extracting 3-AAA is dependent on the chosen extraction method, particularly when using ion-exchange solid-phase extraction (SPE). 3-AAA has two carboxylic acid groups and one amino group, resulting in multiple pKa values. To effectively capture 3-AAA on an ion-exchange sorbent, the pH of the sample should be adjusted to ensure the target analyte is charged. For cation-exchange SPE, the sample pH should be lowered to approximately 2-3 to protonate the carboxylic acid groups and ensure a net positive charge on the amino group. Conversely, for anion-exchange SPE, a higher pH of around 8-9 is recommended to deprotonate the carboxylic acid groups, resulting in a net negative charge.
Q2: How should I store my biological samples to ensure the stability of this compound?
Sample stability is crucial for accurate quantification. For short-term storage (up to 24 hours), it is recommended to keep samples at 4°C. For long-term storage, samples should be stored at -80°C to minimize degradation.[1] It is important to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and a decrease in recovery. Studies have shown that some amino acids can degrade or their concentrations can be altered with improper storage.[2][3]
Q3: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
While not always mandatory, derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of polar molecules like 3-AAA.[4] Derivatization can enhance sensitivity and selectivity, especially when dealing with complex biological matrices.[5][6] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[7][8] The choice of derivatization reagent will depend on your specific LC-MS/MS setup and the other analytes in your panel.
Q4: What type of internal standard is most suitable for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, ¹³C- or ¹⁵N-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing for the most accurate correction of variability during sample preparation, extraction, and analysis.[9][10] If a SIL-3-AAA is not available, a structural analog that is not present in the sample can be used as an alternative.[11]
Troubleshooting Guide
Problem: Low or No Recovery of this compound
Low recovery is a frequent issue in SPE and can be attributed to several factors.[12][13][14][15] A systematic approach to troubleshooting is essential to identify the source of analyte loss.
Troubleshooting Workflow for Low 3-AAA Recovery
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
1. Inefficient Extraction
-
Incorrect pH: As mentioned in the FAQs, pH is critical. The isoelectric point (pI) of 3-AAA, the pH at which it has no net charge, is crucial to consider.[16][17] For effective binding to an ion-exchange sorbent, the pH of the sample must be adjusted to ensure the analyte is charged.
-
Improper Solvent Strength: The strength of the loading, washing, and elution solvents must be optimized.[12][14] A loading solvent that is too strong will prevent the analyte from binding to the sorbent, while a wash solvent that is too strong will prematurely elute the analyte. Conversely, an elution solvent that is too weak will not effectively recover the analyte from the sorbent.
-
Suboptimal Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of the analyte to the sorbent.[13][15] Similarly, a high flow rate during elution may not allow enough time for the analyte to desorb from the sorbent and be collected.
2. Analyte Degradation
-
Sample Handling: As previously noted, proper sample storage is vital to prevent degradation.[1][3]
-
Oxidative Stress: this compound is a known marker of protein carbonyl oxidation.[18] It is important to handle samples in a way that minimizes further oxidation, such as by adding antioxidants or working quickly at low temperatures.
Problem: High Variability in Results
High variability in replicate samples can undermine the reliability of your data.
1. Inconsistent Sample Preparation
-
Pipetting Errors: Ensure that all pipettes are properly calibrated and that pipetting techniques are consistent across all samples.
-
Incomplete Derivatization: If using a derivatization step, ensure that the reaction goes to completion for all samples.[19] This can be affected by factors such as pH, temperature, and reagent concentration.
2. Matrix Effects
-
Ion Suppression or Enhancement: Co-eluting compounds from the biological matrix can interfere with the ionization of 3-AAA in the mass spectrometer, leading to either suppressed or enhanced signal.[20][21][22][23]
-
Mitigation Strategies: To minimize matrix effects, consider more rigorous sample cleanup, optimizing the chromatographic separation to resolve 3-AAA from interfering compounds, or diluting the sample.[5][21] The use of a SIL internal standard is the most effective way to correct for matrix effects.[9]
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for mixed-mode cation-exchange SPE. Optimization may be required for your specific application.
Materials:
-
Mixed-mode cation-exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Internal standard solution (SIL-3-AAA)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 0.1% formic acid in water to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 3-AAA with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
| Parameter | Recommendation | Rationale |
| Sample pH | 2-3 | To ensure a net positive charge on the amino group for binding to the cation-exchange sorbent. |
| Wash Solvent | 0.1% formic acid, followed by methanol | To remove polar and non-polar interferences without eluting the analyte. |
| Elution Solvent | 5% ammonium hydroxide in methanol | To neutralize the charge on the amino group and elute the analyte. |
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
LLE can be a simpler alternative to SPE for cleaner matrices like urine.
Materials:
-
Ethyl acetate (LC-MS grade)
-
Hydrochloric acid
-
Internal standard solution (SIL-3-AAA)
Procedure:
-
Sample Preparation:
-
To 200 µL of urine, add 10 µL of internal standard solution.
-
Acidify the sample to a pH of ~2 with 1M HCl.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the sample in 100 µL of the initial mobile phase for analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Dependence of matrix effect on ionization polarity during LC-ESI-MS analysis of derivatized amino acids in some natural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iroatech.com [iroatech.com]
- 10. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. support.waters.com [support.waters.com]
- 14. SPE 故障排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 18. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoadipic Acid (2-AAA) Analysis
Welcome to the technical support center for 2-aminoadipic acid (2-AAA) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurate 2-AAA quantification. Here, we will address common interferences and provide troubleshooting strategies to ensure the integrity of your experimental results.
Introduction to 2-Aminoadipic Acid Analysis
2-aminoadipic acid (2-AAA) is a dicarboxylic amino acid that serves as a biomarker for various metabolic disorders and diseases, including diabetes and cardiovascular conditions. Its accurate measurement in biological matrices is crucial for clinical and research applications. However, the analysis of 2-AAA is often plagued by interferences that can lead to inaccurate quantification. This guide provides a comprehensive overview of these challenges and their solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during 2-AAA analysis in a question-and-answer format.
Q1: My 2-AAA peak in the chromatogram is broad and tailing. What could be the cause?
A1: Peak broadening and tailing for 2-AAA are often attributed to several factors related to its chemical properties and interaction with the stationary phase of the liquid chromatography (LC) column.
-
Secondary Interactions: 2-AAA possesses two carboxylic acid groups and one amino group, making it a highly polar and zwitterionic molecule at neutral pH. These functional groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, leading to peak tailing.
-
Chelation with Metal Ions: The dicarboxylic acid structure of 2-AAA can chelate with metal ions present in the LC system (e.g., from stainless steel components) or in the sample matrix. This can cause peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of 2-AAA. An unsuitable pH can lead to poor peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups (pKa1 ~2.2, pKa2 ~4.2) or above the pKa of the amino group (pKa3 ~9.8). A lower pH (e.g., pH 2-3) is generally preferred for reversed-phase chromatography to suppress the ionization of the carboxyl groups.
-
Use a Chelating Agent: Add a weak chelating agent, such as 0.1% formic acid or 10-20 mM ammonium formate, to the mobile phase to sequester metal ions and reduce their interaction with 2-AAA.
-
Employ a Suitable Column: Consider using a column with end-capping to minimize interactions with residual silanol groups. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation mode for polar compounds like 2-AAA.
Q2: I am observing a co-eluting peak that interferes with my 2-AAA measurement. How can I identify and resolve this interference?
A2: Co-eluting interferences are a common challenge in 2-AAA analysis, especially in complex biological matrices like plasma or urine. The most common interferent is its isomer, 3-aminoadipic acid (3-AAA).
-
Isomeric Interference: 2-AAA and 3-AAA have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry without chromatographic separation.
-
Matrix Effects: Other endogenous compounds in the sample matrix can also co-elute and interfere with 2-AAA.
Troubleshooting Steps:
-
Improve Chromatographic Resolution:
-
Gradient Optimization: Adjust the gradient profile of your LC method to enhance the separation between 2-AAA and the interfering peak. A shallower gradient can often improve resolution.
-
Column Selection: Experiment with different column chemistries. A column with a different stationary phase (e.g., C18, phenyl-hexyl, HILIC) may provide the necessary selectivity.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between 2-AAA and some interferences based on their exact mass, even if they are not fully separated chromatographically.
-
Implement Derivatization: Derivatizing 2-AAA with a reagent that reacts specifically with its alpha-amino group can alter its chromatographic behavior and move it away from the interfering peak. A common derivatization agent is dansyl chloride.
Q3: My 2-AAA signal is inconsistent and shows poor reproducibility. What are the potential sources of this variability?
A3: Poor reproducibility in 2-AAA analysis can stem from issues in sample preparation, instrument performance, or the stability of the analyte itself.
-
Sample Preparation Variability: Inconsistent extraction efficiency, incomplete protein precipitation, or sample degradation can all contribute to variability.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source due to co-eluting matrix components can lead to inconsistent signal intensity.
-
Analyte Instability: 2-AAA can be susceptible to degradation, especially at non-optimal pH or temperature.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 2-AAA (e.g., 2-aminoadipic acid-d3). The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Optimize Extraction: Validate your sample extraction procedure for recovery and reproducibility.
-
-
Mitigate Matrix Effects:
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interferences before analysis.
-
-
Ensure Analyte Stability:
-
Control pH and Temperature: Store and process samples at low temperatures (e.g., 4°C) and under appropriate pH conditions to minimize degradation.
-
Use Antioxidants: If oxidative degradation is a concern, consider adding an antioxidant to the sample.
-
Experimental Protocols
Protocol 1: 2-AAA Extraction from Human Plasma
This protocol provides a step-by-step guide for the extraction of 2-AAA from human plasma using protein precipitation.
Materials:
-
Human plasma sample
-
2-aminoadipic acid-d3 (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw the human plasma sample on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (2-aminoadipic acid-d3).
-
Protein Precipitation: Add 400 µL of cold ACN with 0.1% FA to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial.
-
Injection: Inject the sample into the LC-MS/MS system for analysis.
Data Presentation
Table 1: Example Mass Spectrometry Parameters for 2-AAA Analysis
| Parameter | 2-AAA | 2-AAA-d3 (IS) |
| Precursor Ion (m/z) | 162.07 | 165.09 |
| Product Ion (m/z) | 70.06 | 73.08 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Visualizations
Diagram 1: Workflow for 2-AAA Analysis
Caption: A typical workflow for the analysis of 2-AAA in plasma samples.
Diagram 2: Common Interferences in 2-AAA Analysis
Caption: Major sources of interference in 2-AAA quantification.
Technical Support Center: Resolving Co-eluting Peaks in 2-Aminoadipic Acid Chromatography
Welcome to the technical support guide for the chromatographic analysis of 2-aminoadipic acid (2-AAA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this analysis: co-eluting peaks. Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise accurate quantification and identification.[1]
2-aminoadipic acid is a metabolite in the lysine degradation pathway and has been identified as a potential biomarker for predicting the development of diabetes.[2][3] Accurate measurement is therefore critical. This guide provides a structured approach to diagnosing the cause of co-elution and implementing robust solutions.
Part 1: CORE DIRECTIVE - Troubleshooting the Source of Co-elution
The first step in resolving co-elution is to identify the nature of the interfering peak. Is it an isomer, a compound with the same mass, or an unrelated matrix component? The following decision tree provides a systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for identifying the source of co-elution.
Interpreting the Troubleshooting Workflow:
-
Peak Shape Analysis: The initial sign of co-elution is often a distorted peak, such as a shoulder, tail, or fronting.[1] However, perfect co-elution can result in a symmetrical peak.[1]
-
Detector-Assisted Purity Check:
-
Diode Array Detector (DAD/PDA): If you do not have a mass spectrometer, a DAD can assess peak purity. By comparing UV-Vis spectra across the peak, the software can detect inconsistencies that indicate the presence of more than one compound.[1]
-
Mass Spectrometry (MS): An MS detector is the most powerful tool for diagnosing co-elution.[1] By examining the mass spectra across the chromatographic peak, you can determine if multiple mass-to-charge (m/z) ratios are present.
-
-
High-Resolution Mass Spectrometry (HRMS): If a single m/z is observed, HRMS can provide an accurate mass measurement to determine the elemental formula. If the formula does not match 2-AAA, you have an isobaric interference (different compound, same nominal mass).
-
Tandem Mass Spectrometry (MS/MS): If the accurate mass suggests an isomer of 2-AAA, MS/MS is required. By fragmenting the molecule and analyzing the resulting product ions, you can often differentiate between structural isomers that produce different fragmentation patterns. If the fragmentation patterns are identical, you are likely dealing with enantiomers (D- and L-2-AAA).
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Strategies for Resolution
Once the nature of the co-elution is understood, you can select the appropriate strategy. Resolution in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[4][5] The most effective way to resolve co-eluting peaks is often to alter the selectivity.[5]
Section 2.1: General Chromatographic Optimization (for Matrix, Isobaric, and Isomeric Interferences)
This section focuses on modifying chromatographic parameters to resolve 2-AAA from non-enantiomeric interferences.
The mobile phase is one of the most powerful tools for manipulating selectivity.[5]
-
pH Control: 2-AAA is an amino acid with two carboxylic acid groups and one amino group. Its charge state is highly dependent on pH. The approximate pKa values for 2-AAA are:
Ionizable Group Approximate pKa α-carboxyl ~2.01 γ-carboxyl ~4.2 α-amino ~9.53 (Data sourced from chemical databases)[6] Causality: By adjusting the mobile phase pH relative to these pKa values, you can change the net charge of 2-AAA and many interfering compounds. This dramatically alters their interaction with the stationary phase. For reversed-phase chromatography, operating at a low pH (e.g., 2.5-3.0 with formic or trifluoroacetic acid) fully protonates the carboxyl groups, increasing retention.[4] For HILIC, pH adjustment also modulates the electrostatic interactions with the stationary phase.[7][8]
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[4] Methanol is a protic solvent and a better hydrogen bond donor/acceptor than aprotic acetonitrile. This difference in solvent properties can change the elution order of compounds with different functionalities.
-
Gradient Optimization: A shallower gradient provides more time for closely eluting compounds to separate.[4] If co-elution occurs, try decreasing the rate of change of the organic modifier (%B/min) in the region where the peaks of interest elute.[4]
If mobile phase optimization is insufficient, changing the column provides an orthogonal separation mechanism.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique selectivity compared to standard C18 columns. They provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[9][10] This makes them particularly effective for separating polar and aromatic compounds, as well as positional isomers.[9][10][11][12]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds like underivatized amino acids.[7][8][13][14][15] It uses a high concentration of organic solvent with a small amount of aqueous mobile phase, creating a water-enriched layer on the polar stationary phase for partitioning.[7] This can provide a completely different elution profile compared to reversed-phase and is highly effective for resolving 2-AAA from less polar matrix interferences.[8][14]
Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic or detection properties.[16][17][18] For resolving co-elution, derivatization can significantly alter the structure and properties of 2-AAA, shifting it away from interferences.
Protocol 1: General Derivatization with Waters AccQ-Tag™
The AccQ-Tag method uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amines, creating highly stable, fluorescent derivatives.[19] This not only improves retention on reversed-phase columns but also enhances detection sensitivity.
Workflow:
Caption: AccQ-Tag pre-column derivatization workflow.
Detailed Steps:
-
Reconstitute Reagent: Dissolve the AccQ-Fluor Reagent powder in acetonitrile as per the kit instructions.[20]
-
Sample Preparation: In a vial, combine 10 µL of your sample or standard with 70 µL of the provided Borate Buffer.[19][21]
-
Derivatization: Add 20 µL of the reconstituted AccQ-Fluor Reagent to the vial. Vortex immediately for several seconds.[19][22]
-
Heating: Let the vial stand for one minute at room temperature, then heat in a heating block at 55°C for 10 minutes.[19][21][22]
-
Analysis: The sample is now ready for injection onto a reversed-phase HPLC system.
Section 2.2: Resolving 2-AAA Enantiomers (D- and L-forms)
If you have determined that the co-elution is due to the D- and L-enantiomers of 2-AAA, a chiral separation strategy is required.[23] Enantiomers have identical physical properties and cannot be separated on standard (achiral) columns.
CSPs are columns packed with a chiral selector immobilized on the support material. These columns create a chiral environment where enantiomers can form transient, diastereomeric complexes with different stabilities, leading to different retention times.
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acid enantiomers.[24] They are compatible with a wide range of mobile phases, making them versatile for method development.[24]
This is often the most accessible method for chiral analysis.[25] The sample is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[25][26]
Protocol 2: Chiral Derivatization with Marfey's Reagent
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used reagent for determining the absolute configuration of amino acids.[27][28][29] It reacts with the primary amine of D- and L-2-AAA to form two distinct diastereomers (L-FDAA-D-2-AAA and L-FDAA-L-2-AAA) that are easily separated on a C18 column.[28][30]
Workflow:
Caption: Marfey's Reagent derivatization workflow.
Detailed Steps:
-
Sample Preparation: Prepare a solution of your 2-AAA sample (e.g., from a protein hydrolysate) in water.
-
Reaction: In a small vial, combine the amino acid solution with a solution of Marfey's Reagent in acetone and sodium bicarbonate buffer.[28]
-
Incubation: Heat the mixture at 40°C for 1 hour with occasional mixing.[28]
-
Quenching: Stop the reaction by adding hydrochloric acid to neutralize the solution.[28]
-
Analysis: The sample is now ready for injection onto a C18 column. The two diastereomers will be resolved, and their identity can be confirmed by running D- and L-2-AAA standards through the same procedure.
Part 3: VISUALIZATION & FORMATTING - FAQs
Q1: My 2-AAA peak is broad and asymmetrical, but the peak purity check passes. What is the likely cause? A1: If peak purity analysis indicates a single component, the issue is likely not co-elution but rather a chromatographic problem. Common causes include:
-
Column Overload: Injecting too much sample mass can cause peak fronting. Try diluting your sample.
-
Secondary Interactions: 2-AAA can have strong interactions with residual silanols on the silica support, leading to peak tailing. Ensure your mobile phase is sufficiently buffered and consider using a column with high-purity silica.
-
Column Degradation: A void at the head of the column or a contaminated frit can cause peak splitting and broadening. Try reversing and flushing the column, or replace it if necessary.
Q2: I see a shoulder on my 2-AAA peak. How do I quickly confirm if it's an isomer? A2: The fastest way is with a mass spectrometer. Check the m/z across the entire peak. If the m/z is constant, it suggests an isomer or enantiomer. Perform an MS/MS experiment on the main peak and the shoulder. If the fragmentation patterns are different, it confirms a structural isomer.
Q3: Can I resolve 2-AAA enantiomers without a dedicated chiral column? A3: Yes. The indirect method described in Protocol 2, using a chiral derivatizing agent like Marfey's Reagent, allows you to form diastereomers that can be separated on a standard, achiral reversed-phase column (e.g., C18).[27][28][29][31]
Q4: What are the best starting conditions for underivatized 2-AAA analysis on a C18 column? A4: For underivatized 2-AAA, which is very polar, retention on a C18 column can be challenging. A good starting point is:
-
Mobile Phase A: 0.1% Formic Acid in Water (to suppress ionization of carboxyl groups).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start at a very low percentage of organic (e.g., 0-2% B) and use a slow, shallow gradient to elute the compound.
-
Alternative: Consider a HILIC column for better retention and separation of underivatized 2-AAA.[7][8][14]
Q5: My resolution is still poor after trying different mobile phases. What is the next logical step? A5: The next logical step is to change the stationary phase chemistry.[4][5] Selectivity (α) is the most powerful factor in the resolution equation, and changing the column provides the most significant change in selectivity.[5] If you are using a C18 column, switching to a PFP or HILIC column will provide a different interaction mechanism and likely resolve the co-elution.[9][10][11][32]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid - BEVITAL AS [bevital.no]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Showing Compound 2-Aminoadipic acid (FDB006066) - FooDB [foodb.ca]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 11. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 12. uhplcs.com [uhplcs.com]
- 13. hplc.eu [hplc.eu]
- 14. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. axionlabs.com [axionlabs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 20. Derivatization of Amino Acid by Waters AccQ-Tag Kit —Bio-101 [bio-protocol.org]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 26. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ovid.com [ovid.com]
- 29. mdpi.com [mdpi.com]
- 30. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. akjournals.com [akjournals.com]
- 32. uhplcs.com [uhplcs.com]
Technical Support Center: Preventing Degradation of 3-Aminoadipic Acid During Sample Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of 3-aminoadipic acid (3-AAA) in your biological samples. Maintaining the metabolic integrity of samples from collection to analysis is crucial for generating reliable and reproducible data[1]. This resource is designed with full editorial control to address the specific challenges associated with 3-AAA, moving beyond generic templates to offer practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 3-AAA sample handling and storage.
Q1: What is this compound (3-AAA) and why is its stability a concern?
A1: this compound (3-AAA) is a dicarboxylic amino acid that serves as an intermediate in the metabolism of lysine[2]. It is gaining interest as a potential biomarker for various conditions, including those associated with protein carbonyl oxidation[3]. Its stability is a major concern because, like many metabolites, its concentration in biological samples can be altered by pre-analytical factors such as sample handling, storage temperature, and time delays before processing[1][4]. Degradation can lead to inaccurate quantification, compromising experimental results and their interpretation. The primary degradation pathways for amino acids, in general, are deamination (loss of an amine group) and decarboxylation (loss of a carboxyl group)[5].
Q2: What is the single most critical factor for preventing 3-AAA degradation?
A2: Temperature. The rate of almost all chemical and enzymatic degradation processes is highly temperature-dependent. For long-term stability of amino acids, including presumably 3-AAA, storage at ultra-low temperatures (≤ -70°C) is paramount. Studies on general amino acid stability in serum have shown that while some changes can occur even at 4°C, deep-freezing at -50°C or lower maintains concentrations for extended periods[6][7]. Promptly freezing samples after collection and processing is the most effective step you can take to preserve the in vivo concentration of 3-AAA.
Q3: How many freeze-thaw cycles are acceptable for samples intended for 3-AAA analysis?
A3: Ideally, zero. Each freeze-thaw cycle exposes the sample to temperature fluctuations that can accelerate degradation and enzymatic activity. Studies have demonstrated that repeated freeze-thaw cycles can significantly alter the concentrations of numerous amino acids in serum[7][8]. To ensure the highest data quality, it is strongly recommended to aliquot samples into single-use volumes immediately after initial processing and before the first freeze. This practice prevents the need to thaw the entire parent sample for each analysis.
Q4: Should I use a preservative for my samples?
A4: It depends on the sample type and the time before freezing.
-
For Plasma/Serum: Preservatives are generally not recommended if the sample is processed and frozen promptly (within a few hours). The focus should be on rapid separation of plasma/serum from cells and immediate freezing.
-
For Urine: Urine is highly susceptible to bacterial contamination, which can significantly alter metabolite profiles, including amino acids[1][9]. If immediate freezing is not possible, storage at 4°C can maintain stability for up to 48 hours[9][10]. For longer delays or field collections, a preservative may be necessary. Thymol has been shown to be an effective preservative for maintaining metabolite stability in urine under various temperature conditions[9][10][11]. However, always validate that the chosen preservative does not interfere with your analytical method (e.g., by causing ion suppression in mass spectrometry).
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter and provides a logical workflow for diagnosing the root cause.
Problem 1: Low or undetectable levels of 3-AAA in stored samples.
| Potential Cause | Explanation & Causality | Recommended Action |
| Degradation Due to Improper Temperature | Storing samples at -20°C or in a frost-free freezer is insufficient. Frost-free cycles involve temperature fluctuations that are detrimental. Enzymatic and chemical reactions, though slowed, still occur at -20°C, leading to metabolite loss over time. Ultra-low temperatures (≤ -70°C) are required to effectively halt these processes. | Immediately transfer all future samples to a stable ≤ -70°C freezer. For current studies, acknowledge the potential for degradation in your data interpretation. |
| Oxidative Degradation | 3-AAA is a marker of lysine oxidation, suggesting it may itself be susceptible to further oxidation[3]. Exposure to air (oxygen) during prolonged handling at room temperature can facilitate this. The sulfur-containing amino acid methionine, for example, is known to oxidize to methionine sulfoxide during long-term storage[7][12]. | Minimize sample exposure to air. Process samples quickly on ice. Consider overlaying the sample with an inert gas like argon or nitrogen before capping and freezing for very long-term storage, though this is often unnecessary if samples are frozen promptly. |
| Bacterial Contamination (especially in urine) | Bacteria actively metabolize amino acids, leading to their depletion. This is a significant issue in urine samples left at room or refrigerated temperatures for extended periods without preservatives[1][9]. | For future urine collections, adhere to a strict protocol: collect, aliquot, and freeze at ≤ -70°C within 2 hours. If not possible, store at 4°C for no more than 48 hours or use a validated preservative like thymol[9][10]. |
| Incorrect pH | Extreme pH values can promote the hydrolysis of labile amino acids[6]. While 3-AAA specific data is limited, general best practice for amino acid analysis recommends storing deproteinized samples at a neutral pH[6]. | Ensure the final pH of your processed sample (e.g., after protein precipitation) is near neutral before freezing. Check the pH of your storage buffers and solvents. |
Problem 2: High variability in 3-AAA levels between sample replicates or across a cohort.
| Potential Cause | Explanation & Causality | Recommended Action |
| Inconsistent Pre-processing Times | The time between sample collection (e.g., blood draw) and processing (e.g., centrifugation to get plasma) is a critical pre-analytical variable[4][13]. Blood cells remain metabolically active after collection and can alter metabolite concentrations[4]. Inconsistent delays will introduce significant non-biological variation. | Standardize your entire workflow using a Standard Operating Procedure (SOP). Record the time from collection to centrifugation and from centrifugation to freezing for every sample. Aim to keep these times as short and as consistent as possible. |
| Repeated Freeze-Thaw Cycles | As mentioned in the FAQ, thawing and refreezing the same sample multiple times will introduce variability. The samples thawed most frequently will likely show more degradation[7]. | Implement a single-use aliquotting strategy. After the initial sample processing, divide the specimen into multiple small vials for storage. Use a fresh vial for each analytical run. |
| Variable Thawing Procedures | The method of thawing can impact metabolite stability. A surprising finding from one study was that shorter room-temperature thaws resulted in fewer metabolic changes compared to longer thaws on ice or in a refrigerator[14]. The key factor appears to be the duration of the thaw. | Develop and adhere to a consistent thawing protocol. For example, thaw all samples for a specific, timed duration (e.g., 15 minutes) on the benchtop immediately before analysis. Do not let samples sit thawed for extended periods. |
| Contamination from Collection Tubes | Additives in blood collection tubes, such as anticoagulants or polymer coatings, can introduce chemical noise or interfere with analysis[4]. Using different tube types across a cohort can introduce variability. | Select a single, validated tube type for your entire study (e.g., K2-EDTA plasma tubes). Ensure all tubes are filled to the recommended volume to maintain a consistent ratio of blood to additive[1]. |
Section 3: Diagrams and Visual Workflows
Visual aids are essential for understanding complex processes. The following diagrams, rendered in DOT language, illustrate key concepts for preventing 3-AAA degradation.
Workflow for Optimal Sample Preservation
This diagram outlines the critical steps from sample collection to long-term storage, highlighting decision points and best practices.
Caption: Critical workflow for minimizing 3-AAA degradation.
Troubleshooting Logic for Low 3-AAA Recovery
This diagram provides a decision tree to help diagnose the cause of unexpectedly low 3-AAA measurements.
Caption: Decision tree for troubleshooting low 3-AAA signal.
Section 4: Protocols and Data Tables
Protocol: Standard Operating Procedure for Plasma Sample Handling for 3-AAA Analysis
This protocol is designed to be a self-validating system by minimizing pre-analytical variability[1][13].
1. Materials:
-
Blood collection tubes (e.g., 10 mL K2-EDTA)
-
Calibrated refrigerated centrifuge
-
Pipettes and sterile, single-use tips
-
Cryogenic vials (1.5 mL), pre-labeled
-
Ice bucket
-
≤ -70°C freezer
2. Procedure:
-
Collection: Draw blood directly into the K2-EDTA tube. Gently invert the tube 8-10 times to mix with the anticoagulant. Record the exact time of the draw.
-
Temporary Storage: Place the tube immediately on ice. Do not exceed 2 hours between collection and centrifugation.
-
Centrifugation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Immediately following centrifugation, carefully pipette the plasma supernatant into the pre-labeled cryogenic vials. Avoid disturbing the buffy coat. Create at least 3-4 aliquots of 250-500 µL each.
-
Freezing: Cap the cryogenic vials tightly and place them immediately into a ≤ -70°C freezer. Record the time of freezing.
-
Documentation: Maintain a detailed log for every sample, noting collection time, centrifugation time, and freezing time.
Table: Recommended Storage Conditions by Sample Type
This table summarizes the key storage parameters to ensure 3-AAA stability.
| Sample Type | Short-Term (< 24h) | Long-Term (> 24h) | Key Considerations & Additives |
| Plasma / Serum | 2-8°C (on ice) | ≤ -70°C | Process and freeze as rapidly as possible. Avoid freeze-thaw cycles by aliquotting[7]. Store deproteinized at neutral pH for best stability[6]. |
| Urine | 2-8°C | ≤ -70°C | Prone to bacterial growth. Storage at 4°C is stable for up to 48h[9][10]. For longer delays, consider preservatives like Thymol, but validate for analytical interference[9]. |
| Tissue | N/A | ≤ -70°C (after snap-freezing) | Snap-freeze tissue immediately upon collection in liquid nitrogen to quench metabolic activity. Store at ≤ -70°C until homogenization. |
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preanalytical Sample Handling Conditions and Their Effects on the Human Serum Metabolome in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying 2-Aminoadipic Acid in Complex Biological Matrices
Welcome to the technical support center for the quantification of 2-aminoadipic acid (2-AAA). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this critical biomarker. As a key intermediate in lysine metabolism, 2-AAA has emerged as a significant predictor for the risk of developing type 2 diabetes and is implicated in various other metabolic and neurological disorders.[1][2][3][4] Its accurate quantification in complex biological matrices like plasma, serum, and urine is paramount for advancing research and clinical applications.
This guide provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Here, you will find a structured collection of frequently asked questions and detailed troubleshooting guides to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is 2-aminoadipic acid considered a significant biomarker?
A1: 2-Aminoadipic acid (2-AAA) is a stable byproduct of lysine metabolism.[1][4] Its clinical significance has grown substantially with large-scale studies linking elevated levels to a fourfold increased risk of developing type 2 diabetes.[1][3][4] This association holds true even after accounting for other risk factors, suggesting 2-AAA reports on a distinct pathophysiological pathway.[3] Beyond diabetes, elevated 2-AAA is associated with cardiovascular disease, insulin resistance, and even some neurological conditions.[1][5] It serves as a valuable early indicator, with detectable increases occurring up to 12 years before the clinical onset of diabetes.[3][6]
Q2: What are the primary analytical methods for quantifying 2-AAA?
A2: The gold standard for quantifying 2-AAA in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for distinguishing 2-AAA from a complex background of other metabolites.[7] While older methods exist, LC-MS/MS provides the necessary precision and accuracy for reliable quantification in research and clinical settings.[7][8]
Q3: What are the expected physiological concentrations of 2-AAA in human plasma/serum?
A3: Typical concentrations of 2-aminoadipic acid in human serum or EDTA plasma range from 0.3 to 2.0 µmol/L.[2] It's important to establish reference ranges within your specific study population, as levels can be influenced by factors like age, diet, and underlying health conditions such as diabetes and renal failure.[5][9]
| Biological Matrix | Typical Concentration Range (µmol/L) | Source |
| Human Serum/Plasma | 0.3 - 2.0 | --INVALID-LINK--[2] |
Q4: How should I properly collect and store biological samples for 2-AAA analysis to ensure its stability?
A4: Proper sample handling is critical to prevent degradation or artificial changes in 2-AAA concentrations. For plasma, collection in EDTA tubes is standard.[2] Serum is also an acceptable matrix.[2] To maintain stability, samples should be processed promptly. If immediate analysis is not possible, it is crucial to freeze the samples. Transportation should occur on dry ice to maintain a frozen state.[2] Studies on the stability of amino acids in serum have shown that some can degrade or change in concentration even within a few hours at room temperature, making rapid processing and freezing essential.[10]
Troubleshooting Guides
This section addresses specific technical issues that can arise during the quantification of 2-aminoadipic acid.
Issue 1: Poor Chromatographic Peak Shape and Retention
Q: I'm observing poor peak shape (e.g., tailing, broadening) and inconsistent retention times for 2-AAA on my reversed-phase LC column. What could be the cause and how can I fix it?
A: This is a common challenge when analyzing polar compounds like amino acids on traditional reversed-phase columns. The issue often stems from the polar nature of 2-AAA, which leads to poor interaction with the nonpolar stationary phase.
Root Causes & Solutions:
-
Insufficient Retention: Underivatized amino acids often have short retention times on reversed-phase columns, eluting close to the void volume where matrix effects are most pronounced.[7][11]
-
Solution 1: Derivatization. Pre-column derivatization is a highly effective strategy to increase the hydrophobicity of 2-AAA, leading to better retention and separation on reversed-phase columns.[11][12] Common derivatizing agents include those that target the primary amine group, such as urea or various succinimidyl esters.[11][13] Derivatization can also improve ionization efficiency in the mass spectrometer.[8]
-
Solution 2: Ion-Pair Chromatography. Using an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), in the mobile phase can improve the retention of polar analytes like 2-AAA on reversed-phase columns.[8]
-
-
Secondary Interactions: The zwitterionic nature of 2-AAA can lead to undesirable secondary interactions with the silica backbone of the stationary phase, causing peak tailing.
-
Solution: Mobile Phase Optimization. Adjusting the pH of the mobile phase can help to suppress the ionization of either the amino or carboxyl group, reducing secondary interactions. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will protonate the carboxyl group, which can improve peak shape.
-
Workflow: Pre-column Derivatization for LC-MS/MS Analysis
References
- 1. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid - BEVITAL AS [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 5. Alpha-aminoadipic acid - biocrates [biocrates.com]
- 6. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-adipic Acid (3-AAA) Analysis
A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS
Welcome to the technical support hub for the analysis of 3-aminoadipic acid (3-AAA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during the LC-MS analysis of this polar, zwitterionic metabolite. As a small, endogenous molecule, 3-AAA is notoriously susceptible to matrix effects, which can compromise sensitivity, accuracy, and reproducibility.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and overcome these challenges.
Part 1: Troubleshooting Guide
This section is structured to address specific, common problems encountered during the analysis of 3-AAA.
Issue 1: Low or No Analyte Signal, Even in Standard Solutions
Potential Cause: Poor ionization efficiency or suboptimal mass spectrometer settings. 3-AAA, like other amino acids, can be challenging to ionize effectively without careful optimization.
Recommended Solutions:
-
Optimize Ion Source Parameters:
-
Technique: Electrospray ionization (ESI) is the most common technique for polar molecules like 3-AAA.[2] It is, however, highly susceptible to ion suppression.[2]
-
Polarity: Test both positive and negative ion modes. Due to its two carboxylic acid groups and one amino group, 3-AAA can be detected as [M+H]+ or [M-H]-. The optimal mode can be matrix-dependent.
-
Source Tuning: Perform a direct infusion of a ~1 µg/mL solution of 3-AAA to optimize key MS parameters. Pay close attention to capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. The goal is to achieve maximal desolvation and ionization without causing in-source fragmentation.
-
-
Mobile Phase Compatibility:
-
Ensure your mobile phase contains additives that promote ionization. For positive mode, 0.1% formic acid is standard. For negative mode, a very low concentration of a weak base like ammonium acetate or formate can be beneficial.[3][4]
-
Caution: High concentrations of non-volatile salts (e.g., phosphate buffers) are incompatible with ESI-MS and will cause severe signal suppression and source contamination.
-
Issue 2: High Signal Variability and Poor Reproducibility in Biological Samples
Potential Cause: This is the classic symptom of ion suppression caused by co-eluting matrix components.[1][5] In biological matrices like plasma or urine, high concentrations of salts, phospholipids, and other endogenous molecules compete with 3-AAA for ionization, leading to a suppressed and variable signal.[5][6]
Recommended Solutions:
-
Assess the Matrix Effect: Before optimizing, you must confirm and quantify the extent of ion suppression.
-
Post-Column Infusion: This qualitative method helps identify the retention time regions where suppression occurs.[6][7][8] A constant flow of 3-AAA standard is infused into the column eluent, and a blank, extracted matrix sample is injected. Dips in the baseline signal for 3-AAA pinpoint problematic areas in the chromatogram.[6][8]
-
Post-Extraction Spike Analysis: This quantitative method compares the signal of an analyte spiked into a clean solvent versus one spiked into an extracted blank matrix.[5][6][7] This allows you to calculate a "Matrix Factor," providing a quantitative measure of the suppression.[6]
-
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate 3-AAA from the interfering matrix components.[7][9]
-
Switch to HILIC: For a polar molecule like 3-AAA, Hydrophilic Interaction Chromatography (HILIC) is often superior to traditional reversed-phase (RP) chromatography.[10][11][12] HILIC retains polar compounds while allowing less polar matrix components, like phospholipids, to elute earlier, thus avoiding co-elution and suppression.[3]
-
Optimize the Gradient: Adjust your gradient to move the 3-AAA peak away from the solvent front (where salts and other highly polar interferences elute) and the end of the gradient (where strongly retained, "sticky" interferences like lipids elute).[7][8]
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the eluent to waste, preventing them from entering and contaminating the ion source.[7]
-
-
Enhance Sample Preparation: A cleaner sample is fundamental to reducing matrix effects.[2][5]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not effectively remove phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): Can be effective but may yield poor recovery for highly polar analytes like 3-AAA.[7]
-
Solid-Phase Extraction (SPE): This is often the most effective technique.[2][5] Consider a mixed-mode or ion-exchange SPE cartridge that can selectively bind 3-AAA while allowing interfering compounds to be washed away.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to ion suppression?
3-AAA exhibits several properties that make it susceptible to ion suppression. As a small, polar, and zwitterionic molecule, it has limited retention on traditional reversed-phase columns, causing it to elute in the "void volume" along with highly abundant matrix components like salts and sugars.[8] These co-eluting compounds interfere with the ESI process by competing for droplet surface access and available charge, thereby suppressing the ionization of 3-AAA.[5]
Q2: What is the best chromatography mode for analyzing underivatized 3-AAA?
Hydrophilic Interaction Chromatography (HILIC) is generally the preferred mode for underivatized amino acids.[4][10][11][12] HILIC stationary phases are polar, and they retain polar analytes like 3-AAA using a high-organic mobile phase. This orthogonal separation mechanism compared to reversed-phase is highly effective at separating 3-AAA from the bulk of the matrix interferences found in biological fluids.[3]
Q3: Should I consider chemical derivatization for 3-AAA analysis?
Derivatization can be a powerful strategy to overcome ion suppression and improve chromatographic performance.
-
Mechanism: A chemical tag is added to the amino or carboxylic acid groups of 3-AAA.[14]
-
Advantages:
-
Increased Hydrophobicity: The derivatized product will be much more retained on a reversed-phase column, moving it away from the polar interferences at the solvent front.[14][15]
-
Improved Ionization: Reagents can be chosen that contain a permanently charged moiety (e.g., quaternary ammonium or phosphonium group), which significantly enhances ESI efficiency and sensitivity, often by orders of magnitude.[16][17]
-
Enhanced Selectivity: Derivatization can improve the selectivity of the analysis, especially when using MS/MS.[15]
-
-
Considerations: Derivatization adds an extra step to sample preparation, which can introduce variability if not carefully controlled. However, for achieving the lowest limits of detection, it is often the best approach.[18]
Q4: What are the best practices for mobile phase preparation in HILIC to minimize suppression?
In HILIC, the mobile phase composition is critical for good peak shape and reproducible retention.
| Mobile Phase Component | Recommended Concentration & Purpose | Source of Caution |
| Organic Solvent | Acetonitrile (ACN) is the most common. Start gradients at >85% ACN. | ACN quality is crucial; use MS-grade. |
| Aqueous Buffer | Ammonium formate or ammonium acetate at 5-20 mM.[4][10] | Higher salt concentrations can improve peak shape but may lead to signal suppression if too high.[3] |
| pH Modifier | Formic acid is typically used to adjust the pH to ~3.[10][11] | Low pH ensures amino groups are protonated, aiding in retention and ionization in positive mode. |
| Storage | Use HDPE or other plastic solvent bottles instead of glass. | Extended storage in glass can leach ions that interfere with MS detection.[11] |
Q5: How can I use an internal standard to correct for ion suppression?
Using an appropriate internal standard (IS) is crucial for accurate quantification, as it can compensate for signal variability caused by matrix effects.[5] The IS should be added to samples as early as possible in the workflow.
-
The Gold Standard: A stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆, ¹⁵N-3-AAA) is the ideal internal standard. It is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression.[6] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even when the absolute signal intensity fluctuates.
-
Structural Analogs: If a SIL-IS is unavailable, a close structural analog can be used, but it is a compromise. It must not be present endogenously and should have similar extraction recovery, chromatographic retention, and ionization efficiency. However, it will never perfectly mimic the behavior of the analyte.
Part 3: Visual Workflows and Protocols
Troubleshooting Decision Tree for Ion Suppression
This diagram outlines a logical workflow for diagnosing and resolving ion suppression issues with 3-AAA.
Caption: A decision tree for troubleshooting ion suppression of this compound.
Protocol: Basic Solid-Phase Extraction (SPE) for Plasma
This protocol is a starting point for cleaning up plasma samples to reduce matrix components prior to LC-MS analysis of 3-AAA. A mixed-mode cation exchange SPE is often a good choice.
Objective: To remove proteins, phospholipids, and salts from plasma while retaining this compound.
Materials:
-
Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges
-
Plasma sample with added internal standard
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: 0.1% Formic Acid in Water
-
Wash Solvent: 0.1% Formic Acid in Water, followed by Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Centrifuge or vacuum manifold
Procedure:
-
Sample Pre-treatment: Precipitate proteins by adding 400 µL of 0.1% formic acid in acetonitrile to 100 µL of plasma. Vortex and centrifuge at high speed for 10 minutes.[19][20] Collect the supernatant.
-
Condition: Pass 1 mL of Methanol through the MCX cartridge.
-
Equilibrate: Pass 1 mL of 0.1% Formic Acid in Water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the supernatant from Step 1 onto the cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of 0.1% Formic Acid in Water to wash away salts.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of Methanol to wash away phospholipids and other lipids.
-
Elute: Elute the 3-AAA by passing 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amino group, releasing it from the cation exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) for HILIC analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. mdpi.com [mdpi.com]
- 17. Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. manuals.plus [manuals.plus]
Technical Support Center: Optimizing 2-Aminoadipic Acid Derivatization
Welcome to the technical support center for 2-aminoadipic acid (2-AAA) analysis. As a key intermediate in lysine metabolism and an emerging biomarker for conditions like diabetes and cardiovascular disease, accurate quantification of 2-AAA is paramount.[1][2] Derivatization is a critical step to enhance the volatility and chromatographic performance of 2-AAA for analysis by gas chromatography-mass spectrometry (GC-MS) or to improve separation and detection in liquid chromatography-mass spectrometry (LC-MS).[3][4] However, variability in derivatization efficiency can be a significant source of analytical error.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of 2-AAA derivatization and achieve consistent, reliable results.
Troubleshooting Guide: Addressing Variability in 2-AAA Derivatization Efficiency
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I seeing low or no derivatization product for 2-AAA?
Answer:
Low or non-existent derivatization of 2-AAA can stem from several factors, primarily related to reaction conditions and reagent integrity.
Probable Causes & Solutions:
-
Moisture Contamination: This is a primary culprit, especially for silylation reactions. Water competes with 2-AAA for the derivatizing reagent, leading to poor yields and instability of the formed derivatives.
-
Solution: Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and use septa-sealed vials to minimize exposure to atmospheric moisture.
-
-
Inactive or Degraded Reagents: Derivatization reagents, particularly silylating agents and chloroformates, are susceptible to degradation over time, especially with improper storage.
-
Solution: Use fresh reagents whenever possible. Store them according to the manufacturer's instructions, typically in a desiccator or under refrigeration. If you suspect reagent degradation, test it with a simple, reliable standard before use with precious samples.
-
-
Suboptimal Reaction Temperature: Derivatization reactions are often temperature-sensitive.
-
Solution: The optimal temperature can vary depending on the chosen method. For silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), heating is often required (e.g., 70-90°C).[3] For ethyl chloroformate (ECF) derivatization, the reaction is often rapid and exothermic, proceeding well at room temperature.[5] Consult the literature for the specific temperature recommendations for your chosen reagent and optimize as needed.
-
-
Incorrect pH: For aqueous derivatization methods, such as those using 2,4-dinitrofluorobenzene (DNFB) or certain chloroformates, the pH of the reaction mixture is critical.[6]
Question 2: I am observing multiple derivatization peaks for 2-AAA. What is the cause and how can I resolve it?
Answer:
The formation of multiple derivative peaks for a single analyte can complicate quantification. This is often due to incomplete derivatization or side reactions.
Probable Causes & Solutions:
-
Incomplete Derivatization: 2-AAA has two carboxylic acid groups and one primary amine group. Incomplete reaction at one or more of these sites will result in multiple partially derivatized products.
-
Solution:
-
Increase Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Longer reaction times or higher temperatures may be necessary to fully derivatize all functional groups. However, be cautious of potential degradation at excessive temperatures.
-
-
-
Formation of Different Silylation Products: With silylation reagents, it's possible to add one or two silyl groups to the primary amine, leading to different derivatives.[7]
-
Solution: Modifying the reaction conditions, such as lowering the temperature or adjusting the reaction time, can favor the formation of a single, fully derivatized product. The choice of solvent can also influence the derivatization outcome.[8]
-
-
Cyclization of 2-AAA: In boiling water, the free acid of 2-AAA can cyclize to form piperidonecarboxylic acid.[9]
-
Solution: Avoid prolonged heating of 2-AAA in aqueous solutions, especially under neutral or acidic conditions, prior to derivatization.
-
Question 3: My derivatized 2-AAA samples are not stable, and the response decreases over time in the autosampler. How can I improve stability?
Answer:
The stability of derivatized analytes is crucial for reliable quantification, especially with large sample batches.
Probable Causes & Solutions:
-
Hydrolysis of Derivatives: Silyl derivatives, in particular, are susceptible to hydrolysis if exposed to even trace amounts of moisture.[10]
-
Solution: After derivatization, ensure the sample is protected from moisture. Use autosampler vials with tight-sealing caps. Consider using a more stable derivatization reagent, such as MTBSTFA, which forms more robust tert-butyldimethylsilyl (TBDMS) derivatives compared to trimethylsilyl (TMS) derivatives from reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Degradation in the Injection Port: High temperatures in the GC inlet can cause degradation of some derivatives.
-
Solution: Optimize the GC inlet temperature. A lower temperature may improve stability without compromising volatilization and peak shape.
-
-
Solvent Effects: The solvent used to dissolve the final derivatized sample can impact stability.
-
Solution: Use a non-protic, anhydrous solvent for the final sample reconstitution. Toluene is often a good choice for silylated derivatives.[11]
-
Experimental Workflow & Protocol
Workflow for Troubleshooting 2-AAA Derivatization
Caption: Troubleshooting decision tree for 2-AAA derivatization.
Protocol: Silylation of 2-AAA using MTBSTFA for GC-MS Analysis
This protocol is a starting point and may require optimization for your specific application and matrix.
-
Sample Preparation:
-
To 50 µL of plasma or other aqueous sample in a clean, dry glass vial, add a suitable internal standard (e.g., a stable isotope-labeled 2-AAA).
-
Lyophilize the sample to complete dryness. It is critical to remove all water.[10]
-
-
Derivatization:
-
Analysis:
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to an autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for 2-AAA analysis?
A1: The "best" method depends on your analytical platform (GC-MS vs. LC-MS) and specific requirements.
-
For GC-MS: Silylation with MTBSTFA is a robust choice, creating thermally stable derivatives.[3] Alkylation with chloroformates like ethyl chloroformate (ECF) or isobutyl chloroformate (iBuCF) is another excellent option that can be performed in an aqueous medium, simplifying sample preparation.[12][13][14]
-
For LC-MS: Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or dansyl chloride can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[15] Urea has also been reported as a simple and effective derivatization agent for LC-MS analysis of amino acids.[4]
Q2: Can I use the same derivatization protocol for 2-AAA in different matrices (e.g., plasma, urine, tissue homogenate)?
A2: While the core chemistry remains the same, you may need to adapt the sample preparation steps to account for matrix effects. For complex matrices, a sample cleanup step (e.g., solid-phase extraction or protein precipitation) prior to derivatization may be necessary to remove interferences.[16]
Q3: How do I choose an appropriate internal standard for 2-AAA quantification?
A3: The ideal internal standard is a stable isotope-labeled version of 2-AAA (e.g., 2-AAA-d5). This will co-elute with the analyte and behave identically during extraction, derivatization, and ionization, thus correcting for any variability in these steps. If a stable isotope-labeled standard is unavailable, a structural analog with similar chemical properties can be used, but it will not correct for variability as effectively.
Q4: What are the expected mass spectral fragments for derivatized 2-AAA?
A4: The mass spectrum will depend on the derivative formed. For the TBDMS derivative of 2-AAA (from MTBSTFA), you would expect to see characteristic neutral losses of the tert-butyl group ([M-57]+) and other fragments resulting from the cleavage of the silyl groups and the carbon backbone. For ECF derivatives, fragmentation will occur at the newly formed ester and carbamate linkages. It is essential to analyze a derivatized standard of 2-AAA to confirm the retention time and mass spectrum.
Quantitative Data Summary
The following table provides a comparison of common derivatization approaches for amino acids, including 2-AAA.
| Derivatization Method | Reagent | Analytical Platform | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA | GC-MS | Forms stable derivatives, good for a wide range of amino acids.[3] | Highly sensitive to moisture, requires anhydrous conditions.[10] |
| Alkylation | Ethyl Chloroformate (ECF) | GC-MS | Fast reaction, can be performed in aqueous media, good derivatization efficiency.[12][13] | Reagent can be corrosive, potential for side reactions if not optimized. |
| Acylation/Esterification | Isobutyl Chloroformate (iBuCF) | GC-MS | Good sensitivity, applicable to a broad range of amino acids.[14] | May require a two-step process for full derivatization. |
| Pre-column Derivatization | AQC (e.g., Waters AccQ•Tag) | LC-MS | Improves chromatographic separation and detection, well-established kits available. | Reagent cost can be high, potential for reagent-related interfering peaks.[17] |
| Pre-column Derivatization | Dansyl Chloride | LC-MS | Provides fluorescent derivatives for sensitive detection. | Can be less stable, may require specific detection capabilities. |
| Pre-column Derivatization | Urea | LC-MS | Simple, inexpensive reagent, good separation of derivatives.[4] | May require longer reaction times and higher temperatures.[4] |
Visualizing Derivatization Pathways
Silylation of 2-AAA with MTBSTFA
Caption: Reaction scheme for the silylation of 2-AAA.
Alkylation of 2-AAA with Ethyl Chloroformate (ECF)
Caption: Reaction scheme for the alkylation of 2-AAA.
References
- 1. 2-Aminoadipic acid - BEVITAL AS [bevital.no]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Validation & Comparative
Validating 3-Aminoadipic Acid as a Predictive Biomarker for Type 2 Diabetes: A Comparative Guide
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Introduction: The Evolving Landscape of Diabetes Biomarkers
Type 2 diabetes (T2D) is a global health crisis characterized by a prolonged asymptomatic phase, offering a critical window for preventative strategies.[1] Early and accurate identification of individuals at high risk is paramount for timely intervention.[1] While traditional markers like fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) are mainstays in diagnosing diabetes, their predictive power for future risk can be limited.[2] This has spurred the search for novel biomarkers that can offer earlier and more precise risk stratification.[1][2]
Recent advancements in metabolomics have identified several promising candidates, including amino acids and their derivatives.[3] Among these, 3-aminoadipic acid (3-AAA), a metabolite of the essential amino acid lysine, has emerged as a significant predictor of future T2D development.[4][5][6][7] This guide provides an in-depth, objective comparison of 3-AAA with established and emerging biomarkers for T2D, supported by experimental data and protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially integrate 3-AAA into their research and clinical development pipelines.
This compound: A Novel Player in Diabetes Pathophysiology
This compound (also referred to as 2-aminoadipic acid or α-aminoadipic acid in much of the literature) is an intermediate in the mitochondrial catabolism of lysine.[4][5][6][7] Multiple large-scale prospective studies have demonstrated a strong association between elevated plasma concentrations of 3-AAA and an increased risk of developing T2D, with some studies reporting a more than fourfold increased risk for individuals in the highest quartile of 3-AAA levels, even up to 12 years before disease onset.[5][8][9][10]
A key finding is that 3-AAA's predictive value appears to be independent of other known metabolite biomarkers of diabetes, such as branched-chain and aromatic amino acids, suggesting it reports on a distinct pathophysiological pathway.[8][9] Furthermore, elevated 3-AAA levels are associated with insulin resistance, a core defect in T2D.[4][5][6][7][11] Interestingly, while insulin resistance is associated with elevated levels of many amino acids, high physiological insulin levels have been shown to normalize 3-AAA concentrations, suggesting a close link to insulin action.[4][6][7][12]
Comparative Analysis of Predictive Biomarkers for Type 2 Diabetes
The clinical utility of a biomarker is determined by its predictive performance in comparison to existing standards. The following table summarizes the performance of 3-AAA against other common T2D biomarkers.
| Biomarker(s) | Typical Predictive Performance (Hazard Ratio/Odds Ratio per SD) | Key Advantages | Key Limitations |
| This compound (3-AAA) | ~1.60 (OR per SD)[10]; >4-fold increased risk (top vs. bottom quartile)[8][9][10] | Independent of many traditional and other metabolite risk factors[8][9]. Predictive up to 12 years before diagnosis[8][9][13]. | Newer marker, less established in routine clinical practice. |
| Fasting Plasma Glucose (FPG) | Widely used for diagnosis, predictive utility varies. | Well-established, widely available, and inexpensive. | Can be affected by acute stress and diet. Less sensitive for prediabetes than OGTT[2]. |
| Glycated Hemoglobin (HbA1c) | Strongly correlated with long-term glycemic control and complications[2]. | Reflects average blood glucose over 2-3 months. No fasting required. | Can be affected by conditions altering red blood cell turnover. Not recommended by WHO for prediabetes diagnosis[2]. |
| Oral Glucose Tolerance Test (OGTT) | Considered a sensitive method for diagnosing prediabetes and diabetes[2]. | More sensitive than FPG and HbA1c for early glucose dysregulation[2]. | Cumbersome, time-consuming, and requires patient preparation. |
| Branched-Chain Amino Acids (BCAAs: Leucine, Isoleucine, Valine) | HR per SD = 1.61[3]. | Elevated levels are consistently associated with insulin resistance and future T2D[14]. | May be a consequence rather than a driver of the disease[14]. Associations can be attenuated by other clinical factors[15]. |
| Aromatic Amino Acids (AAAs: Phenylalanine, Tyrosine) | Associated with a 5- to 7-fold higher risk in top quartile (as part of a 3-AA signature)[3]. | Strong predictive value, especially in combination with other amino acids[3]. | Associations can be influenced by diet and other metabolic factors[16][17][18]. |
| Inflammatory Markers (e.g., C-reactive protein, IL-6) | Increased levels are predictive of T2D[1]. | Reflect the inflammatory component of T2D. | Lack of specificity, as levels can be elevated in many other conditions. |
| Lipid Profile (Triglycerides, HDL) | Dyslipidemia is a well-established risk factor.[19][20][21] | Routinely measured in clinical practice. | Part of the broader metabolic syndrome; not specific to diabetes risk alone. |
The Underlying Mechanism: 3-AAA and Insulin Signaling
The precise mechanisms by which 3-AAA is linked to T2D are an active area of research. Evidence suggests that elevated 3-AAA is a consequence of insulin resistance.[6][7] In states of insulin resistance, the metabolism of lysine is altered, leading to an accumulation of 3-AAA.[4][6][7]
Experimental studies have shown that 3-AAA can modulate insulin secretion from pancreatic β-cells.[8][9] Paradoxically, some research suggests that 3-AAA administration can lower fasting glucose levels in mice and enhance insulin secretion, indicating a complex, potentially regulatory role in glucose homeostasis.[8][9][22] This suggests that while chronically elevated 3-AAA is a marker of risk, acute changes may be part of a compensatory mechanism.
The following diagram illustrates the proposed relationship between lysine metabolism, insulin resistance, and 3-AAA levels.
Caption: Proposed mechanism linking 3-AAA to T2D risk.
Experimental Protocols for Validation
Validating 3-AAA as a biomarker requires robust and reproducible methods for its quantification in biological samples, typically plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and reagents used.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[23]
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[23]
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (containing a stable isotope-labeled 3-AAA) in the initial mobile phase.[23]
-
Vortex to mix. The sample is now ready for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Thermo Scientific™ Acclaim™ Trinity™ or a Raptor Polar X, is suitable for retaining and separating polar compounds like amino acids without derivatization.[23][24]
-
Mobile Phase A: 10 mM ammonium formate in 95:5 water:acetonitrile with 0.15% formic acid.[25]
-
Mobile Phase B: 10 mM ammonium formate in 5:95 water:acetonitrile with 0.15% formic acid.[25]
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analytes. A representative gradient is detailed in the reference.[26]
-
Flow Rate: 0.6 mL/min.[26]
-
Injection Volume: 4 µL.[23]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI).[26]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 3-AAA and its stable isotope-labeled internal standard must be optimized on the specific mass spectrometer being used.
-
3. Data Analysis and Quantification
-
A calibration curve is generated using standards of known 3-AAA concentrations.
-
The concentration of 3-AAA in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The limit of quantification (LOQ) should be determined as the lowest concentration on the calibration curve with acceptable precision (%CV < 20%) and accuracy (within ±20% of the nominal value).[23]
The following diagram outlines the experimental workflow for validating 3-AAA as a predictive biomarker.
Caption: Workflow for biomarker validation.
Statistical Considerations for Biomarker Validation
The validation of a predictive biomarker relies on rigorous statistical analysis.[27]
-
Study Design: A nested case-control or a prospective cohort study design is ideal for evaluating the predictive ability of a biomarker for incident disease.[9][28]
-
Statistical Models: Cox proportional hazards regression is commonly used to assess the association between baseline biomarker levels and the risk of developing the disease over time, while adjusting for potential confounders.[15][29]
-
Performance Evaluation:
-
Area Under the Receiver Operating Characteristic Curve (AUC-ROC): This measures the ability of the biomarker to discriminate between individuals who will and will not develop the disease.[30][31]
-
Net Reclassification Improvement (NRI) and Integrated Discrimination Improvement (IDI): These metrics assess the improvement in risk prediction when the new biomarker is added to a model with existing risk factors.[28]
-
-
Validation: It is crucial to validate the findings in at least one independent cohort to ensure the robustness and generalizability of the results.[3][28]
Conclusion and Future Directions
The evidence strongly supports the validation of this compound as a promising predictive biomarker for type 2 diabetes. Its ability to predict risk long before the clinical onset of the disease and its independence from other metabolic markers make it a valuable tool for identifying high-risk individuals who could benefit most from early preventative interventions.
Future research should focus on:
-
Standardizing analytical methods for 3-AAA quantification to facilitate its broader use.
-
Conducting large-scale clinical trials to definitively establish its clinical utility in improving patient outcomes.
-
Further elucidating the complex biological role of 3-AAA in glucose homeostasis and T2D pathophysiology to potentially identify new therapeutic targets.
By integrating novel biomarkers like 3-AAA into our research and, eventually, clinical practice, we can move towards a more proactive and personalized approach to managing the global diabetes epidemic.
References
- 1. Identification of Biomarkers for Type 2 Diabetes and Its Complications: A Bioinformatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. Unlocking the Potential: Amino Acids’ Role in Predicting and Exploring Therapeutic Avenues for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 6. Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 10. bevital.no [bevital.no]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Researchers identify novel biomarker for diabetes risk | Science Codex [sciencecodex.com]
- 14. A biomarker for early Type 2 diabetes - VUMC News [news.vumc.org]
- 15. Plasma Amino Acids and Incident Type 2 Diabetes in Patients With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino acid intake, plasma metabolites, and incident type 2 diabetes risk: a systematic approach in prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Amino acid intake, plasma metabolites, and incident type 2 diabetes risk: a systematic approach in prospective cohort studies | Semantic Scholar [semanticscholar.org]
- 19. Key biomarkers in type 2 diabetes patients: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 21. Key biomarkers in type 2 diabetes patients: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
- 23. manuals.plus [manuals.plus]
- 24. researchgate.net [researchgate.net]
- 25. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 26. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 28. Biomarker Score in Risk Prediction: Beyond Scientific Evidence and Statistical Performance [e-dmj.org]
- 29. Predictive Properties of Plasma Amino Acid Profile for Cardiovascular Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Biomarkers to Distinguish between Type 3c and Type 2 Diabetes Mellitus by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Key Concepts and Limitations of Statistical Methods for Evaluating Biomarkers of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Glycemic Control Biomarkers: 2-Aminoadipic Acid vs. HbA1c
In the landscape of metabolic disease research and clinical management, the accurate monitoring of long-term glycemic control is paramount. For decades, Hemoglobin A1c (HbA1c) has been the undisputed gold standard, providing a reliable retrospective view of average blood glucose. However, the advent of high-resolution metabolomics has unveiled novel biomarkers that may offer a more nuanced understanding of glycemic dysregulation and diabetes risk. Among these, 2-aminoadipic acid (2-AAA), an intermediate of lysine metabolism, has emerged as a promising contender.
This guide provides an in-depth, objective comparison of 2-AAA and HbA1c. We will dissect their biochemical underpinnings, evaluate their clinical performance based on experimental data, detail their analytical methodologies, and explore their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving toolkit for assessing glycemic health.
Hemoglobin A1c (HbA1c): The Established Standard
HbA1c is a form of hemoglobin that undergoes non-enzymatic glycation, a process where glucose attaches to the N-terminal valine residue of the hemoglobin beta-chain.[1] The rate of this reaction is proportional to the concentration of glucose in the blood. Given that red blood cells (RBCs) have an average lifespan of about 120 days, the HbA1c level reflects the integrated average blood glucose concentration over the preceding 8 to 12 weeks, with the most recent 30 days contributing the most significantly.[2] This long-term view makes it an invaluable tool for both diagnosing diabetes and monitoring the effectiveness of therapeutic interventions.[2]
Caption: Formation of Hemoglobin A1c (HbA1c) via non-enzymatic glycation.
Limitations and Confounding Factors
Despite its widespread use, the utility of HbA1c is constrained by several factors. A primary criticism is its inability to capture glycemic variability—the daily fluctuations and extreme highs and lows in blood glucose—which is increasingly recognized as an independent risk factor for diabetes complications.[3][4] Two individuals with identical HbA1c values could have vastly different daily glucose profiles.[4]
Furthermore, the accuracy of HbA1c is critically dependent on the lifespan of red blood cells.[3] Any condition that shortens RBC survival, such as hemolysis or significant blood loss, will lead to a falsely low HbA1c because there is less time for glycation to occur.[1] Conversely, conditions that extend RBC lifespan, like iron deficiency anemia, can result in falsely elevated HbA1c levels.[1][3] Analytical interference from common genetic hemoglobin variants (hemoglobinopathies), such as HbS and HbC, can also affect the accuracy of certain measurement methods.[1][5] Lastly, ethnic variations in HbA1c levels have been observed, which are independent of glycemia, potentially leading to misclassification of risk in diverse populations.[4]
| Confounding Factor | Effect on HbA1c Measurement | Causality |
| Glycemic Variability | Not Captured | HbA1c is an average; it masks acute spikes and hypoglycemic events.[3][4] |
| Reduced RBC Lifespan | Falsely Low | Conditions like hemolysis or blood loss reduce the exposure time of hemoglobin to glucose.[1] |
| Increased RBC Lifespan | Falsely High | Conditions like iron or B12 deficiency anemia increase exposure time.[3] |
| Hemoglobinopathies | Analytical Interference | Structural variants (e.g., HbS, HbC) can interfere with specific assay methods (especially some ion-exchange HPLC and immunoassays).[1][5] |
| Chronic Kidney Disease | Falsely Low/High | Can be affected by anemia, erythropoietin therapy, and uremia-induced carbamylation.[3] |
| Ethnicity | Variable | Genetic and physiological differences can lead to different HbA1c levels for the same degree of glycemia (e.g., higher in African Americans).[4] |
Standardized Analytical Methodology: Ion-Exchange HPLC
To ensure global consistency, HbA1c measurement is standardized through programs like the National Glycohemoglobin Standardization Program (NGSP) and is traceable to the International Federation of Clinical Chemistry (IFCC) Reference Measurement Procedure (RMP).[6] High-Performance Liquid Chromatography (HPLC), particularly ion-exchange HPLC, is a common reference method.[7] It separates hemoglobin variants based on charge differences.
Caption: Experimental workflow for HbA1c measurement using Ion-Exchange HPLC.
-
Sample Preparation:
-
Collect whole blood in an EDTA (purple top) tube to prevent coagulation.
-
Prepare a hemolysate by mixing a small volume of whole blood with a manufacturer-provided lysis buffer. This ruptures the red blood cells to release hemoglobin.
-
Vortex the mixture and allow it to incubate at room temperature for the time specified by the reagent manufacturer (typically 5-10 minutes).
-
-
Instrument Setup & Calibration:
-
Ensure the HPLC system, equipped with a cation-exchange column and a photometric detector set to 415 nm (the Soret band of hemoglobin), is equilibrated with the starting mobile phase (a low ionic strength buffer).
-
Perform a two-point calibration using low and high HbA1c calibrators traceable to the IFCC reference standard. This establishes the relationship between peak area and concentration.
-
-
Sample Analysis:
-
The autosampler injects a precise volume of the hemolysate onto the column.
-
Hemoglobin components bind to the negatively charged stationary phase.
-
A gradient of increasing ionic strength is applied. Hemoglobin species elute based on their net positive charge; less positively charged glycated hemoglobin (HbA1c) elutes before the more abundant, non-glycated hemoglobin (HbA0).
-
The detector records the absorbance as each fraction elutes, generating a chromatogram.
-
-
Data Interpretation:
-
The instrument's software integrates the area under the relevant peaks (e.g., HbA1c, HbA0, and other variants).
-
The percentage of HbA1c is calculated as the ratio of the HbA1c peak area to the total hemoglobin peak area.
-
The result is reported in both NGSP units (%) and IFCC units (mmol/mol).
-
2-Aminoadipic Acid (2-AAA): An Emerging Metabolic Biomarker
2-AAA is a key intermediate in the mitochondrial catabolism of the essential amino acid lysine.[8][9] Recent large-scale metabolomic studies, most notably the Framingham Heart Study, have identified elevated plasma 2-AAA as a strong, independent predictor of type 2 diabetes risk.[10][11] Individuals with 2-AAA concentrations in the highest quartile were found to have a more than fourfold increased risk of developing diabetes over a 12-year follow-up period.[8][10][12] This association was significant even after adjusting for other known risk factors and was detectable years before the clinical onset of the disease.[13]
The link between 2-AAA and glycemia is multifaceted. 2-AAA is a stable byproduct of lysine degradation, and its formation is promoted by hyperglycemic conditions and associated glyco-oxidative stress.[8][9] Paradoxically, while elevated endogenous levels are a marker of risk, experimental studies in animal models have shown that exogenous administration of 2-AAA can lower fasting glucose, enhance insulin secretion, and protect against diet-induced obesity.[14][15][16] This suggests 2-AAA is not merely a passive byproduct but an active modulator of glucose homeostasis, and its elevated levels in at-risk individuals may reflect a compensatory mechanism or a state of metabolic stress.[9]
References
- 1. Limitations of hemoglobin A1c in the management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.profil.com [blog.profil.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. View of Challenges and Limitations of HbA1c as a Surrogate Marker in Assessing Glycemic Control: A Critical Review [journal.duc.edu.iq]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. HbA1c: A Review of Analytical and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycated Hemoglobin Measurement: Comparison of Three Methods Versus High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 9. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 11. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
comparative analysis of LC-MS and HPLC for 3-aminoadipic acid quantification
Introduction: The Clinical Significance of 2-Aminoadipic Acid
In the landscape of modern clinical and metabolic research, the precise quantification of endogenous metabolites is paramount for understanding disease pathology and developing novel diagnostic and therapeutic strategies. Among these, 2-aminoadipic acid (2-AAA), a key intermediate in the metabolism of the essential amino acid lysine, has emerged as a significant biomarker.[1][2][3] Elevated plasma levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, often years before the clinical onset of the disease.[4] This predictive capacity positions 2-AAA as a crucial analyte for early-stage risk assessment and intervention.[4] Furthermore, its involvement in pathways related to oxidative stress underscores its potential role in a range of metabolic disorders.[1]
This guide provides a comprehensive comparative analysis of two predominant analytical techniques for the quantification of 2-aminoadipic acid in biological matrices: High-Performance Liquid Chromatography (HPLC) coupled with optical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that impacts data quality, throughput, and the overall trajectory of a research program. This document aims to provide an in-depth, technically grounded comparison to inform this decision-making process, moving beyond a simple listing of specifications to explain the causality behind experimental choices.
Clarification on Nomenclature: 2-Aminoadipic Acid vs. 3-Aminoadipic Acid
It is important to clarify that while the initial query mentioned this compound, the relevant biomarker in the context of diabetes and metabolic disease is 2-aminoadipic acid (2-AAA) , also known as alpha-aminoadipic acid.[1][3][5] This is the intermediate in the lysine degradation pathway.[1][5] This guide will focus on the quantification of this clinically significant isomer.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Amino Acid Analysis
HPLC has long been a cornerstone of analytical chemistry, valued for its robustness and quantitative accuracy.[6][7] However, most amino acids, including 2-AAA, lack a native chromophore, rendering them invisible to standard UV-Vis detectors.[8] Consequently, HPLC methods for amino acid analysis necessitate a chemical derivatization step to attach a UV-active or fluorescent tag to the analyte.[9]
The Principle of Derivatization-Based HPLC
The core principle involves a pre-column reaction where a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), covalently binds to the primary or secondary amine group of the amino acid.[6][10] This reaction imparts the necessary spectroscopic properties for detection. The derivatized amino acids are then separated on a reversed-phase HPLC column and quantified against a similarly derivatized calibration curve.[6][10]
Experimental Workflow: HPLC with Pre-Column Derivatization
Caption: Workflow for 2-AAA quantification by HPLC with pre-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has become the preferred method for many bioanalytical applications due to its superior sensitivity, specificity, and high-throughput capabilities.[11] Unlike HPLC with optical detection, LC-MS/MS can directly detect and quantify underivatized amino acids, simplifying sample preparation and reducing potential sources of analytical variability.[12][13]
The Principle of LC-MS/MS
This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[14][15] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the resulting ions are filtered by a mass analyzer. In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion for 2-AAA is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise, leading to exceptional sensitivity.[11]
Experimental Workflow: Direct LC-MS/MS Analysis
Caption: Workflow for direct 2-AAA quantification by LC-MS/MS.
Head-to-Head Comparison: LC-MS vs. HPLC for 2-AAA Quantification
The choice between HPLC and LC-MS/MS depends on the specific requirements of the study, including the need for sensitivity, throughput, and the available budget.
| Feature | HPLC with UV/Fluorescence Detection | LC-MS/MS | Rationale & Insights |
| Sensitivity | Moderate to High (pmol range) | Very High (fmol to amol range) | LC-MS/MS achieves lower limits of detection (LOD) and quantification (LOQ) due to the high selectivity of SRM, which filters out chemical noise.[11][14] This is critical for studies with limited sample volumes or when expecting low physiological concentrations. |
| Selectivity | Good | Excellent | Co-eluting compounds in a complex matrix can interfere with HPLC-UV/FLD peaks.[9] LC-MS/MS provides an additional dimension of separation based on the mass-to-charge ratio of both the parent and fragment ions, ensuring unambiguous identification and quantification of 2-AAA.[11] |
| Sample Preparation | More Complex | Simpler and Faster | The mandatory derivatization step in HPLC adds time, cost, and a potential source of error to the workflow.[9] Direct "dilute-and-shoot" LC-MS/MS methods significantly increase throughput.[12][13] |
| Throughput | Lower | Higher | The combination of simpler sample preparation and often faster chromatographic run times (e.g., using UPLC systems) makes LC-MS/MS more suitable for high-throughput screening of large sample cohorts.[12][16] |
| Cost | Lower Initial Investment & Maintenance | Higher Initial Investment & Maintenance | HPLC systems are generally less expensive to purchase and maintain.[17] Mass spectrometers represent a significant capital investment and require specialized expertise for operation and maintenance. |
| Robustness | High | Moderate to High | HPLC methods are often considered workhorses known for their day-to-day reproducibility.[6] LC-MS/MS systems can be susceptible to matrix effects (ion suppression or enhancement) that can affect quantification if not properly controlled, typically through the use of stable isotope-labeled internal standards.[12] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude[6] | Typically 3-4 orders of magnitude[18] | LC-MS/MS generally offers a wider linear range, allowing for the quantification of both low and high concentration samples without requiring dilution and re-analysis. |
Experimental Protocols
Protocol 1: Quantification of 2-AAA by HPLC with OPA Derivatization
This protocol is a representative method based on established procedures for amino acid analysis.[6][10]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.[18]
-
Vortex for 30 seconds and incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Automated Pre-Column Derivatization (within the autosampler):
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient elution is used to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[17]
-
-
Quantification:
-
A calibration curve is prepared using 2-AAA standards of known concentrations, which are derivatized and analyzed under the same conditions as the samples.
-
The peak area of the derivatized 2-AAA in the samples is compared to the calibration curve to determine its concentration.
-
Protocol 2: Quantification of 2-AAA by LC-MS/MS
This protocol is a representative "dilute-and-shoot" method.[12][13]
-
Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution (containing a stable isotope-labeled 2-AAA, e.g., 2-AAA-d5) in methanol.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[17]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[12][19]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) for 2-AAA (e.g., m/z 162.1 -> 98.1) and its internal standard.[13]
-
-
Quantification:
-
The ratio of the peak area of the native 2-AAA to the peak area of the stable isotope-labeled internal standard is calculated.
-
This ratio is plotted against the concentration of the calibrators to generate a calibration curve, which is then used to determine the concentration of 2-AAA in the samples.
-
Conclusion and Recommendations
Both HPLC with optical detection and LC-MS/MS are viable techniques for the quantification of 2-aminoadipic acid. The optimal choice is dictated by the specific goals and constraints of your research.
-
HPLC with UV/Fluorescence detection is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary driver.[17][20] Its reliability makes it a strong candidate for quality control applications or studies with relatively high expected analyte concentrations.
-
LC-MS/MS is the superior technique when high sensitivity, high selectivity, and high throughput are required.[11] For biomarker discovery and validation studies, clinical trials involving large sample sets, or any research requiring the lowest possible detection limits, LC-MS/MS is the unequivocal gold standard.[18] The ability to perform direct analysis without derivatization streamlines the workflow, reduces potential errors, and provides more definitive data.[13]
For researchers in the field of drug development and clinical diagnostics focusing on early-stage biomarkers like 2-AAA, the investment in LC-MS/MS technology is highly justifiable. The unparalleled specificity and sensitivity ensure the highest data quality, which is critical for making informed decisions in a regulated and research-intensive environment.
References
- 1. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid - BEVITAL AS [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 14. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 15. chemyx.com [chemyx.com]
- 16. waters.com [waters.com]
- 17. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Cross-Validation of 2-Aminoadipic Acid Findings in Diverse Patient Cohorts: A Comparative Guide for Researchers
In the rapidly evolving landscape of biomarker discovery, 2-aminoadipic acid (2-AAA) has emerged as a significant metabolite with profound implications for metabolic diseases. This guide provides an in-depth comparison of 2-AAA findings across various patient cohorts, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and synthesize data to illuminate the cross-cohort consistency and divergence of 2-AAA as a biomarker.
The Ascendance of 2-Aminoadipic Acid: A Biomarker of Cardiometabolic Risk
2-Aminoadipic acid, an intermediate in the catabolism of the essential amino acid lysine, has garnered considerable attention as a predictive biomarker for the development of type 2 diabetes (T2D).[1][2][3][4][5] Groundbreaking research from the Framingham Heart Study first brought 2-AAA to the forefront, revealing that elevated plasma concentrations of this metabolite could predict the risk of incident diabetes up to 12 years before its clinical onset.[1][2][4][5] Individuals in the top quartile of 2-AAA levels exhibited a more than four-fold increased risk of developing diabetes, a finding that has since been corroborated in other populations.[1][3][6][7]
Beyond its association with diabetes, subsequent research has implicated 2-AAA in a broader spectrum of cardiometabolic disorders, including dyslipidemia, obesity, and insulin resistance.[6][7][8][9][10] This guide will dissect these findings, offering a comparative analysis across different patient populations to provide a nuanced understanding of 2-AAA's role in health and disease.
Comparative Analysis of 2-AAA Across Patient Cohorts
The clinical utility of a biomarker is contingent on the consistency of its association with a disease state across diverse populations. The following tables summarize the key findings on 2-AAA in various patient cohorts, highlighting both corroborating and unique observations.
Table 1: 2-Aminoadipic Acid and Type 2 Diabetes Risk
| Cohort/Study | Population | Key Findings | Reference |
| Framingham Heart Study | Primarily Caucasian | Individuals in the top quartile of 2-AAA concentrations had a >4-fold increased risk of developing diabetes over 12 years.[1][2][4][5] | Wang et al., 2013 |
| Chinese Cohort | Chinese adults | Elevated circulating 2-AAA levels were strongly associated with an increased risk of incident type 2 diabetes.[6][7][11] | Wang et al., 2022; Razquin et al., 2019 |
| Healthy and High-Risk Individuals (2-AAA and HATIM Studies) | Mixed | 2-AAA was higher in individuals with T2D compared to those with pre-diabetes or normoglycemia.[9] | Desine et al., 2023 |
| Childhood Obesity Cohort | Korean children | Circulatory 2-AAA was positively associated with obesity-related factors and insulin resistance.[10] | Lee et al., 2019 |
Table 2: 2-Aminoadipic Acid and Other Cardiometabolic Risk Factors
| Cohort/Study | Population | Association with Other Risk Factors | Reference |
| Healthy and High-Risk Individuals (2-AAA and HATIM Studies) | Mixed | High 2-AAA was associated with low HDL cholesterol and high triglycerides.[9] Positively associated with BMI, waist circumference, visceral fat volume, and liver fat.[9] | Desine et al., 2023 |
| Childhood Obesity Cohort | Korean children | Positively associated with fat mass, fat percent, waist circumference, BMI, triglycerides, insulin, and HOMA-IR.[10] | Lee et al., 2019 |
| Non-diabetic individuals with renal failure | Mixed | 2-aminoadipic acid was significantly elevated by chronic renal failure.[12] | Sell et al., 2007 |
The Biochemical Context: The Lysine Degradation Pathway
To appreciate the significance of 2-AAA as a biomarker, it is essential to understand its metabolic origins. 2-AAA is a key intermediate in the mitochondrial degradation of L-lysine.[13][14][15]
The pathway begins with the conversion of lysine to saccharopine, which is then metabolized to α-aminoadipic semialdehyde. This intermediate is subsequently oxidized to form 2-aminoadipic acid.[6][7] The intricate regulation of this pathway and the factors that lead to an accumulation of 2-AAA are areas of active investigation.
Caption: Simplified schematic of the lysine degradation pathway leading to the formation of 2-aminoadipic acid.
Methodological Deep Dive: A Validated Protocol for 2-AAA Quantification
The accurate and reproducible quantification of 2-AAA is paramount for cross-cohort comparisons. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[5] The following protocol outlines a robust workflow for the measurement of 2-AAA in plasma samples.
Experimental Workflow for 2-AAA Analysis
Caption: High-level workflow for the quantification of 2-aminoadipic acid in plasma samples.
Step-by-Step Protocol for Plasma 2-AAA Quantification
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot plasma into cryovials and store at -80°C until analysis. The stability of 2-AAA in frozen plasma is crucial for longitudinal studies.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., D3-2-aminoadipic acid). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
4. Derivatization (Optional but Recommended for Improved Chromatographic Performance):
-
While underivatized 2-AAA can be analyzed, derivatization can improve chromatographic retention and sensitivity. A common method is butylation.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in 50 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes.
-
Dry the derivatized sample under nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Use a gradient elution to separate 2-AAA from other plasma components.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification.
-
Monitor specific precursor-to-product ion transitions for both 2-AAA and its internal standard.
-
6. Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using standards of known 2-AAA concentrations.
-
Determine the concentration of 2-AAA in the samples by interpolating their peak area ratios on the calibration curve.
Discussion and Future Directions
The cross-validation of 2-AAA as a biomarker for cardiometabolic diseases across multiple, diverse cohorts strengthens its potential for clinical application. The consistent association with incident T2D in both Caucasian and Chinese populations is particularly compelling.[1][6][7] Furthermore, its correlation with a constellation of cardiometabolic risk factors, including dyslipidemia and central adiposity, suggests that 2-AAA may reflect a common underlying pathophysiology.[9]
However, several questions remain. The precise mechanisms by which 2-AAA levels become elevated and how this contributes to disease pathogenesis are not fully elucidated. While it is an intermediate of lysine degradation, the influence of dietary lysine intake on circulating 2-AAA levels is an area of ongoing research.[16][17] Additionally, while mouse models have suggested a potential role for 2-AAA in modulating glucose homeostasis and insulin secretion, further studies are needed to translate these findings to humans.[1][4][18]
Future research should focus on:
-
Large-scale, multi-ethnic longitudinal studies: To further validate the predictive utility of 2-AAA and establish standardized clinical cut-off values.
-
Mechanistic studies: To unravel the molecular pathways through which 2-AAA influences metabolic processes.
-
Intervention studies: To investigate whether lifestyle or pharmacological interventions that lower 2-AAA levels can reduce the risk of cardiometabolic disease.
References
- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 5. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 8. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
2-Aminoadipic Acid: A Nexus in Metabolic Dysregulation and its Correlation with Key Biomarkers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of metabolic research, the identification of novel biomarkers that can predict disease risk and elucidate pathogenic mechanisms is paramount. 2-Aminoadipic acid (2-AAA), an intermediate in the catabolism of the essential amino acid lysine, has emerged as a significant player in metabolic health and disease.[1][2] Initially explored for its neurotoxic properties, recent advancements in metabolomics have repositioned 2-AAA as a key biomarker and a potential modulator of glucose and lipid homeostasis.[1][2] This guide provides a comprehensive overview of the correlation between 2-AAA and other critical metabolic markers, supported by experimental data and detailed protocols for its quantification.
Elevated levels of 2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, often appearing years before the clinical onset of the disease.[3][4] Furthermore, compelling evidence links 2-AAA to insulin resistance, dyslipidemia, obesity, and inflammation, positioning it as a central node in the complex network of metabolic dysregulation.[1][5][6][7] Understanding the interplay between 2-AAA and other metabolic markers is crucial for developing novel diagnostic and therapeutic strategies for a range of metabolic disorders.
The Biochemical Crossroads: 2-Aminoadipic Acid Metabolism
2-Aminoadipic acid is a product of lysine degradation.[1] The catabolic pathway is initiated in the mitochondria, where lysine is converted to saccharopine and subsequently to 2-aminoadipic-semialdehyde, which is then oxidized to form 2-AAA.[8] The breakdown of 2-AAA is mediated by the enzyme 2-aminoadipate aminotransferase, leading to the formation of 2-oxoadipate, which eventually enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[8]
Caption: Simplified overview of the lysine catabolism pathway leading to the formation of 2-aminoadipic acid.
Correlation of 2-Aminoadipic Acid with Key Metabolic Markers
A growing body of evidence from large-scale cohort studies and mechanistic investigations has established significant correlations between circulating 2-AAA levels and a panel of metabolic markers. These associations highlight the central role of 2-AAA in metabolic health.
| Metabolic Marker | Correlation with 2-AAA | Associated Conditions | Key Findings & References |
| Glucose Homeostasis | |||
| Fasting Glucose | Positive | Type 2 Diabetes, Insulin Resistance | Elevated 2-AAA is a strong predictor of future diabetes risk.[3][4] |
| Insulin | Positive | Insulin Resistance | 2-AAA is positively correlated with fasting insulin and HOMA-IR.[9] |
| Insulin Secretion | Modulatory | Glucose Homeostasis | 2-AAA treatment has been shown to enhance insulin secretion from pancreatic β-cells.[3][10] |
| Lipid Profile | |||
| HDL Cholesterol | Negative | Dyslipidemia, Cardiovascular Disease | Higher 2-AAA levels are associated with lower HDL cholesterol.[1][5][6] |
| Triglycerides | Positive | Dyslipidemia, Metabolic Syndrome | A positive correlation exists between 2-AAA and triglyceride levels.[1][5][6] |
| Adiposity & Obesity | |||
| Body Mass Index (BMI) | Positive | Obesity | 2-AAA levels are positively associated with BMI.[5][6] |
| Waist Circumference | Positive | Central Obesity | A positive correlation with waist circumference has been observed.[5][6] |
| Inflammation | |||
| Inflammatory Markers | Positive | Systemic Inflammation, Atherosclerosis | 2-AAA is linked to inflammatory processes and may contribute to atherosclerotic vascular inflammation.[1] |
Experimental Guide: Multiplexed Analysis of 2-AAA and Correlated Metabolic Markers
To facilitate research in this area, we provide a detailed protocol for the simultaneous quantification of 2-AAA and a panel of other metabolic markers from a single plasma sample using a combined metabolomics and lipidomics approach with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This integrated workflow maximizes data output from precious samples and provides a comprehensive metabolic snapshot.
Experimental Workflow
References
- 1. Merging metabolomics and lipidomics into one analytical run - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for Use and Fit-for-Purpose Validation of Biomarker Multiplex Ligand Binding Assays in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes | Springer Nature Experiments [experiments.springernature.com]
- 8. [PDF] Merging metabolomics and lipidomics into one analytical run. | Semantic Scholar [semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Derivatization Reagents for 3-Aminoadipic Acid Analysis
A Senior Application Scientist's Guide to Enhancing Detection and Separation
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of non-proteinogenic amino acids like 3-aminoadipic acid (3-AAA) is of growing importance. As a key intermediate in the metabolism of lysine and a potential biomarker for various metabolic disorders, robust analytical methods for 3-AAA are essential. However, its polar nature and lack of a strong chromophore make direct analysis by modern chromatographic techniques challenging. Pre-column derivatization is a critical step to enhance its detectability, improve chromatographic retention, and increase ionization efficiency in mass spectrometry.
This guide provides an in-depth, head-to-head comparison of common derivatization reagents applicable to this compound. As direct comparative studies on 3-AAA are limited, this analysis is built upon the established principles of amino acid chemistry and data from structurally similar molecules, such as other dicarboxylic amino acids. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Understanding this compound and the Need for Derivatization
This compound (3-AAA) is a dicarboxylic acid with a primary amine group at the beta-position relative to one carboxyl group and a gamma-position to the other. Its structure presents two key functional groups for derivatization: a primary amine (-NH₂) and two carboxylic acid groups (-COOH).
The primary objectives of derivatizing 3-AAA are:
-
To increase hydrophobicity: This improves retention on reversed-phase liquid chromatography (RPLC) columns.
-
To enhance detectability: By introducing a fluorescent or UV-active tag.
-
To increase volatility: For analysis by gas chromatography (GC).
-
To improve ionization efficiency: For mass spectrometry (MS) detection.
-
To enable chiral separation: By creating diastereomers that can be separated on achiral columns.
Below is a general workflow for the analysis of 3-AAA following derivatization.
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-Aminoadipic Acid Quantification Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Standardized 2-Aminoadipic Acid (2-AAA) Quantification
2-Aminoadipic acid (2-AAA), an intermediate in lysine metabolism, has emerged from the realm of academic metabolomics to become a significant biomarker with profound implications for metabolic diseases.[1][2] Landmark studies, such as the Framingham Heart Study, have identified 2-AAA as a potent, early predictor of type 2 diabetes risk, with elevated levels detectable up to 12 years before clinical diagnosis.[3][4][5] Individuals with 2-AAA concentrations in the top quartile exhibit a more than fourfold increased risk of developing diabetes.[3][4][5] Beyond diabetes, 2-AAA levels are positively correlated with insulin resistance, body mass index (BMI), and dyslipidemia, further cementing its role as a critical indicator of cardiometabolic health.[1][2][6][7][8][9]
This clinical relevance creates an urgent need for robust, reliable, and reproducible quantification of 2-AAA in biological matrices. As research and clinical trials become increasingly multi-centric, the ability to compare data across different laboratories is paramount. However, this introduces the challenge of inter-laboratory variation. Without a rigorously validated and standardized analytical approach, data from different sites can be discordant, jeopardizing the integrity of clinical studies and delaying therapeutic development.
This guide provides a comprehensive framework for establishing and validating a 2-AAA quantification assay, with a specific focus on designing and executing an effective inter-laboratory cross-validation study. We will compare prevalent analytical platforms, provide a detailed, field-tested protocol, and outline the principles of a validation study that ensures data integrity and comparability across multiple sites.
Comparative Analysis of Quantification Platforms
The choice of analytical methodology is the foundation of any robust quantification assay. For a small, endogenous molecule like 2-AAA, the primary contenders are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, to a lesser extent, methods requiring derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for small molecule bioanalysis.[10] Its power lies in the coupling of liquid chromatography's separation capability with the high selectivity and sensitivity of tandem mass spectrometry.[10][11] By monitoring specific parent-to-daughter ion transitions (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can accurately quantify 2-AAA even in complex biological matrices like plasma, with minimal interference from other components.[11][12]
-
Derivatization-Based Methods: Some approaches utilize chemical derivatization prior to analysis.[7][8] Derivatization can improve a molecule's chromatographic behavior or ionization efficiency.[10] For example, dansyl chloride is used to derivatize 2-AAA to enhance its signal in some LC-MS methods.[7][8] While effective, this adds a step to sample preparation that can introduce variability if not meticulously controlled across laboratories.[10]
For the purposes of establishing a new, harmonized assay for inter-laboratory studies, a direct, underivatized LC-MS/MS method is often preferable due to its streamlined workflow and reduced potential for method-induced variability.[10][13]
Key Performance Metric Comparison
A successful validation hinges on demonstrating acceptable performance across several key parameters. Regulatory bodies like the FDA and EMA provide guidelines for these metrics, which form the basis of a "fit-for-purpose" validation approach.[14][15][16][17]
| Performance Parameter | LC-MS/MS (Underivatized) | Rationale & Causality |
| Linearity (R²) | Typically ≥0.99[10][18] | Demonstrates a direct, proportional response of the instrument to changing analyte concentrations. A high R² value is essential for accurate interpolation of unknown sample concentrations from the calibration curve. |
| Lower Limit of Quantitation (LLOQ) | Method Dependent (Low µM to nM range) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%).[19][20][21][22] This defines the assay's effective working range for low-level samples. |
| Precision (%CV) | Intra-day: <15%, Inter-day: <15%[12] | Measures the random error or scatter of the assay. Low coefficient of variation (%CV) indicates high reproducibility. It is critical to test this at multiple concentrations (low, mid, high QC) to ensure consistency across the range. |
| Accuracy (%Bias) | Within ±15% of nominal value | Measures the systematic error or closeness to the true value. It ensures the assay is not consistently over- or under-estimating the 2-AAA concentration. |
| Selectivity/Specificity | High | Assessed by analyzing blank matrix from multiple sources to ensure no endogenous components interfere with the 2-AAA signal at its specific mass transition and retention time. This is a core strength of MS/MS.[17] |
| Matrix Effect | Must be assessed and minimized | Endogenous matrix components can suppress or enhance the ionization of 2-AAA, leading to inaccurate results. This is evaluated by comparing the response of an analyte in neat solution versus its response in a post-extraction spiked matrix sample. Stable isotope-labeled internal standards are crucial for mitigating this.[18] |
| Stability | Must be proven under relevant conditions | Evaluates the stability of 2-AAA in the biological matrix during freeze-thaw cycles, at room temperature (bench-top), and long-term storage (-80°C).[12][23] This ensures sample integrity from collection to analysis. |
A Validated LC-MS/MS Protocol: The Self-Validating System
A robust protocol is more than a list of steps; it is a self-validating system where each choice is deliberate and designed to minimize error. Below is a representative protocol for quantifying 2-AAA in human plasma.
Experimental Protocol: Quantification of 2-AAA in Human Plasma by LC-MS/MS
1. Preparation of Standards and Quality Controls (QCs)
-
Causality: The accuracy of the entire assay depends on the accuracy of the calibration curve. Using a certified reference standard for 2-AAA is non-negotiable.
-
Protocol:
-
Prepare a primary stock solution of 2-AAA in a suitable solvent (e.g., 50% methanol).[18]
-
From this stock, create a series of working standard solutions through serial dilution.
-
Spike these working solutions into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to prepare calibration standards (CS) covering the expected physiological range (e.g., 1-500 µmol/L).[24]
-
Independently prepare QC samples at low, medium, and high concentrations in the same surrogate matrix.
-
2. Sample Preparation: Protein Precipitation
-
Causality: Proteins in plasma constitute the bulk of the matrix and will interfere with chromatography and ionization.[24] Protein precipitation is a simple, effective method to remove them. Ice-cold organic solvent (acetonitrile or methanol) is used to maximize precipitation efficiency and minimize enzymatic degradation of the analyte.[11]
-
Protocol:
-
Thaw all samples (unknowns, CS, QCs) on ice.[11]
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of a stable isotope-labeled internal standard (SIL-IS, e.g., 2-AAA-d5) working solution to all tubes except blanks. The SIL-IS is critical as it co-elutes with 2-AAA and experiences similar matrix effects, allowing for reliable correction during data processing.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated for positive mode ionization.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.[11]
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.[11]
-
3. LC-MS/MS Analysis
-
Causality: Chromatographic separation is essential to resolve 2-AAA from isomers and other matrix components that might share the same mass transitions. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining polar molecules like amino acids.[25]
-
Protocol:
-
LC System: UPLC/UHPLC system.
-
Column: HILIC column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm).[18]
-
Mobile Phase A: 100 mM Ammonium Formate in Water.[18]
-
Mobile Phase B: 95:5:0.3 Acetonitrile:Water:Formic Acid.[18]
-
Gradient: A gradient elution is used to effectively separate the analytes.[18]
-
Mass Spectrometer: A tandem mass spectrometer capable of MRM.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimized transitions for 2-AAA and its SIL-IS must be determined empirically (e.g., monitor the specific precursor ion and a characteristic product ion).
-
Visualization of Key Workflows
Diagrams are essential for ensuring a protocol is understood and implemented consistently across different laboratories.
Caption: Workflow for 2-AAA quantification from plasma.
Designing the Inter-Laboratory Validation Study
The ultimate goal is to prove that the validated method produces equivalent results regardless of the laboratory performing the analysis. This requires a formal inter-laboratory study, often guided by principles from organizations like the Clinical and Laboratory Standards Institute (CLSI) and international harmonization protocols.[14][26][27]
Study Design Principles
-
Centralized Protocol and Reagents: A single, detailed Standard Operating Procedure (SOP) is distributed to all participating labs (minimum of 3 is recommended). Key reagents, including the 2-AAA reference standard, SIL-IS, and quality control materials, should be prepared centrally and distributed to eliminate variability from this source.
-
Blinded Sample Sets: Each laboratory receives an identical, blinded set of samples. This set should include:
-
At least five unique, pooled human plasma samples with endogenous 2-AAA levels spanning the expected range.
-
The centrally prepared QC samples (low, mid, high).
-
-
Harmonized Acceptance Criteria: All laboratories must agree on the acceptance criteria for an analytical run before the study begins. A typical run acceptance requires that at least 2/3 of the QC samples are within ±15% of their nominal value.
-
Data Analysis: Results are sent to a central coordinator for statistical analysis. The key metrics to evaluate are:
-
Reproducibility: The agreement between results from different labs.
-
Repeatability: The agreement between results within the same lab on different runs.
-
Overall Bias: The deviation of the mean result from all labs from the reference value (if known).
-
References
- 1. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 4. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. tandfonline.com [tandfonline.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 18. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approaches to Assay Characterization and Validation: Part 1- Limit of Detection and Lower Limit of Quantitation | Quanterix [quanterix.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Plasma amino-acids analysis: effects of delayed samples preparation and of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 25. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 26. media.c-path.org [media.c-path.org]
- 27. eurachem.org [eurachem.org]
assessing the specificity and sensitivity of 3-aminoadipic acid as a biomarker
This guide provides an in-depth analysis of α-aminoadipic acid (α-AAA), a metabolite emerging as a significant predictor of metabolic disease. We will critically evaluate its specificity and sensitivity, compare it to established clinical biomarkers, detail the biochemical pathways that underpin its function, and provide robust experimental protocols for its quantification. This resource is designed for researchers, scientists, and drug development professionals seeking to integrate novel biomarkers into their preclinical and clinical workflows.
A note on nomenclature: This guide focuses on α-aminoadipic acid (alpha-aminoadipic acid), also known as 2-aminoadipic acid (2-AAA), which is the isomer robustly linked to metabolic disease risk in scientific literature. This should not be confused with other isomers such as 3-aminoadipic acid.
Introduction: Beyond Conventional Risk Factors
The pursuit of precision medicine necessitates the discovery of biomarkers that can predict disease long before clinical manifestation. While traditional markers for cardiometabolic diseases, such as HbA1c and LDL-cholesterol, are invaluable for diagnosis and management, they often identify dysfunction only after it is well-established. Metabolomics has opened a new frontier, revealing circulating small molecules that signal subtle, early-stage pathophysiological shifts. Among these, α-aminoadipic acid (α-AAA), an intermediate of lysine catabolism, has been identified as a potent and early predictor of type 2 diabetes (T2D) and cardiovascular disease (CVD).[1][2] This guide will dissect the evidence, utility, and methodology surrounding α-AAA.
The Biochemical Rationale: Why α-Aminoadipic Acid?
α-AAA is not just a statistical correlate of disease; its elevation is rooted in fundamental metabolic processes. It is a key intermediate in the mitochondrial degradation of the essential amino acid lysine.[1][3] Under normal conditions, lysine is broken down for energy, but metabolic stress can alter this pathway. Conditions of hyperglycemia and oxidative stress, hallmarks of developing metabolic disease, can lead to increased oxidation of lysine residues in proteins, which, upon proteolysis, release free α-AAA.[3][4] Therefore, circulating α-AAA levels can be viewed as an integrated readout of systemic metabolic stress and mitochondrial function.
The following diagram illustrates the position of α-AAA within the primary lysine degradation pathway.
Figure 1: Simplified schematic of the mitochondrial lysine catabolism pathway, highlighting the central role of α-AAA.
Comparative Analysis: α-AAA vs. Gold-Standard Biomarkers
A biomarker's value is defined by its performance against established clinical standards. The key advantage of α-AAA is its predictive power, identifying at-risk individuals years before diagnosis.[5][6][7]
Predicting Type 2 Diabetes
The Framingham Heart Study was pivotal in highlighting α-AAA's potential, demonstrating that individuals with α-AAA concentrations in the top quartile had over a four-fold increased risk of developing diabetes within a 12-year follow-up period.[6][7][8][9] This association remained significant even after adjusting for other known risk factors.
| Biomarker | Primary Use | Specificity (for Prediction) | Sensitivity (for Prediction) | Key Insights & Causality |
| α-Aminoadipic Acid (α-AAA) | Risk Prediction | High | High | Reflects early metabolic dysregulation and oxidative stress, a distinct pathway from branched-chain amino acids.[4][7][9] |
| Fasting Plasma Glucose | Diagnosis & Monitoring | High | Low | Indicates current glycemic status but has low sensitivity for predicting future diabetes risk. |
| Hemoglobin A1c (HbA1c) | Diagnosis & Monitoring | High | Moderate | Reflects average glycemic control over 2-3 months; less sensitive for identifying early, pre-diabetic states. |
| Branched-Chain Amino Acids (BCAAs) | Risk Prediction | Moderate | High | Associated with insulin resistance, but α-AAA appears to report on a distinct pathophysiological pathway.[7][9][10] |
Assessing Cardiovascular Disease Risk
α-AAA is also linked to atherosclerosis and adverse cardiovascular events.[1][11] Its levels are positively associated with dyslipidemia, a key driver of CVD. Specifically, higher α-AAA correlates with lower levels of protective HDL cholesterol and higher levels of triglycerides.[1][2]
| Biomarker | Primary Use | Specificity | Sensitivity | Key Insights & Causality |
| α-Aminoadipic Acid (α-AAA) | Risk Assessment | Moderate-High | Moderate | Associated with dyslipidemia and vascular inflammation, potentially via pathways involving reactive oxygen species (ROS).[1][2][5] |
| LDL-Cholesterol ("Bad" Cholesterol) | Risk Assessment & Management | Moderate | High | A causal factor for atherosclerosis, but does not capture the full spectrum of risk, especially that related to metabolic dysfunction. |
| hs-C-Reactive Protein (hs-CRP) | Risk Assessment | Low | High | A general marker of systemic inflammation, not specific to the vasculature or metabolic stress. |
Experimental Protocol: Quantification of α-AAA in Plasma
For a biomarker to be clinically useful, its measurement must be accurate, precise, and robust. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold-standard methodology for quantifying small molecules like α-AAA in complex biological matrices.
Step-by-Step UHPLC-MS/MS Workflow
Expertise Behind the Choices: This protocol uses a "dilute-and-shoot" approach after protein precipitation, which is fast and minimizes sample manipulation that can introduce variability. A stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring accurate quantification. The use of a HILIC column is often preferred for retaining and separating polar analytes like amino acids.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of plasma with 200 µL of a cold (-20°C) "crash solution" consisting of 80:20 acetonitrile:methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-α-Aminoadipic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 30 minutes to maximize protein removal.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a new autosampler vial for analysis.
-
-
Chromatographic Separation (UHPLC):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 50% B over 2.5 min, then return to 95% B and re-equilibrate. Total run time is typically under 5 minutes.[12][13]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Heated Electrospray Ionization, Positive Mode (HESI+).
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
α-AAA: Precursor ion (Q1) m/z 162.08 → Product ion (Q3) m/z 70.06
-
¹³C₆-α-AAA (Internal Standard): Precursor ion (Q1) m/z 168.10 → Product ion (Q3) m/z 74.08
-
-
Note: These transitions should be empirically optimized on the specific mass spectrometer being used.
-
-
Data Analysis & Quantification:
-
Integrate the peak areas for both the analyte (α-AAA) and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve using standards of known α-AAA concentration and determine the concentration in unknown samples by interpolation.
-
Figure 2: A comprehensive workflow for the robust quantification of α-aminoadipic acid in plasma using UHPLC-MS/MS.
Conclusion and Future Horizons
α-Aminoadipic acid represents a new class of predictive biomarkers that offer a window into metabolic health long before conventional diagnostics show abnormalities. Its strength lies in its high sensitivity and specificity for predicting future risk of type 2 diabetes and its association with cardiovascular health. While it is unlikely to replace diagnostic markers like HbA1c, its role in risk stratification is compelling. For drug development professionals, α-AAA could serve as a valuable pharmacodynamic or patient selection biomarker for therapies targeting metabolic pathways, mitochondrial function, or oxidative stress. Future work must focus on establishing standardized clinical cutoffs and exploring its utility in monitoring the efficacy of preventative interventions.
References
- 1. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of alpha-aminoadipic acid with cardiometabolic risk factors in healthy and high-risk individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]
- 4. The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 9. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]
- 10. mdpi.com [mdpi.com]
- 11. Amino acid found in protein sources linked to cardiovascular disease [nutraingredients.com]
- 12. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminoadipic Acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling and disposing of laboratory chemicals, even those not classified as acutely hazardous, requires a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminoadipic acid, grounded in established safety practices and regulatory awareness. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Core Safety Profile and Handling Precautions
Before disposal, a clear understanding of the substance's characteristics is paramount. While this compound (in its various isomers) is often not classified as a hazardous substance under OSHA or GHS regulations, it is prudent to treat it as a potential irritant[1][2][3][4]. The toxicological properties have not been fully investigated, warranting careful handling[2][5]. The primary risks are associated with physical contact and inhalation of dust.
To ensure safe handling and preparation for disposal, adhere to the following baseline precautions.
| Precautionary Measure | Specification | Rationale & Citation |
| Hazard Classification | Not classified as hazardous under GHS/OSHA; potential for skin, eye, and respiratory irritation.[1][3][4] | While not meeting formal hazard criteria, assuming irritant properties ensures a higher standard of safety. |
| Personal Protective Equipment (PPE) | Eye/Face: ANSI Z87.1-compliant safety glasses or chemical safety goggles.[2][5][6] Hands: Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] Body: Standard laboratory coat.[2][7] Respiratory: Not required under normal conditions with adequate ventilation. A particle filter respirator is recommended if dust formation is unavoidable.[2][6][8] | A multi-layered defense against accidental splashes, skin contact, and inhalation of airborne particulates. |
| Incompatible Materials | Strong oxidizing agents and strong acids.[2][6][9] | Contact with these substances can cause vigorous, potentially hazardous reactions. |
| Safe Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Some forms are air-sensitive; storage under an inert atmosphere may be required.[2][6][9] | Prevents degradation of the chemical and avoids unintended reactions with atmospheric components or moisture. |
Immediate Response: Accidental Spill Management
An accidental spill is, in effect, an immediate disposal scenario. The primary objective is to contain and clean the material safely without creating secondary hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Secure: Immediately alert personnel in the vicinity. If the spill is large or dust is generated, restrict access to the area.
-
Don PPE: Before approaching the spill, wear the appropriate PPE as detailed in the table above, including respiratory protection if dust is present.
-
Contain the Spill: For solid this compound, prevent further dispersion.
-
Clean Up:
-
Decontaminate: Once the bulk material is removed, decontaminate the spill area. Wipe the surface with a damp cloth or sponge, then wash the area thoroughly.[5][8]
-
Dispose of Waste: The collected spill material and all contaminated cleaning supplies (gloves, wipes, absorbent) must be placed in a sealed container, labeled as chemical waste, and disposed of according to the protocol in Section 3.
Standard Disposal Workflow for this compound
The cornerstone of chemical disposal is adherence to regulations, which can vary significantly. The following workflow provides a universally compliant decision-making process.
Caption: Disposal Decision Workflow for this compound.
Primary Method: Licensed Waste Contractor Disposal
This is the most reliable and universally compliant method. It ensures that the waste is handled, transported, and processed by certified professionals in accordance with all regulations.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a clearly marked, sealable, and chemically compatible container for solid this compound waste. Ensure the container is in good condition.
-
Collect Waste: Place waste this compound and any items contaminated with it (e.g., weigh boats, contaminated gloves) directly into the designated container.[10]
-
Avoid Mixing: Do not mix this compound with incompatible waste streams, particularly strong acids or oxidizers.[2][6][9]
-
Seal and Label: Once the container is full (no more than 90%), securely seal it. Attach a completed chemical waste label, clearly identifying the contents as "this compound" and listing any other components.[10]
-
Store for Pickup: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, while awaiting pickup.
-
Schedule Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1][11] This method often involves chemical incineration or other approved treatments.[8]
Conditional Method: Sanitary Sewer Disposal
Some institutional guidelines may permit the sewer disposal of small quantities of certain amino acids.[12] However, this practice is not universally acceptable and is contingent on local regulations and the capabilities of the local water treatment facility.
Causality and Trustworthiness: Relying on a licensed contractor is an inherently self-validating system; it transfers the burden of complex regulatory compliance to a certified expert. Sewer disposal, conversely, places the full burden of compliance on the researcher and institution.
DO NOT proceed with sewer disposal unless:
-
You have explicit, written permission from your institution's EHS department.
-
You have confirmed that local and state regulations permit this specific chemical to enter the wastewater system.
-
You follow all institutional protocols for dilution and flow rates.
Never pour undiluted or large quantities of this compound into the drain, as it may be considered slightly hazardous to aquatic environments.[3][13][14]
Disposal of Empty Containers
Empty containers that held this compound must also be managed correctly.
-
Decontaminate: Remove all residual contents from the container.[1]
-
Rinse: If the container is to be disposed of as non-hazardous waste or recycled, rinse it three times with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as chemical waste.
-
Final Disposal: Handle the decontaminated container in the same manner as the substance itself or according to your facility's specific guidelines for contaminated packaging.[14][15]
By adhering to this structured, safety-first approach, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific integrity.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hmdb.ca [hmdb.ca]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. agilent.com [agilent.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. pa.bcfertilis.com [pa.bcfertilis.com]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
